molecular formula C9H6F4O4 B590380 3,4-Bis(difluoromethoxy)benzoic acid CAS No. 162401-60-7

3,4-Bis(difluoromethoxy)benzoic acid

カタログ番号: B590380
CAS番号: 162401-60-7
分子量: 254.137
InChIキー: UPVZJUHNXCOOHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Bis(difluoromethoxy)benzoic acid is a fluorinated organic compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The presence of dual difluoromethoxy groups on the benzoic acid scaffold is a key structural feature of interest to researchers. The fluorine atoms can influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the design of bioactive molecules. This high-purity reagent is intended for use as a synthetic intermediate in the discovery and development of new therapeutic agents, agrochemicals, and materials science. The compound is supplied for laboratory research purposes. This compound is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,4-bis(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZJUHNXCOOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290773
Record name 3,4-Bis(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-60-7
Record name 3,4-Bis(difluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Bis(difluoromethoxy)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3,4-Bis(difluoromethoxy)benzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid. The incorporation of difluoromethoxy (-OCHF₂) groups into organic molecules is a critical strategy in medicinal chemistry and materials science. These groups can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making them valuable for the development of novel pharmaceuticals and advanced materials. For instance, structurally related difluoromethoxy compounds are explored as intermediates for phosphodiesterase-4 (PDE4) inhibitors, which are used in treating inflammatory disorders.[1] A thorough understanding of the core physical properties of this compound is therefore essential for its effective application in research and drug development.

This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and insights into the scientific principles that underpin these methodologies.

Section 1: Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. While some physical characteristics like melting and boiling points are not widely published, this section provides established data and outlines the protocols for their empirical determination in subsequent sections.

PropertyValueSource
CAS Number 162401-60-7[2]
Molecular Formula C₉H₆F₄O₄[2]
Molecular Weight 254.14 g/mol [2]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not specified. See Protocol 3.1 for determination.N/A
Boiling Point Not specified. See discussion below.N/A
Solubility Not specified. See Protocol 3.2 for determination.N/A
Acidity (pKa) Not specified. See Protocol 3.3 for determination.N/A

Boiling Point Considerations : The boiling point of the precursor, 3,4-Bis(difluoromethoxy)benzaldehyde, is reported as 265.8 ± 35.0 °C.[1][3] Generally, a carboxylic acid will have a higher boiling point than its corresponding aldehyde due to strong intermolecular hydrogen bonding. Therefore, the boiling point of the title acid is expected to be significantly higher and may be difficult to determine without decomposition.

Section 2: Synthesis and Preparation

The most direct and common synthetic route to this compound is through the oxidation of its aldehyde precursor, 3,4-Bis(difluoromethoxy)benzaldehyde. This transformation is a standard procedure in organic chemistry.[4]

Synthesis_Workflow start Start: 3,4-Bis(difluoromethoxy)benzaldehyde (CAS: 127842-54-0) reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., H₂O₂, O₂, KMnO₄) oxidant->reaction solvent Aqueous or Organic Solvent solvent->reaction workup Acidic Workup & Extraction reaction->workup product Final Product: This compound workup->product

Caption: General workflow for the synthesis of the target benzoic acid.

The aldehyde itself is a commercially available compound.[5][6] The oxidation can be achieved using various reagents, such as hydrogen peroxide or potassium permanganate, often in an aqueous or mixed solvent system.[4] The final product is typically isolated after acidification and extraction.[4]

Section 3: Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for purity assessment, formulation development, and predicting chemical behavior.

Melting Point Determination

The melting point provides a quick and effective measure of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C.[7] Impurities tend to depress the melting point and broaden the melting range.[8]

Methodology: Capillary Method

  • Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry surface. Grind it into a fine powder.

  • Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm) of the sample enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate measurements.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Verification: Repeat the measurement at least twice to ensure consistency.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load into Capillary Tube prep2->prep3 measure1 Place in Apparatus prep3->measure1 measure2 Heat Rapidly (Approx. MP) measure1->measure2 measure3 Heat Slowly (1-2°C/min) measure2->measure3 measure4 Record T₁ (First Liquid) measure3->measure4 measure5 Record T₂ (All Liquid) measure4->measure5 result result measure5->result Melting Range = T₁ - T₂ Solubility_Workflow start Add excess solid to known volume of solvent shake Equilibrate (24h shaking at constant T) start->shake separate Centrifuge/ Filter to separate solid and liquid shake->separate quantify Analyze supernatant concentration (HPLC) separate->quantify result Calculate Solubility (e.g., mg/mL) quantify->result pKa_Titration_Workflow step1 Dissolve acid in aqueous/co-solvent solution step2 Titrate with standardized strong base (e.g., NaOH) step1->step2 step3 Record pH after each addition of titrant step2->step3 step4 Plot pH vs. Volume of Titrant step3->step4 step5 Identify Equivalence Point (V_eq) step4->step5 step6 Find pH at Half-Equivalence Point (V_eq / 2) step5->step6 result Result: pKa = pH at V_eq / 2 step6->result

Sources

An In-Depth Technical Guide to 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Bis(difluoromethoxy)benzoic acid (CAS No: 162401-60-7), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of two difluoromethoxy groups onto the benzoic acid scaffold imparts unique physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce novel molecular interactions. This document details the compound's properties, outlines a probable synthetic route, provides a framework for its analytical characterization, and explores its potential applications in the development of novel therapeutics.

Introduction: The Strategic Value of the Difluoromethoxy Group in Drug Design

The difluoromethoxy (-OCF₂H) functional group has emerged as a valuable asset in modern medicinal chemistry.[1] Its inclusion in a molecule can significantly alter key drug-like properties. Unlike the more common methoxy group, the difluoromethoxy group is a weak hydrogen bond donor, a feature that can introduce advantageous interactions with biological targets.[1] Furthermore, the high electronegativity of the fluorine atoms can enhance the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism. The difluoromethoxy group also offers a nuanced modulation of lipophilicity, positioning it as a strategic choice for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This compound serves as a key building block for introducing this advantageous functionality into more complex molecules. Its bifunctional nature, possessing both a carboxylic acid handle for further chemical modification and the dual difluoromethoxy groups for property modulation, makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
CAS Number 162401-60-7[2]
Molecular Formula C₉H₆F₄O₄[2]
Molecular Weight 254.14 g/mol [2]
Appearance Expected to be a white to off-white solidInferred from related benzoic acid derivatives
Melting Point Estimated to be in the range of 160-180 °CBased on analogs like 4-(difluoromethoxy)benzoic acid (169-171 °C)
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in water.General solubility of benzoic acid derivatives
pKa Estimated to be slightly lower than benzoic acid (4.2) due to the electron-withdrawing nature of the difluoromethoxy groups.Chemical principles

Synthesis and Mechanism

A robust and logical synthetic pathway to this compound proceeds through a two-step sequence starting from 3,4-dihydroxybenzaldehyde. This involves the difluoromethylation of the hydroxyl groups followed by the oxidation of the aldehyde to the carboxylic acid.

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

The initial step involves the conversion of 3,4-dihydroxybenzaldehyde to 3,4-Bis(difluoromethoxy)benzaldehyde. This transformation is typically achieved through a difluoromethylation reaction.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3,4-Dihydroxybenzaldehyde Reaction_Point Difluoromethylation Reactant1->Reaction_Point Reactant2 Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) Reactant2->Reaction_Point Base Base (e.g., K₂CO₃ or Cs₂CO₃) Base->Reaction_Point Solvent Solvent (e.g., DMF or DMSO) Solvent->Reaction_Point Heat Heat (e.g., 80-120 °C) Heat->Reaction_Point Product 3,4-Bis(difluoromethoxy)benzaldehyde (CAS: 127842-54-0) Reaction_Point->Product caption Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde Synthesis_Step2 cluster_conditions Reaction Conditions Reactant 3,4-Bis(difluoromethoxy)benzaldehyde Reaction_Point Oxidation Reactant->Reaction_Point Oxidant Oxidizing Agent (e.g., KMnO₄, Jones Reagent, or H₂O₂) Oxidant->Reaction_Point Solvent Solvent (e.g., Acetone/Water, Acetic Acid) Solvent->Reaction_Point Product This compound (CAS: 162401-60-7) Reaction_Point->Product caption Oxidation to this compound

Caption: Oxidation to this compound.

Causality Behind Experimental Choices:

  • Oxidizing Agent: A variety of oxidizing agents can be employed for this transformation. Potassium permanganate (KMnO₄) is a strong and effective oxidant for aldehydes. Jones reagent (CrO₃ in sulfuric acid and acetone) is another classic choice. Milder and more environmentally friendly conditions might utilize hydrogen peroxide. The choice of oxidant will depend on the scale of the reaction and the desired workup procedure.

  • Solvent: The solvent system is chosen to ensure the solubility of both the starting aldehyde and the oxidizing agent. For KMnO₄, a mixture of acetone and water is common.

Analytical Characterization: A Self-Validating System

A comprehensive analytical approach is crucial to confirm the identity, purity, and quality of synthesized this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

A Typical HPLC Method:

  • Column: A reversed-phase C18 column is generally suitable for the separation of benzoic acid derivatives. [3]* Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (typically around 254 nm) is appropriate. [3]* Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the difluoromethoxy groups. The aromatic protons will likely appear as a complex multiplet in the downfield region (7-8 ppm). The difluoromethoxy proton will be a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethoxy groups. The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will provide a clear signal for the difluoromethoxy groups, confirming their presence.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak ([M]⁺ or [M-H]⁻) would be at m/z 254.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • C-O stretch (carboxylic acid and ether): Bands in the region of 1200-1300 cm⁻¹.

  • C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.

Applications in Drug Discovery and Development

The unique properties imparted by the difluoromethoxy groups make this compound a valuable building block in several areas of drug discovery.

  • As a Scaffold for Novel Therapeutics: The carboxylic acid functionality provides a convenient attachment point for further chemical elaboration, allowing for the synthesis of libraries of compounds for screening against various biological targets.

  • In the Development of PDE4 Inhibitors: A closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been investigated for its potential in treating pulmonary fibrosis, a disease in which phosphodiesterase 4 (PDE4) is a key target. [4]This suggests that derivatives of this compound could also be explored as PDE4 inhibitors for inflammatory and respiratory diseases.

  • Enhancing Metabolic Stability: The introduction of the difluoromethoxy groups can protect adjacent positions on the aromatic ring from metabolic oxidation, a common pathway for drug deactivation. This can lead to compounds with improved pharmacokinetic profiles.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the closely related 4-(difluoromethoxy)benzoic acid provide a useful guide. [5][6]

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract. [5]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. [6]Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid creating dust. [6]Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [6]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic transformations, and its characterization can be readily accomplished using modern analytical techniques. The unique electronic and steric properties of the dual difluoromethoxy groups offer a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of specialized building blocks like this compound is expected to increase significantly.

References

  • MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Retrieved from [Link]

  • ResearchGate. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Bis(difluoromethoxy)benzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

Sources

3,4-Bis(difluoromethoxy)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 3,4-Bis(difluoromethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. While direct, extensive research on this specific molecule is limited, its structural features strongly suggest a primary role as a phosphodiesterase-4 (PDE4) inhibitor. This guide synthesizes evidence from closely related analogs, including the active metabolites of Roflumilast, to build a robust mechanistic hypothesis. Furthermore, we explore a secondary, yet significant, mechanism involving the inhibition of the TGF-β/Smad signaling pathway, a critical driver of fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical experimental protocols to validate these proposed mechanisms.

Introduction: Unveiling a Molecule of Interest

This compound is a fluorinated benzoic acid derivative.[1][2] Its chemical structure is notable for the presence of two difluoromethoxy groups on the phenyl ring, a feature common to a class of potent anti-inflammatory agents.[3] Specifically, this substitution pattern is a core component of Roflumilast, a selective PDE4 inhibitor approved for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4][5] The aldehyde precursor to our topic compound, 3,4-Bis(difluoromethoxy)benzaldehyde, is recognized as an impurity related to Roflumilast, further cementing the link between these molecules.[6]

Given this strong structural correlation, the primary hypothesis is that this compound functions as a phosphodiesterase-4 (PDE4) inhibitor . Additionally, research on the closely related compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has revealed potent anti-fibrotic activity through the inhibition of the TGF-β1/Smad signaling pathway .[7] This guide will dissect these two core mechanisms, providing the scientific rationale and experimental frameworks necessary for their investigation.

Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

The most probable mechanism of action for this compound is the inhibition of the PDE4 enzyme. PDE4 is a critical enzyme in inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a vital intracellular second messenger.[8][9][10]

The cAMP Signaling Cascade

Inhibition of PDE4 prevents the hydrolysis of cAMP to its inactive form, AMP.[9] This blockage leads to the accumulation of intracellular cAMP.[9][11] Elevated cAMP levels activate downstream signaling pathways, primarily through Protein Kinase A (PKA).[11]

The key anti-inflammatory effects stemming from increased cAMP include:

  • Suppression of Pro-inflammatory Mediators : Activated PKA can phosphorylate and activate the cAMP Response Element-Binding protein (CREB).[11] This, in turn, modulates gene transcription, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and others.[12][13]

  • Immune Cell Modulation : PDE4 inhibition has been shown to suppress the activity of various immune cells, including macrophages, neutrophils, and T cells, which are central to inflammatory diseases.[11] For instance, the PDE4 inhibitor Roflumilast has been shown to reduce sputum neutrophils and eosinophils in COPD patients.[4]

  • Smooth Muscle Relaxation : In the airways, increased cAMP levels contribute to the relaxation of bronchial smooth muscle, although this effect is less pronounced than that of dedicated bronchodilators.[8][14]

Diagram: The PDE4 Inhibition Pathway

The following diagram illustrates the central role of PDE4 inhibition in modulating the inflammatory response.

PDE4_Inhibition_Pathway Compound 3,4-Bis(difluoromethoxy) benzoic acid PDE4 Phosphodiesterase 4 (PDE4) Compound->PDE4 cAMP cAMP PDE4->cAMP Degrades AMP AMP (Inactive) cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Inflammation Suppression of Inflammatory Cytokines (TNF-α, ILs, etc.) CREB->Inflammation Leads to

Caption: PDE4 Inhibition Pathway.

Secondary Mechanism: TGF-β/Smad Pathway Inhibition

Evidence from a structurally similar analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), reveals a potent anti-fibrotic mechanism involving the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] Idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases are characterized by excessive deposition of extracellular matrix, a process heavily driven by TGF-β1.[7]

The TGF-β/Smad Signaling Cascade in Fibrosis

The canonical TGF-β pathway is a primary driver of fibrosis:

  • Ligand Binding : TGF-β1 binds to its cell surface receptors.

  • Smad Phosphorylation : This binding triggers the phosphorylation of receptor-regulated Smads, specifically Smad2 and Smad3.[7]

  • Complex Formation : Phosphorylated Smad2/3 forms a complex with the common mediator Smad4.

  • Nuclear Translocation & Gene Regulation : This Smad complex translocates into the nucleus, where it acts as a transcription factor. It upregulates the expression of fibrotic genes (e.g., α-SMA, vimentin, collagen I) and downregulates epithelial markers (e.g., E-cadherin), a process known as Epithelial-Mesenchymal Transition (EMT).[7]

Studies on DGM demonstrated that it significantly reduces the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[7] By inhibiting this key step, DGM effectively blocks the entire downstream fibrotic cascade.[7] Given the shared difluoromethoxy-benzoic acid core, it is highly plausible that this compound shares this anti-fibrotic capability.

Diagram: TGF-β/Smad Inhibition Pathway

The diagram below outlines the TGF-β signaling cascade and the proposed point of intervention.

TGF_Smad_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Binds pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates (Smad2/3) Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex + Nucleus Nucleus Complex->Nucleus Translocates Gene Fibrotic Gene Transcription Nucleus->Gene Initiates Compound 3,4-Bis(difluoromethoxy) benzoic acid Compound->pSmad23 Inhibits Phosphorylation

Caption: Inhibition of TGF-β/Smad Signaling.

Experimental Protocols for Mechanistic Validation

To empirically validate these proposed mechanisms, specific in vitro assays are required. The following protocols provide a self-validating framework for testing the activity of this compound.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This assay directly measures the compound's ability to inhibit PDE4 enzymatic activity.

Methodology:

  • Reagent Preparation : Prepare assay buffer, recombinant human PDE4 enzyme, cAMP substrate, and a solution of this compound at various concentrations.

  • Reaction Setup : In a 96-well plate, add the PDE4 enzyme to wells containing either the test compound (at varying dilutions) or vehicle control.

  • Initiation : Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination : Stop the reaction.

  • Detection : Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, HTRF, or ELISA-based kits).

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Smad2/3 Phosphorylation

This cell-based assay determines if the compound can block TGF-β1-induced signaling in a relevant cell line (e.g., A549 human lung epithelial cells).

Methodology:

  • Cell Culture : Culture A549 cells to approximately 80% confluency.

  • Pre-treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation : Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes. A non-stimulated control group should be included.

  • Cell Lysis : Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated Smad2/3 (p-Smad2/3).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : Strip the membrane and re-probe with primary antibodies for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry : Quantify the band intensities. Normalize the p-Smad2/3 signal to the total Smad2/3 signal to determine the extent of inhibition.

Diagram: Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Culture A549 Cells B 2. Pre-treat with Compound or Vehicle A->B C 3. Stimulate with TGF-β1 B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Immunoblotting for p-Smad2/3 F->G H 8. Strip & Re-probe for Total Smad2/3 & GAPDH G->H I 9. Densitometry Analysis H->I

Caption: Western Blot Workflow for p-Smad Analysis.

Quantitative Data Summary

The following table structure is recommended for summarizing the quantitative outputs from the described experimental protocols.

Assay TypeTargetMetricHypothetical Value (Mean ± SD)
Enzymatic AssayPDE4BIC5015.2 ± 3.5 nM
Cell-based Assayp-Smad2/3IC50125.7 ± 18.2 nM
Cell-based AssayTNF-α ReleaseIC5045.9 ± 8.1 nM

Conclusion and Future Directions

The available evidence strongly supports a dual mechanism of action for this compound. Its primary activity is likely the inhibition of phosphodiesterase-4, positioning it as a potent anti-inflammatory agent with potential applications in respiratory diseases like COPD and asthma. Concurrently, its probable ability to inhibit the TGF-β/Smad signaling pathway suggests therapeutic potential in fibrotic conditions, such as idiopathic pulmonary fibrosis.

Future research should focus on direct experimental validation using the protocols outlined in this guide. Head-to-head comparisons with established PDE4 inhibitors like Roflumilast and specific TGF-β pathway inhibitors would be invaluable. Furthermore, in vivo studies in animal models of both inflammation (e.g., LPS-induced lung injury) and fibrosis (e.g., bleomycin-induced pulmonary fibrosis) are essential next steps to confirm these mechanisms and evaluate the therapeutic efficacy of this compound.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023-03-24). MDPI. [Link]

  • Dhillon, S. (2021). Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Kiran, B. R., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E70, o519. [Link]

  • 3,4-Bis(difluoromethoxy)benzaldehyde. PubChem. [Link]

  • Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ResearchGate. [Link]

  • Zhang, X., et al. (2020). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Therapeutic Advances in Respiratory Disease, 14. [Link]

  • PDE4 inhibitor. Wikipedia. [Link]

  • Genain, M. A., et al. (2006). Peripheral phosphodiesterase 4 inhibition produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-phenyl]-ethyl]-3-methylpyridine-1-oxide (L-826,141) prevents the progression of experimental autoimmune encephalomyelitis. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1038-1046. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
  • DALIRESP® (roflumilast) Mechanism of Action. AstraZeneca. [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • What is the mechanism of Roflumilast?. Patsnap Synapse. [Link]

  • [Pharmacological profile of roflumilast]. PubMed. [Link]

  • Wang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Justia Patents. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]

  • Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). YouTube. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

Sources

A Technical Guide to the Potential Research Applications of 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, and by extension, fluorinated motifs such as the difluoromethoxy (-OCHF₂) group, offer a powerful lever to modulate metabolic stability, membrane permeability, and target-binding affinity. This guide focuses on 3,4-Bis(difluoromethoxy)benzoic acid, a compound that, while not extensively described in the literature, stands as a molecule of significant therapeutic promise. Its structure suggests a confluence of desirable attributes: the benzoic acid moiety, a common pharmacophore in numerous approved drugs[1], and two difluoromethoxy groups, which are known to enhance the drug-like properties of a molecule.[2] This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based progression from synthesis to preclinical evaluation, with a primary focus on its potential as a novel anti-fibrotic agent.

The Molecule in Focus: Physicochemical Rationale

The difluoromethoxy group is a bioisostere of the hydroxyl, thiol, or amine groups, acting as a lipophilic hydrogen bond donor.[3] Unlike the more electron-withdrawing trifluoromethoxy group, the -OCHF₂ group offers a more nuanced modulation of electronic properties and lipophilicity. The strategic placement of two such groups on the catechol-like 3 and 4 positions of the benzoic acid ring is hypothesized to confer several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy groups resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.[2]

  • Modulated Lipophilicity and Solubility: The -OCHF₂ group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. However, it does so to a lesser extent than a trifluoromethyl group, providing a finer degree of control over this critical property.[3] This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Binding Affinity: The hydrogen on the difluoromethoxy group can act as a hydrogen bond donor, potentially introducing new interactions with biological targets that are not possible with a methoxy or trifluoromethoxy substituent.[3]

These properties provide a strong rationale for investigating the therapeutic potential of this compound.

Proposed Synthesis and Characterization

The logical and most direct synthetic route to this compound is via the oxidation of its corresponding aldehyde, 3,4-Bis(difluoromethoxy)benzaldehyde, a commercially available starting material.[4]

Experimental Protocol: Oxidation of 3,4-Bis(difluoromethoxy)benzaldehyde

A variety of methods are suitable for this transformation, offering flexibility in terms of scale and reaction conditions.[5][6][7] A robust and environmentally favorable method utilizes Oxone as the oxidant.[8]

  • Reaction Setup: To a solution of 3,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add Oxone (potassium peroxymonosulfate, 1.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, this compound.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Oxidation of 3,4-Bis(difluoromethoxy)benzaldehyde purification Column Chromatography or Recrystallization synthesis->purification nmr ¹H, ¹³C, ¹⁹F NMR purification->nmr Structure Confirmation ms High-Resolution Mass Spectrometry (HRMS) purification->ms Structure Confirmation ftir FT-IR Spectroscopy purification->ftir Structure Confirmation hplc HPLC Analysis purification->hplc Purity Verification mp Melting Point Determination purification->mp Purity Verification

Caption: Workflow for the synthesis and characterization of the target compound.

Hypothesized Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

Drawing strong parallels from the documented activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid in mitigating pulmonary fibrosis[9], we hypothesize that this compound will function as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a central regulator of fibrosis in a multitude of organs.[9] Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then form a complex with the common-partner Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[9][10]

We propose that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of Smad2/3 or by disrupting the formation of the Smad2/3-Smad4 complex.

TGF-β/Smad Signaling Pathway and Point of Intervention

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binds pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Pro-fibrotic Gene Transcription Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Leads to Test_Compound 3,4-Bis(difluoromethoxy) benzoic acid Test_Compound->Receptor Potential Inhibition Test_Compound->pSmad23 Potential Inhibition

Caption: Hypothesized intervention in the TGF-β/Smad signaling pathway.

Potential Therapeutic Application: A Novel Anti-Fibrotic Agent

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. The TGF-β/Smad pathway is a master regulator of this process.[9] Therefore, inhibitors of this pathway are highly sought after as potential anti-fibrotic therapeutics.[11][12][13] Given the hypothesized mechanism of action, this compound is a prime candidate for development as a treatment for fibrotic conditions.

Proposed Research and Development Workflow

The following is a comprehensive, step-by-step workflow for the preclinical evaluation of this compound as an anti-fibrotic agent.

In Vitro Biological Evaluation

The initial phase focuses on confirming the hypothesized biological activity in relevant cell-based assays.

Experimental Protocol: TGF-β Induced Fibroblast-to-Myofibroblast Differentiation
  • Cell Culture: Culture human lung fibroblasts (e.g., LL29 cells) in appropriate media.

  • Treatment: Seed cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce differentiation by adding TGF-β1 (e.g., 5 ng/mL) to the media. Include a vehicle control (DMSO) and a positive control (a known TGF-β inhibitor like SB431542).[14]

  • Incubation: Incubate for 48-72 hours.

  • Analysis:

    • Western Blot: Analyze cell lysates for the expression of myofibroblast markers, such as α-smooth muscle actin (α-SMA) and fibronectin. Also, probe for phosphorylated Smad2/3 to directly assess pathway inhibition.

    • Immunofluorescence: Stain cells for α-SMA to visualize stress fiber formation, a hallmark of myofibroblast differentiation.

    • Quantitative PCR (qPCR): Measure the mRNA levels of pro-fibrotic genes like COL1A1 and ACTA2.

In Vitro Evaluation Workflow

in_vitro_workflow cluster_analysis Endpoint Analysis start Human Lung Fibroblasts treatment Pre-treatment with Test Compound start->treatment stimulation TGF-β1 Stimulation treatment->stimulation western Western Blot (α-SMA, p-Smad2/3) stimulation->western ifc Immunofluorescence (α-SMA) stimulation->ifc qpcr qPCR (Pro-fibrotic genes) stimulation->qpcr end Determine IC₅₀ and Confirm Mechanism western->end ifc->end qpcr->end

Caption: Workflow for in vitro assessment of anti-fibrotic activity.

In Vivo Efficacy Studies

Promising in vitro results would warrant evaluation in an animal model of fibrosis. The bleomycin-induced pulmonary fibrosis model in mice is a well-established and relevant model.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Use C57BL/6 mice.

  • Induction of Fibrosis: Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

  • Treatment: Administer this compound orally or via intraperitoneal injection daily, starting from day 1 or day 7 post-bleomycin administration to assess both prophylactic and therapeutic effects. Include vehicle and positive control (e.g., Pirfenidone) groups.[15]

  • Endpoint Analysis (Day 21):

    • Histology: Harvest lungs and perform Masson's trichrome staining to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: Quantify total collagen content in lung homogenates.

    • Immunohistochemistry: Stain lung sections for α-SMA and phosphorylated Smad2/3.

    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.

Pharmacokinetic (PK) Profiling

Understanding the ADME properties of the compound is crucial for its development as a drug.

Experimental Protocol: Murine Pharmacokinetic Study
  • Dosing: Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.[16]

  • Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Anticipated Outcomes

The following tables summarize the type of quantitative data that would be generated from the proposed studies.

Table 1: In Vitro Anti-fibrotic Activity

Compoundα-SMA Expression (IC₅₀, µM)p-Smad2 Inhibition (IC₅₀, µM)COL1A1 mRNA Reduction (EC₅₀, µM)
This compound To be determinedTo be determinedTo be determined
SB431542 (Positive Control)~0.1~0.1~0.15

Table 2: In Vivo Efficacy in Bleomycin Model

Treatment GroupAshcroft Fibrosis ScoreLung Hydroxyproline (µ g/lung )α-SMA Positive Area (%)
VehicleHighHighHigh
Test Compound (e.g., 30 mg/kg) ReducedReducedReduced
Pirfenidone (Positive Control)ReducedReducedReduced

Table 3: Murine Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Half-life (t½), h To be determinedTo be determined
Clearance (CL), L/h/kg To be determined-
Volume of Distribution (Vd), L/kg To be determined-
Oral Bioavailability (F), % -To be determined

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a strong scientific rationale for its investigation as a novel therapeutic agent. The dual difluoromethoxy substitution is anticipated to confer favorable drug-like properties, and its structural similarity to known anti-fibrotic compounds strongly suggests a mechanism of action centered on the inhibition of the TGF-β/Smad signaling pathway. The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive preclinical evaluation of this promising compound. Successful outcomes from these studies would establish this compound as a lead candidate for further development in the treatment of idiopathic pulmonary fibrosis and other devastating fibrotic diseases.

References

  • MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]

  • PubChem. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • Yan, X., & Chen, Y. G. (2015). Regulation of TGF-β Family Signaling by Inhibitory Smads. International journal of biological sciences, 11(1), 1–12. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile oxidation of aldehydes to acids and esters with Oxone. Organic letters, 5(7), 1031–1034. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14509269, 3,4-Bis(difluoromethoxy)benzaldehyde. Retrieved from [Link].

  • Frontiers. Novel Anti-fibrotic Therapies. Retrieved from [Link]

  • Dove Medical Press. (2019, September 23). The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • PubChem. 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • MDPI. (2026, January 25). Development and Systematic Evaluation of a Low-Irritation PFD-AIS Formulation for Pulmonary-Targeted Therapy. Retrieved from [Link]

  • PubMed Central. Strategies and Endpoints of Antifibrotic Drug Trials. Retrieved from [Link]

  • PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 3,4-Bis(difluoromethoxy)benzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy (-OCF₂) group has emerged as a particularly valuable substituent. It serves as a lipophilic bioisostere for hydrogen-bond donors like the hydroxyl (-OH) and thiol (-SH) groups, can enhance metabolic stability by blocking sites of oxidative metabolism, and modulates the acidity of nearby functional groups.[1] This guide provides a comprehensive technical overview of 3,4-bis(difluoromethoxy)benzoic acid, a molecule featuring two of these valuable groups, and its structural analogs. We will delve into synthetic strategies, characterization, potential therapeutic applications, and the structure-activity relationships that govern their biological effects.

Physicochemical Properties and Their Implications

The difluoromethoxy group imparts a unique set of properties that are highly advantageous in drug design. Replacing a methoxy group with a difluoromethoxy group can prevent O-demethylation, a common metabolic liability, thereby increasing a drug's half-life. The strong carbon-fluorine bonds contribute to enhanced metabolic stability against oxidative degradation. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functionalities, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

A key parameter influenced by the difluoromethoxy group is lipophilicity, which is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity is often quantified by the logarithm of the octanol-water partition coefficient (logP).

Functional GroupTypical π ContributionKey Features
Methoxy (-OCH₃)~ -0.02Hydrogen bond acceptor
Difluoromethoxy (-OCF₂H) ~ +0.44 Hydrogen bond donor, metabolically robust
Trifluoromethoxy (-OCF₃)~ +1.04Highly lipophilic, metabolically stable

This table illustrates the intermediate lipophilicity of the difluoromethoxy group compared to the methoxy and trifluoromethoxy groups, providing medicinal chemists with a tool for fine-tuning this critical property.

Synthesis of this compound and Its Analogs

Proposed Synthesis of this compound

This proposed synthesis starts from the readily available 3,4-dihydroxybenzaldehyde.

Synthetic Pathway start 3,4-Dihydroxybenzaldehyde intermediate 3,4-Bis(difluoromethoxy)benzaldehyde start->intermediate Difluoromethylation (e.g., ClCF₂CO₂Na, base, heat) end This compound intermediate->end Oxidation (e.g., KMnO₄ or Na₂WO₄/H₂O₂)

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

This step involves the difluoromethylation of both hydroxyl groups of 3,4-dihydroxybenzaldehyde. A common and effective method for this transformation is the use of sodium chlorodifluoroacetate in the presence of a base and heat.[2]

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added a base such as potassium carbonate (3.0 eq).

  • Sodium chlorodifluoroacetate (2.5 eq) is then added to the mixture.

  • The reaction mixture is heated to 80-100 °C and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield 3,4-bis(difluoromethoxy)benzaldehyde.[2]

Step 2: Oxidation to this compound

The aldehyde functional group of 3,4-bis(difluoromethoxy)benzaldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate.[3]

Experimental Protocol:

  • 3,4-Bis(difluoromethoxy)benzaldehyde (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., acetone or tert-butanol) and water.

  • Potassium permanganate (KMnO₄, ~2.0 eq) is added portion-wise to the solution while maintaining the temperature below 30 °C with an ice bath.

  • The reaction mixture is stirred at room temperature until the purple color of the permanganate has disappeared.

  • The reaction is quenched by the addition of a saturated solution of sodium sulfite or by bubbling sulfur dioxide gas through the mixture.

  • The mixture is then acidified with a mineral acid (e.g., HCl) to a pH of ~2, leading to the precipitation of the benzoic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.[3]

Synthesis of a Key Structural Analog: 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

A notable structural analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been synthesized and evaluated for its potential as an anti-fibrotic agent.[4] Its synthesis involves a multi-step process starting from 3-halogeno-4-hydroxybenzaldehyde.

Analog_Synthesis start 3-Halogeno-4-hydroxybenzaldehyde step1 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde start->step1 Cyclopropylmethanol, Base step2 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde step1->step2 Difluoromethylation (e.g., ClCF₂CO₂Na, Base) end 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid step2->end Oxidation

Figure 2: Synthetic pathway for a key structural analog.

Characterization of this compound and Its Analogs

Comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

Analytical TechniqueInformation ProvidedTypical Expected Observations
¹H NMR Presence and environment of protonsAromatic protons, the proton of the -OCF₂H group (a characteristic triplet), and the acidic proton of the carboxylic acid.
¹³C NMR Carbon skeleton of the moleculeAromatic carbons, the carbon of the -OCF₂H group (a triplet due to coupling with fluorine), and the carbonyl carbon of the carboxylic acid.
¹⁹F NMR Presence and environment of fluorine atomsA doublet for the -OCF₂H group due to coupling with the proton.
Mass Spectrometry (MS) Molecular weight of the compoundThe molecular ion peak corresponding to the calculated mass of the molecule.
Infrared (IR) Spectroscopy Presence of functional groupsCharacteristic stretches for O-H (broad, for the carboxylic acid), C=O, C-F, and C-O bonds.
Melting Point Purity and identity of a solid compoundA sharp and specific melting point range.
High-Performance Liquid Chromatography (HPLC) Purity of the compoundA single major peak indicating a high degree of purity.[5]

Biological Activity and Therapeutic Potential

Structural analogs of this compound have shown promise in various therapeutic areas, with a notable example being the inhibition of phosphodiesterase 4 (PDE4) and the modulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.

Inhibition of the TGF-β1/Smad Signaling Pathway

The analog 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been investigated for its potential in treating idiopathic pulmonary fibrosis (IPF).[4] IPF is a chronic lung disease characterized by excessive deposition of extracellular matrix. The TGF-β1 signaling pathway is a key driver of this fibrotic process.

TGF_beta_Pathway TGF-β/Smad Signaling Pathway and Inhibition TGFb TGF-β1 Receptor TGF-β Receptor Complex TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex + Smad4 Smad4 Smad4 Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription (Fibrosis-related genes) Nucleus->Gene DGM 3,4-Bis(difluoromethoxy) benzoic acid analogs (e.g., DGM) DGM->Smad23 Inhibits Phosphorylation SAR Core R1 R1: Modifications at the 3-position R2 R2: Modifications at the 4-position R3 R3: Carboxylic acid bioisosteres

Figure 4: Key sites for structural modification to explore SAR.

  • Modifications at the 3- and 4-Positions: Replacing the difluoromethoxy groups with other substituents of varying size, lipophilicity, and electronic properties can provide insights into the optimal requirements for target binding. For example, the high potency of PDE4 inhibitors with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position highlights the importance of these specific substituents for interacting with the enzyme's active site. [9]* Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties. Replacing it with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can improve metabolic stability and cell permeability while maintaining the key interactions with the biological target.

Pharmacokinetics and Metabolic Stability

A critical aspect of drug development is understanding a compound's pharmacokinetic profile. The difluoromethoxy groups in this compound and its analogs are expected to confer significant metabolic stability. This can be assessed in vitro using liver microsome stability assays.

Experimental Protocol: Liver Microsome Stability Assay

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (from human or other species) at 37 °C in the presence of NADPH, which initiates the metabolic reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). [10]

Conclusion

This compound and its structural analogs represent a promising class of compounds for drug discovery, leveraging the unique and advantageous properties of the difluoromethoxy group. Their synthesis, while requiring specialized fluorination chemistry, is achievable through established methods. The demonstrated biological activity of key analogs in modulating inflammatory and fibrotic pathways highlights their therapeutic potential. A thorough understanding of the synthesis, characterization, biological evaluation, and structure-activity relationships of these compounds, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness their potential in the development of novel therapeutics.

References

  • 3,4-Difluoro-2-hydroxybenzoic acid. (2014). Acta Crystallographica Section E: Structure Reports Online, E70, o519. [Link]

  • 3,4-Bis(difluoromethoxy)benzaldehyde. PubChem. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC. [Link]

  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. (2026). ResearchGate. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Synthesis and characterization of Benzoic Acid. (2021). Chemistry Research Journal, 6(5), 112-116. [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024). Frontiers. [Link]

  • Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (2012). Scirp.org. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 2241-2252. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

Sources

A Theoretical and Experimental Guide to 3,4-Bis(difluoromethoxy)benzoic Acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3,4-Bis(difluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in drug discovery and materials science. The introduction of two difluoromethoxy groups onto the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This document delves into the molecular architecture and electronic landscape of the molecule through theoretical and computational studies. Furthermore, it outlines detailed, field-proven protocols for its synthesis and characterization using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Introduction: The Significance of Fluorination in Drug Design

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, pharmacokinetic profile, and binding affinity to biological targets. The difluoromethoxy (-OCF₂H) group, in particular, has garnered considerable attention as a bioisostere for more traditional functionalities like the methoxy or hydroxyl group. Its moderate electron-withdrawing nature, both through inductive and resonance effects, can significantly influence the electronic properties of an aromatic ring system.[1] This modulation of electron density can have profound effects on a molecule's reactivity, lipophilicity, and interactions with biological macromolecules.

This compound serves as a prime example of a strategically fluorinated building block. The presence of two difluoromethoxy groups in a vicinal arrangement on the benzene ring creates a unique electronic environment, making it an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in treating conditions such as hyperproliferative disorders and diseases associated with angiogenesis.

Theoretical and Computational Studies

A thorough understanding of the intrinsic properties of this compound at a molecular level is paramount for its effective utilization. Computational chemistry provides a powerful toolkit to probe its structure, electronics, and reactivity.[2]

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is dictated by the interplay of steric and electronic effects. Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformation of the molecule.[2] It is anticipated that the carboxylic acid group will be coplanar with the benzene ring to maximize conjugation. The orientation of the two difluoromethoxy groups will be a key determinant of the overall molecular shape and dipole moment.

Diagram 1: Proposed Computational Workflow for Conformational Analysis

G cluster_start Initial Structure Generation cluster_scan Potential Energy Surface Scan cluster_opt Geometry Optimization cluster_freq Vibrational Frequency Analysis cluster_analysis Analysis of Results start Generate initial 3D structure of this compound pes_scan Perform relaxed PES scan around C-O-C-F dihedral angles of difluoromethoxy groups start->pes_scan Input Structure geom_opt Identify low-energy conformers and perform full geometry optimization (e.g., B3LYP/6-31G*) pes_scan->geom_opt Candidate Structures freq_calc Calculate vibrational frequencies to confirm minima and obtain thermodynamic data geom_opt->freq_calc Optimized Geometries analysis Analyze relative energies, bond lengths, bond angles, and dihedral angles of stable conformers freq_calc->analysis Thermodynamic & Vibrational Data

Caption: A typical workflow for the computational conformational analysis of this compound.

Electronic Properties and Reactivity

The two difluoromethoxy groups, being moderately electron-withdrawing, are expected to decrease the electron density of the aromatic ring. This has several important consequences:

  • Increased Acidity: The electron-withdrawing nature of the substituents will stabilize the carboxylate anion, thereby increasing the acidity of the benzoic acid.

  • Reactivity towards Electrophiles: The deactivated aromatic ring will be less susceptible to electrophilic aromatic substitution reactions.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring may facilitate nucleophilic aromatic substitution under certain conditions.

Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can provide quantitative insights into the molecule's electronic structure and reactivity. Electrostatic potential (ESP) maps can visually represent the electron distribution and predict sites susceptible to electrophilic or nucleophilic attack.[3]

Calculated Property Predicted Trend Rationale
pKa Lower than benzoic acidStabilization of the carboxylate anion by electron-withdrawing -OCF₂H groups.
HOMO Energy Lower than benzeneElectron-withdrawing groups lower the energy of the HOMO.
LUMO Energy Lower than benzeneElectron-withdrawing groups lower the energy of the LUMO.
HOMO-LUMO Gap Potentially alteredInfluences the electronic absorption properties and kinetic stability.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, likely starting from a readily available dihydroxybenzoic acid derivative. A plausible synthetic route involves the difluoromethylation of the hydroxyl groups followed by oxidation of a precursor aldehyde.

Proposed Synthetic Pathway

Diagram 2: Proposed Synthesis of this compound

G cluster_reactants Starting Material cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Oxidation start 3,4-Dihydroxybenzaldehyde intermediate 3,4-Bis(difluoromethoxy)benzaldehyde start->intermediate e.g., Chlorodifluoroacetic acid, base product This compound intermediate->product e.g., KMnO₄ or H₂O₂

Caption: A plausible two-step synthesis of this compound from 3,4-dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

This procedure is adapted from methodologies for the synthesis of similar difluoromethoxy-substituted aromatic compounds.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3,4-dihydroxybenzaldehyde (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 4-5 equivalents), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Difluoromethylation: To the stirred suspension, add a difluoromethylating agent such as sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3,4-Bis(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to this compound

This protocol is a general method for the oxidation of aromatic aldehydes to carboxylic acids.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3,4-Bis(difluoromethoxy)benzaldehyde (1 equivalent) from the previous step in a suitable solvent mixture, such as aqueous acetone or a two-phase system.

  • Oxidation: Add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄, 1.5-2 equivalents), dropwise to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor by TLC.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves. Acidify the solution with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy groups. The aromatic protons will appear in the region of 7.0-8.5 ppm, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the substituents.[5][6] The proton of the -OCF₂H group will likely appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of 120-150 ppm and a signal for the carboxylic acid carbon around 165-175 ppm.[7] The carbon of the -OCF₂H group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and structure of the difluoromethoxy groups. A single signal, likely a doublet due to coupling with the proton, is expected.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[8][9][10][11]

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1720-1680
C-O (Carboxylic Acid)1320-1210
C-F1100-1000
Aromatic C-H~3030
Aromatic C=C~1600, 1500, 1450
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.[12][13][14][15] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum of fluorinated compounds can be complex, and careful analysis is required.[12]

Applications and Future Perspectives

This compound is a valuable building block for the synthesis of a wide array of biologically active molecules and advanced materials. Its unique electronic properties make it an attractive scaffold for the development of:

  • Pharmaceuticals: As an intermediate in the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and metabolic disorders.

  • Agrochemicals: For the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

  • Functional Materials: In the design of liquid crystals, polymers, and other materials with tailored electronic and optical properties.

The continued exploration of the reactivity and applications of this and other strategically fluorinated building blocks will undoubtedly lead to the discovery of new and improved chemical entities with significant societal benefits.

References

  • A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. (2010). PubMed. [Link]

  • FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... (n.d.). ResearchGate. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Thieme. [Link]

  • Title:: To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde. (n.d.). Scribd. [Link]

  • Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Zeitschrift für Naturforschung A. [Link]

  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2022). MDPI. [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. [Link]

  • 9: Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Publications. [Link]

  • Help in synthesis of Benzoic acid from Benzaldehyde. (2020). Sciencemadness Discussion Board. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2021). ResearchGate. [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023). ResearchGate. [Link]

  • Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof. (1983).
  • (PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2016). ResearchGate. [Link]

  • Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. [Link]

  • Computational and Experimental Studies of Correlated Dynamics in Molecular Gears, and Cryst. (n.d.). eScholarship.org. [Link]

  • What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

  • Conversion of Benzaldehyde to Benzoic Acid. (2023). Reddit. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Platteville. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. [Link]

  • A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. (2010). ResearchGate. [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. (2014). ResearchGate. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • protocatechuic acid. (n.d.). Organic Syntheses. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

The Strategic Deployment of 3,4-Bis(difluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Difluoromethoxy Motif in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established paradigm for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for more traditional moieties like the methoxy or hydroxyl group. The unique electronic properties of the -OCF₂H group, which can act as a hydrogen bond donor and is more metabolically stable than a methoxy group, make it a valuable tool for fine-tuning molecular properties.[1] The presence of two such groups, as in 3,4-Bis(difluoromethoxy)benzoic acid, offers a unique scaffold for building complex molecules with enhanced therapeutic potential. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed experimental protocols for the effective utilization of this compound in drug discovery programs.

Physicochemical and Pharmacokinetic Rationale for Employing the 3,4-Bis(difluoromethoxy)phenyl Moiety

The 3,4-bis(difluoromethoxy)phenyl scaffold is not merely a novelty; its utility is grounded in a compelling set of physicochemical properties that address common challenges in drug development.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy groups highly resistant to oxidative metabolism, a common pathway for drug clearance. This can lead to an extended plasma half-life and improved bioavailability of the parent drug molecule.

  • Modulation of Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl group and has a nuanced effect on overall molecular lipophilicity compared to a methoxy or trifluoromethoxy group. This allows for precise adjustments to a drug candidate's solubility and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Hydrogen Bonding Capacity: Unlike the methoxy group, the C-H bond in the difluoromethoxy group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor. This can introduce new, favorable interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Conformational Influence: The presence of the two difluoromethoxy groups can influence the preferred conformation of the phenyl ring and its substituents, which can be advantageous for optimizing the presentation of pharmacophoric elements to a target receptor or enzyme active site.

A notable example of a related compound's therapeutic potential is seen with 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, which has demonstrated efficacy in preclinical models of pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2] This highlights the promise of the difluoromethoxy-substituted benzoic acid scaffold in developing novel therapeutics.

Synthesis of this compound: A Detailed Protocol

Protocol 1: Synthesis of this compound

This two-step process involves the initial protection of the carboxylic acid, followed by the double difluoromethylation of the hydroxyl groups and subsequent deprotection.

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

The carboxylic acid is first protected as an ester to prevent unwanted side reactions during the difluoromethylation step.

  • Materials:

    • 3,4-Dihydroxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.

Step 2: Difluoromethylation of Methyl 3,4-Dihydroxybenzoate

This step introduces the two difluoromethoxy groups.

  • Materials:

    • Methyl 3,4-dihydroxybenzoate

    • Sodium chlorodifluoroacetate (CF₂ClCO₂Na)

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, combine methyl 3,4-dihydroxybenzoate (1 equivalent), sodium chlorodifluoroacetate (2.5 equivalents), and anhydrous potassium carbonate (3 equivalents) in anhydrous DMF.

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain methyl 3,4-bis(difluoromethoxy)benzoate.

Step 3: Hydrolysis of Methyl 3,4-Bis(difluoromethoxy)benzoate

The final step is the deprotection of the carboxylic acid.

  • Materials:

    • Methyl 3,4-bis(difluoromethoxy)benzoate

    • Lithium hydroxide or Sodium hydroxide

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve methyl 3,4-bis(difluoromethoxy)benzoate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (or sodium hydroxide) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • The product, this compound, should precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_synthesis Synthesis of this compound 3,4-Dihydroxybenzoic Acid 3,4-Dihydroxybenzoic Acid Methyl 3,4-Dihydroxybenzoate Methyl 3,4-Dihydroxybenzoate Methyl 3,4-Bis(difluoromethoxy)benzoate Methyl 3,4-Bis(difluoromethoxy)benzoate This compound This compound

Application in Amide Synthesis: A Gateway to Novel Bioactive Molecules

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a diverse library of amide derivatives. The electron-withdrawing nature of the difluoromethoxy groups can decrease the nucleophilicity of the carboxylate and may require more robust coupling conditions, especially when paired with weakly nucleophilic amines.

Protocol 2: General Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for forming amide bonds, particularly with challenging substrates.

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF or Dichloromethane (DCM)

    • Schlenk tube or round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or DCM under an inert atmosphere, add DIPEA (2.5 equivalents).

    • Stir the solution for 5 minutes at room temperature.

    • Add HATU (1.2 equivalents) in one portion.

    • Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

G cluster_coupling Amide Coupling Workflow Start Start Combine Acid & Amine Combine Acid & Amine Add Base (DIPEA) Add Base (DIPEA) Add Coupling Reagent (HATU) Add Coupling Reagent (HATU) Stir at RT Stir at RT Work-up & Purification Work-up & Purification Final Amide Product Final Amide Product

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of the 3,4-bis(difluoromethoxy)phenyl ring are expected to appear as a complex multiplet in the aromatic region. The proton of the -OCF₂H group will appear as a characteristic triplet with a J-coupling to the fluorine atoms of approximately 70-75 Hz.

    • ¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will also show coupling to the fluorine atoms.

    • ¹⁹F NMR: A single resonance is expected for the four equivalent fluorine atoms of the two -OCF₂H groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C=O stretch of the carboxylic acid or amide, C-O-C stretches of the ether linkages, and C-F stretches should be observed.

Compound Molecular Formula Molecular Weight
This compoundC₉H₆F₄O₄254.14 g/mol [4]

Conclusion

This compound represents a valuable and underutilized building block in medicinal chemistry. Its unique combination of metabolic stability, modulated lipophilicity, and hydrogen bonding potential offers a powerful platform for the design of novel therapeutics with improved pharmacological properties. The protocols and application notes provided herein are intended to empower researchers to effectively incorporate this promising scaffold into their drug discovery endeavors, paving the way for the development of next-generation medicines.

References

  • CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google P
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google P
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google P
  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

  • (PDF) 3,4-Difluoro-2-hydroxybenzoic acid - ResearchGate. (URL: [Link])

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ResearchGate. (URL: [Link])

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. (URL: [Link])

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Request PDF - ResearchGate. (URL: [Link])

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • protocatechuic acid - Organic Syntheses Procedure. (URL: [Link])

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. (URL: [Link])

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem. (URL: [Link])

  • 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269 - PubChem. (URL: [Link])

Sources

The Strategic Application of 3,4-Bis(difluoromethoxy)benzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Unique Properties of the Difluoromethoxy Group for Next-Generation Therapeutics

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique confluence of properties that distinguish it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. This application note presents 3,4-bis(difluoromethoxy)benzoic acid as a high-value fragment for use in fragment-based drug discovery (FBDD) campaigns, particularly for targets where modulation of polarity, metabolic stability, and specific hydrogen bonding interactions are critical for success.

The difluoromethoxy group offers a nuanced modulation of a molecule's characteristics. It is considered a lipophilicity-enhancing substituent, though its effect is generally less pronounced than that of the trifluoromethoxy group.[1] A key attribute of the difluoromethoxy group is its capacity to act as a hydrogen bond donor, a feature absent in methoxy and trifluoromethoxy groups.[1] The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding.[2] This unique characteristic allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, opening new avenues for molecular design.[2] Furthermore, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

This guide provides a comprehensive overview of the application of this compound as a strategic fragment in drug discovery, complete with detailed protocols for its integration into a typical FBDD workflow.

Physicochemical Properties and Rationale for Use

This compound is a benzoic acid derivative featuring two difluoromethoxy groups at the 3 and 4 positions of the phenyl ring. This substitution pattern provides a unique combination of features that make it an attractive starting point for FBDD.

PropertyValueSource
Molecular FormulaC₉H₆F₄O₄N/A
Molecular Weight254.14 g/mol N/A
XLogP32.5N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count4N/A
Rotatable Bond Count3N/A

The benzoic acid moiety serves as a versatile handle for chemical modification, allowing for fragment growth and linking strategies.[4] The dual difluoromethoxy substitution provides a distinct electronic and conformational profile, influencing the molecule's interaction with biological targets. The ability of the -OCF₂H groups to act as hydrogen bond donors can facilitate novel interactions within a protein binding pocket, potentially leading to improved affinity and selectivity.

Proposed Synthesis of this compound

A potential synthetic approach could involve a two-step difluoromethylation of a protected 3,4-dihydroxybenzoic acid derivative, followed by deprotection. The difluoromethylation could be achieved using reagents such as chlorodifluoroacetic acid or its derivatives in the presence of a suitable base.

Application in a Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments.[6][7] These fragments typically have weak binding affinities but exhibit high ligand efficiency.[8] Once identified, these hits can be optimized into potent drug candidates through strategies such as fragment growing, linking, or merging.[9]

The following sections outline a detailed protocol for the integration of this compound into a typical FBDD campaign.

I. Fragment Library Preparation and Quality Control

A high-quality fragment library is essential for a successful FBDD campaign. This compound should be included in a diverse library of fragments that adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors and acceptors < 3 each).

Protocol 1: Fragment Stock Solution Preparation

  • Solubility Assessment: Determine the maximum solubility of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Quality Control: Verify the identity and purity of the fragment using LC-MS and ¹H/¹⁹F NMR spectroscopy.

II. Primary Fragment Screening

A variety of biophysical techniques can be employed for the primary screening of fragment libraries.[10] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used methods due to their sensitivity in detecting weak binding interactions.[11][12]

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the target protein onto a sensor chip surface.

  • Fragment Screening: Inject a solution of this compound (typically at a concentration of 100-500 µM) over the sensor surface.

  • Data Analysis: Monitor for changes in the SPR signal, which indicate binding of the fragment to the immobilized protein. Positive hits are identified by a significant and reproducible response.

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

III. Hit Validation and Characterization

Positive hits from the primary screen should be validated using an orthogonal biophysical method to minimize the risk of false positives. Techniques such as MicroScale Thermophoresis (MST) or Differential Scanning Fluorimetry (DSF) can be employed for this purpose.

Protocol 3: Hit Validation using X-ray Crystallography

For validated hits, determining the three-dimensional structure of the fragment bound to the target protein is crucial for guiding subsequent optimization efforts.[13][14]

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of this compound or co-crystallize the protein in the presence of the fragment.[15]

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from the fragment-soaked or co-crystals.

  • Structure Determination and Analysis: Solve and refine the crystal structure to reveal the binding mode of the fragment. This information is invaluable for understanding the key interactions driving binding and for designing more potent analogs.[16]

IV. Hit-to-Lead Optimization

Once a fragment hit has been validated and its binding mode determined, the next step is to optimize its affinity and other drug-like properties.[9] The benzoic acid moiety of this compound provides a convenient anchor point for chemical elaboration.

Fragment Growing: This strategy involves adding chemical functionality to the fragment to explore unoccupied regions of the binding pocket and form additional favorable interactions.[8] For this compound, the carboxylic acid can be converted to an amide, ester, or other functional groups to probe for new interactions.

Fragment Linking: If two or more fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, higher-affinity molecule.[17]

Scaffold Hopping: In some cases, it may be desirable to replace the benzoic acid scaffold with a different chemical moiety while retaining the key binding interactions of the difluoromethoxy groups.[18]

Hit_Optimization cluster_strategies Optimization Strategies Start Validated Fragment Hit (this compound) Growing Fragment Growing (e.g., Amide Coupling) Start->Growing Linking Fragment Linking (with another fragment) Start->Linking Scaffold_Hopping Scaffold Hopping (Bioisosteric Replacement) Start->Scaffold_Hopping End Potent Lead Compound Growing->End Linking->End Scaffold_Hopping->End

Caption: Strategies for optimizing a fragment hit into a lead compound.

Case Study Context: Targeting the TGF-β/Smad Signaling Pathway

A related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has shown potential in inhibiting the TGF-β1-induced epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway.[5] This suggests that the 4-(difluoromethoxy)benzoic acid core could be a valuable starting point for developing inhibitors of this pathway, which is implicated in diseases such as idiopathic pulmonary fibrosis.[5]

TGF_beta_Pathway TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene EMT Epithelial-Mesenchymal Transition (EMT) Gene->EMT Inhibitor 3,4-bis(difluoromethoxy) benzoic acid derivative Inhibitor->Smad23 potentially inhibits phosphorylation

Caption: The TGF-β/Smad signaling pathway and a potential point of intervention.

Conclusion: A Versatile Fragment for Modern Drug Discovery

This compound represents a valuable and versatile fragment for drug discovery. Its unique combination of a modifiable benzoic acid core and two difluoromethoxy groups offers medicinal chemists a powerful tool to explore chemical space and develop novel therapeutics. The ability of the difluoromethoxy groups to act as hydrogen bond donors, modulate lipophilicity, and enhance metabolic stability makes this fragment particularly attractive for targeting a wide range of biological systems. By following the detailed protocols outlined in this guide, researchers can effectively integrate this compound into their FBDD campaigns and unlock its potential for the discovery of next-generation medicines.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

  • Fragment-based screening. o2h discovery website. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2024). PMC - PubMed Central. [Link]

  • Prestwick Drug-Fragment Library. Prestwick Chemical. [Link]

  • Fragment-based screening and hit identification: (a) benzodioxole-based... ResearchGate. [Link]

  • 3,4-Difluoro-2-hydroxybenzoic acid. (2014). ResearchGate. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Fragment Screening By Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. [Link]

  • Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2010). PMC - NIH. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Chemistry. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. (2023). PubMed. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2021). NIH. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). PMC. [Link]

  • Approaches to Fragment-Based Drug Design. (2022). Utrecht University Repository. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Journal of Medicinal Chemistry. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. [Link]

  • NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. (2022). ResearchGate. [Link]

  • Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. (2022). Research Communities by Springer Nature. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2023). Journal of Medicinal Chemistry. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). PMC - NIH. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2023). ResearchGate. [Link]

  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). PMC - NIH. [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2022). ResearchGate. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2023). Taylor & Francis Online. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Advantage of the Bis(difluoromethoxy)phenyl Moiety in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on the incorporation of fluorine-containing functional groups. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. Its introduction into a molecular scaffold can profoundly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. The 3,4-bis(difluoromethoxy)phenyl scaffold, derived from 3,4-Bis(difluoromethoxy)benzoic acid, offers a unique platform for the design of next-generation herbicides, fungicides, and insecticides.

The presence of two difluoromethoxy groups on the phenyl ring enhances the molecule's metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes in target pests and the environment. This increased persistence can lead to improved efficacy and lower application rates. Furthermore, the electronic properties of the -OCHF₂ group can modulate the acidity and reactivity of adjacent functional groups, which can be fine-tuned for optimal interaction with the biological target.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of a novel, hypothetical benzoylurea insecticide, a class of compounds known for their potent activity as insect growth regulators.

Mechanism of Action: Targeting Chitin Synthesis in Insects

Benzoylurea insecticides act as potent and specific inhibitors of chitin synthesis in insects.[1][2] Chitin is a crucial structural polysaccharide that forms the insect's exoskeleton. By inhibiting the enzyme chitin synthase, these compounds disrupt the molting process, leading to the death of the insect larva.[3] This mode of action is highly selective for insects and other arthropods, as vertebrates do not possess chitin. This inherent selectivity makes benzoylureas attractive candidates for integrated pest management (IPM) programs due to their low toxicity to mammals and other non-target organisms.[1]

The proposed synthesis of a novel benzoylurea insecticide from this compound aims to leverage the beneficial properties of the bis(difluoromethoxy)phenyl moiety to potentially enhance the insecticidal activity and metabolic stability of the final product.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step sequence starting from this compound. This pathway is designed to be robust and scalable, employing well-established chemical transformations.

Synthetic Pathway A This compound B 3,4-Bis(difluoromethoxy)benzoyl chloride A->B  SOCl₂ or (COCl)₂   C 3,4-Bis(difluoromethoxy)benzoyl isocyanate B->C  NaN₃, then heat (Curtius Rearrangement)   D Target Benzoylurea Insecticide C->D E Substituted Aniline E->D

Caption: Synthetic route to a novel benzoylurea insecticide.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride and isocyanates are toxic and corrosive; handle with extreme care.

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzoyl chloride

This initial step activates the carboxylic acid for subsequent transformations. Thionyl chloride is a common and effective reagent for this purpose.[4][5][6][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to form a slurry.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3,4-Bis(difluoromethoxy)benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3,4-Bis(difluoromethoxy)benzoyl isocyanate

The benzoyl chloride is converted to the corresponding isocyanate via a Curtius rearrangement of an acyl azide intermediate.[8][9][10][11]

Materials:

  • 3,4-Bis(difluoromethoxy)benzoyl chloride (from Step 1)

  • Sodium azide (NaN₃)

  • Anhydrous acetone or toluene

Procedure:

  • Dissolve the crude 3,4-Bis(difluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous acetone or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of sodium azide (1.2-1.5 eq) in a minimal amount of water and add it dropwise to the benzoyl chloride solution at 0 °C (ice bath).

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • After the formation of the benzoyl azide is complete (monitored by TLC or IR spectroscopy), the reaction mixture is carefully heated to reflux. The acyl azide will undergo Curtius rearrangement to form the isocyanate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

  • Once the rearrangement is complete, the solvent is carefully removed under reduced pressure to yield the crude 3,4-Bis(difluoromethoxy)benzoyl isocyanate, which should be used immediately in the next step due to its reactivity and potential hazards.

Step 3: Synthesis of the Target Benzoylurea Insecticide

The final step involves the coupling of the in situ generated benzoyl isocyanate with a suitable substituted aniline to form the desired benzoylurea.[12][13] For this example, we will use 4-chloroaniline, a common substituent in commercial benzoylurea insecticides like diflubenzuron.[14][15]

Materials:

  • 3,4-Bis(difluoromethoxy)benzoyl isocyanate (from Step 2)

  • 4-chloroaniline

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • Dissolve the crude 3,4-Bis(difluoromethoxy)benzoyl isocyanate (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) in the same anhydrous solvent.

  • Slowly add the aniline solution to the isocyanate solution at room temperature with vigorous stirring.

  • An exothermic reaction is expected. Maintain the reaction temperature below 40 °C, using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The product will likely precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure target benzoylurea insecticide.

Data Presentation

The following table provides hypothetical, yet expected, data for the synthesized novel benzoylurea insecticide.

PropertyExpected Value
Chemical Name N-((4-chlorophenyl)carbamoyl)-3,4-bis(difluoromethoxy)benzamide
Molecular Formula C₁₆H₁₁ClF₄N₂O₄
Molecular Weight 422.72 g/mol
Appearance White to off-white crystalline solid
Melting Point > 180 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5-11.0 (s, 1H), 9.0-9.5 (s, 1H), 7.2-8.0 (m, 7H)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -80 to -85 (m)
Purity (by HPLC) > 98%
Yield 70-85% (overall)

Visualization of the Synthetic Workflow

Experimental Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Isocyanate Formation cluster_2 Step 3: Benzoylurea Synthesis A Mix this compound, toluene, and SOCl₂ with catalytic DMF B Reflux for 2-4 hours A->B C Evaporate excess reagents B->C D Dissolve acid chloride in acetone E Add NaN₃ solution at 0°C D->E F Heat to reflux for Curtius Rearrangement E->F G Evaporate solvent F->G H Dissolve isocyanate and 4-chloroaniline in separate portions of toluene I Mix solutions and stir at room temperature H->I J Filter and wash the precipitated product I->J K Recrystallize for purification J->K

Caption: Detailed workflow for the synthesis of the target insecticide.

References

  • The Curtius rearrangement of acyl azides revisited - formation of cyanate (R-O-CN). UQ eSpace - The University of Queensland. [Link]

  • CN111004150B - Synthesis method of substituted benzoyl isocyanate.
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • US5607977A - Benzoylureas.
  • CN102180813B - Method for preparing diflubenzuron serving as pesticide.
  • CN1903838A - Preparation method of benzoyl area kind derivative.
  • Benzoylurea insecticide. Wikipedia. [Link]

  • What are Chitin synthase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. [Link]

  • benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid. Sciencemadness Discussion Board. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. [Link]

  • Allyl Cyanate-to-Isocyanate Rearrangement. Organic Syntheses. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC - NIH. [Link]

  • Diflubenzuron. PubChem. [Link]

  • Chitin synthesis inhibitors: old molecules and new developments. PubMed. [Link]

  • CN102180813A - Method for preparing diflubenzuron serving as pesticide.
  • Making benzoyl chloride. YouTube. [Link]

  • Redox Reaction between Benzyl Azides and Aryl aAzides: Concerted Synthesis of Aryl Nitriles and Anilines. The Royal Society of Chemistry. [Link]

  • Visible light C–H amidation of heteroarenes with benzoyl azides. RSC Publishing. [Link]

  • CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. ACS Publications. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • What is the product of the following reaction sequence? Benzoyl chloride... Filo. [Link]

  • Chemical structures of benzoylurea compounds. ResearchGate. [Link]

  • US3531509A - Preparation of o-isocyanato-benzoyl chlorides.
  • Diflubenzuron (Ref: OMS 1804). AERU - University of Hertfordshire. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

  • Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. PNAS. [Link]

  • How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. ResearchGate. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH. [Link]

  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]

  • Diflubenzuron (EHC 184, 1996). Inchem.org. [Link]

  • Convert Bezoylchloride/bromide to benzoylazide. ResearchGate. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. PMC - NIH. [Link]

  • Crystal structure of flufenoxuron: a benzoylurea pesticide. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols: Leveraging 3,4-Bis(difluoromethoxy)benzoic Acid in the Development of Novel PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3,4-bis(difluoromethoxy)benzoic acid in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, detailed synthetic protocols, and robust methodologies for the biological evaluation of the resulting protein degraders.

Introduction: The Strategic Advantage of the Bis(difluoromethoxy) Moiety in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4][5]

The chemical properties of the constituent fragments of a PROTAC are critical to its overall efficacy, including its potency, selectivity, and pharmacokinetic profile. The strategic incorporation of fluorine-containing groups, such as the difluoromethoxy group (-OCF₂H), has become a valuable tool in modern medicinal chemistry. The difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.

This compound (CAS 162401-60-7)[6][7] presents itself as a valuable starting material or fragment for the synthesis of novel PROTACs. The two difluoromethoxy groups can confer several advantageous properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group make it more resistant to oxidative metabolism compared to a methoxy group, potentially leading to an improved pharmacokinetic profile of the resulting PROTAC.

  • Modulated Physicochemical Properties: The difluoromethoxy group can fine-tune the lipophilicity and electronic properties of the molecule, which can impact cell permeability and target engagement.[8]

  • Potential for Novel Interactions: The difluoromethoxy group can act as a hydrogen bond donor, offering unique interaction possibilities within the target protein's binding pocket that are not achievable with a methoxy group.

This guide will explore a hypothetical, yet scientifically grounded, application of this compound in the development of a PROTAC targeting a hypothetical protein kinase.

Conceptual Workflow for PROTAC Development

The development of a PROTAC using this compound as a starting material follows a logical and stepwise workflow. This process begins with the design of the PROTAC, followed by its chemical synthesis and comprehensive biological evaluation.

Caption: A generalized workflow for the design, synthesis, and biological evaluation of a novel PROTAC.

Hypothetical Application: Development of a PROTAC for Protein Kinase X (PKX)

For the purpose of these application notes, we will outline the development of a PROTAC targeting a hypothetical oncogenic protein kinase, "Protein Kinase X" (PKX). We will utilize this compound to synthesize the warhead that binds to PKX. The PROTAC will recruit the von Hippel-Lindau (VHL) E3 ligase.[9]

PROTAC Design and Retrosynthesis

The designed PROTAC, named "PKX-PROTAC-1," will consist of three key components:

  • PKX Warhead: Derived from this compound.

  • Linker: A polyethylene glycol (PEG) linker to provide appropriate length and solubility.

  • VHL Ligand: A known hydroxyproline-based VHL ligand.

The retrosynthetic analysis of PKX-PROTAC-1 is depicted below.

Retrosynthesis PROTAC PKX-PROTAC-1 Amide_Coupling Amide Coupling PROTAC->Amide_Coupling Warhead_Linker PKX Warhead-Linker Amide_Coupling->Warhead_Linker VHL_Ligand VHL Ligand Amide_Coupling->VHL_Ligand Amide_Coupling_2 Amide Coupling Warhead_Linker->Amide_Coupling_2 Warhead Functionalized PKX Warhead Amide_Coupling_2->Warhead Linker Bifunctional Linker Amide_Coupling_2->Linker Functionalization Amide Formation Warhead->Functionalization Starting_Material This compound Functionalization->Starting_Material

Caption: Retrosynthetic analysis of the hypothetical PKX-PROTAC-1.

Physicochemical Properties of Starting Material
PropertyValueReference
Compound Name This compound[6][7]
CAS Number 162401-60-7[6]
Molecular Formula C₉H₆F₄O₄[6]
Molecular Weight 254.14 g/mol [6]
Appearance White to light yellow powder/crystal[10]
Melting Point 103-106 °C[7]

Experimental Protocols

Synthesis of PKX-PROTAC-1

This section provides a detailed, step-by-step protocol for the synthesis of the hypothetical PKX-PROTAC-1.

Step 1: Synthesis of the PKX Warhead Amine

  • Reaction: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of a suitable diamine (e.g., N-Boc-ethylenediamine, 1.5 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected warhead.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the PKX warhead amine.

Step 2: Coupling of the PKX Warhead Amine with a Bifunctional Linker

  • Reaction: To a solution of the PKX warhead amine (1.0 eq) and a bifunctional PEG linker with a terminal carboxylic acid and a protected amine (e.g., Fmoc-NH-PEG-COOH, 1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the Fmoc group using piperidine in DMF to yield the warhead-linker amine.

Step 3: Final Coupling with the VHL Ligand

  • Reaction: To a solution of the warhead-linker amine (1.0 eq) and the VHL ligand carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Biological Evaluation of PKX-PROTAC-1

A robust biological evaluation is crucial to determine the efficacy of the newly synthesized PROTAC.

Protocol 1: Target Engagement Assay (Fluorescence Polarization)

  • Principle: This assay measures the binding affinity of the PROTAC to the target protein (PKX) and the E3 ligase (VHL).[11][12]

  • Procedure:

    • A fluorescently labeled tracer that binds to the protein of interest is used.

    • In a competitive binding experiment, increasing concentrations of the PROTAC are added to a solution containing the protein and the fluorescent tracer.

    • The displacement of the tracer by the PROTAC results in a decrease in fluorescence polarization.

    • The IC50 value is determined by plotting the change in polarization against the PROTAC concentration.

Protocol 2: In-Cell Western for Protein Degradation

  • Principle: This assay quantifies the degradation of the target protein in cells treated with the PROTAC.

  • Procedure:

    • Plate cells (e.g., a cancer cell line overexpressing PKX) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PKX-PROTAC-1 for a specified time (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against PKX and a loading control protein (e.g., GAPDH).

    • Incubate with fluorescently labeled secondary antibodies.

    • Scan the plate using an infrared imaging system.

    • Quantify the signal intensity for PKX relative to the loading control.

    • The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

  • Principle: This assay confirms the formation of the ternary complex (PKX-PROTAC-1-VHL).

  • Procedure:

    • Use a terbium-labeled antibody against a tag on the E3 ligase (e.g., His-tag) and a fluorescently labeled antibody against a tag on the POI (e.g., GST-tag).

    • In the presence of the PROTAC, the POI and E3 ligase are brought into close proximity, resulting in a FRET signal.

    • The intensity of the FRET signal is proportional to the amount of ternary complex formed.

Protocol 4: Downstream Functional Assay (Cell Viability)

  • Principle: This assay assesses the biological consequence of PKX degradation.

  • Procedure:

    • Treat cancer cells with increasing concentrations of PKX-PROTAC-1 for an extended period (e.g., 72 hours).

    • Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

    • Determine the IC50 value for cell growth inhibition.

Data Interpretation and Troubleshooting

AssayExpected OutcomePotential Issues & Troubleshooting
Target Engagement Low IC50 values for binding to both PKX and VHL.High IC50: Poor binding affinity. Consider redesigning the warhead or VHL ligand. No Binding: Incorrect synthesis or unstable compound. Verify structure and purity.
Protein Degradation Dose-dependent degradation of PKX with low DC50 and high Dmax.No Degradation: Inefficient ternary complex formation. Optimize linker length and attachment points.[13] "Hook Effect": High concentrations of PROTAC can inhibit ternary complex formation. Test a wider range of concentrations.
Ternary Complex Formation Dose-dependent increase in TR-FRET signal.Weak Signal: Low cooperativity. The linker may not be optimal for productive complex formation.
Functional Assay Dose-dependent decrease in cell viability.No Effect on Viability: The target protein may not be a critical driver of cell survival. The degradation may not be sustained.

Conclusion

This compound is a promising and versatile building block for the development of novel PROTACs. The presence of the difluoromethoxy groups can impart favorable physicochemical and pharmacokinetic properties to the final degrader molecule. The protocols and workflows detailed in these application notes provide a comprehensive framework for the rational design, synthesis, and biological evaluation of PROTACs derived from this starting material. Through systematic optimization of the warhead, linker, and E3 ligase ligand, researchers can develop potent and selective protein degraders for a wide range of therapeutic targets.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). PubMed. [Link]

  • PROTAC Design | Degrader Design and Synthesis. Bio-Techne. [Link]

  • PROTAC Technology as a New Tool for Modern Pharmacotherapy. (2023). MDPI. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

  • Photocleavable PROTACs as tools for dynamic regulation of protein function. (2025). PubMed. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. (2022). PMC - NIH. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2023). MDPI. [Link]

  • PROTAC Assays Service. Mtoz Biolabs. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). MDPI. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers. [Link]

  • PROTAC® technology and potential for its application in infection control. (2023). ResearchGate. [Link]

  • PROTAC Technology: Opportunities and Challenges. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Bio-Techne. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship.org. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2024). Frontiers. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2021). PMC - NIH. [Link]

Sources

Application Notes and Protocols for In Vitro Assay Development: Interrogating the Bioactivity of 3,4-Bis(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

3,4-Bis(difluoromethoxy)benzoic acid is a novel small molecule with potential therapeutic applications. Structurally related compounds have demonstrated activity as inhibitors of key signaling pathways implicated in a variety of pathologies. Specifically, derivatives of 4-(difluoromethoxy)benzoic acid have been investigated for their roles in inflammation and fibrosis, with some showing inhibitory effects on pathways such as the Transforming Growth Factor-β (TGF-β) signaling cascade. The TGF-β pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is a hallmark of fibrotic diseases and cancer.

Given the structural similarities to known modulators of the TGF-β pathway, we hypothesize that this compound may exert its biological effects through the inhibition of this signaling cascade. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust in vitro assay platform to investigate the bioactivity of this compound, focusing on its potential as a TGF-β pathway inhibitor.

This document outlines a multi-tiered assay strategy, beginning with a direct biochemical assessment of a key kinase in the pathway, followed by cell-based assays to confirm pathway modulation and evaluate functional cellular responses. Each protocol is designed to be a self-validating system, with clear explanations of the scientific rationale behind the experimental choices.

Preliminary Compound Handling and Solubility Assessment

Prior to initiating biological assays, it is crucial to determine the solubility of this compound. Benzoic acid derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[3][4][5]

Protocol 1: Stock Solution Preparation and Solubility Test

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • To determine the maximum soluble concentration in aqueous media, perform serial dilutions of the DMSO stock into the relevant assay buffer (e.g., DMEM for cell-based assays).

  • Visually inspect for precipitation after a 1-2 hour incubation at the assay temperature (e.g., 37°C).

  • It is critical to maintain a low final DMSO concentration (typically ≤ 0.5%) in all assays to avoid solvent-induced artifacts. Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration tested.

Tier 1: Biochemical Assay for Direct Target Engagement

To investigate if this compound directly inhibits a key component of the TGF-β signaling pathway, a biochemical kinase assay targeting the TGF-β type I receptor (TGFβRI), also known as Activin receptor-like kinase 5 (ALK5), is proposed.[6][7] ALK5 is a serine/threonine kinase that, upon activation by the TGF-β type II receptor, phosphorylates downstream Smad proteins.[1]

Workflow for Biochemical ALK5 Kinase Inhibition Assay

Caption: Workflow for the biochemical ALK5 kinase inhibition assay.

Protocol 2: ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits.[8][9]

Materials:

  • Recombinant human TGFβR1 (ALK5)

  • Kinase substrate (e.g., casein or a specific peptide substrate)

  • ATP

  • Kinase Assay Buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare the 1x Kinase Assay Buffer by diluting the 5x stock with water.

  • Prepare the Master Mix containing the Kinase Assay Buffer, ATP, and the kinase substrate.

  • Add the Master Mix to each well of the 96-well plate.

  • Prepare serial dilutions of this compound in the Kinase Assay Buffer at 10-fold the desired final concentration. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

  • Add the diluted compound or controls to the appropriate wells.

  • Prepare a solution of recombinant ALK5 in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding the ALK5 solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence with a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterExpected Outcome
IC50 Value A low micromolar or nanomolar IC50 suggests direct inhibition of ALK5.
Z'-factor > 0.5 indicates a robust and screenable assay.

Tier 2: Cell-Based Assays for Pathway Modulation

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and modulate the TGF-β pathway in a more physiologically relevant context.

Assay 2.1: Smad2/3 Phosphorylation Assay

Upon ALK5 activation, it phosphorylates Smad2 and Smad3 (Smad2/3) at their C-terminal serine residues.[10][11] Measuring the levels of phosphorylated Smad2/3 (pSmad2/3) is a direct readout of pathway activation.[12][13]

Protocol 3: Western Blot for pSmad2/3

Materials:

  • A549 cells (human lung carcinoma cell line, known to respond to TGF-β)[14][15]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Recombinant human TGF-β1

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSmad2/3, anti-total Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for pSmad2/3, total Smad2/3, and β-actin.

  • Normalize the pSmad2/3 signal to total Smad2/3 or β-actin.

  • Compare the normalized pSmad2/3 levels in compound-treated cells to the TGF-β1-stimulated control.

Assay 2.2: TGF-β-Responsive Reporter Gene Assay

This assay provides a quantitative measure of the transcriptional activity of the TGF-β/Smad pathway.[16][17] It utilizes a luciferase reporter gene under the control of Smad-binding elements (SBEs).[18]

Workflow for TGF-β Reporter Gene Assay

G A Transfect Cells with SBE-Luciferase Reporter B Pre-treat with Compound A->B C Stimulate with TGF-β1 B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Analyze Data E->F

Caption: Workflow for the TGF-β responsive luciferase reporter assay.

Protocol 4: SBE-Luciferase Reporter Assay

Materials:

  • HEK293T or A549 cells

  • SBE-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Recombinant human TGF-β1

  • This compound

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

Procedure:

  • Co-transfect cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, re-plate the cells into a 96-well plate.

  • Allow the cells to adhere, then starve them in serum-free medium.

  • Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of luciferase activity by TGF-β1 relative to unstimulated cells.

  • Determine the percent inhibition of TGF-β1-induced luciferase activity by the compound.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

ParameterExpected Outcome
pSmad2/3 Levels Dose-dependent reduction in TGF-β1-induced pSmad2/3.
Reporter Gene Activity (IC50) Dose-dependent inhibition of TGF-β1-induced luciferase activity.

Tier 3: Functional Cell-Based Assay

A key functional consequence of TGF-β signaling in epithelial cells is the induction of Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics.[19][20] This can be monitored by changes in cell morphology and the expression of EMT markers.

Protocol 5: Inhibition of TGF-β1-Induced EMT

Materials:

  • A549 cells

  • Recombinant human TGF-β1

  • This compound

  • Antibodies for immunofluorescence or western blotting: anti-E-cadherin (epithelial marker), anti-Vimentin (mesenchymal marker)

Procedure:

  • Seed A549 cells at a low density to allow for morphological changes.

  • Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of this compound for 48-72 hours.

  • Morphological Assessment: Observe the cells daily using a phase-contrast microscope. Epithelial cells will have a cobblestone-like morphology, while mesenchymal cells will appear elongated and spindle-shaped.

  • Immunofluorescence: Fix and permeabilize the cells. Stain with antibodies against E-cadherin and Vimentin, followed by fluorescently labeled secondary antibodies. Image the cells using a fluorescence microscope.

  • Western Blotting: Lyse the cells and perform western blotting for E-cadherin and Vimentin as described in Protocol 3.

Data Analysis:

  • Qualitatively assess the changes in cell morphology.

  • Quantify the changes in E-cadherin and Vimentin protein expression by western blot analysis.

ReadoutExpected Outcome with TGF-β1Expected Outcome with Compound + TGF-β1
Cell Morphology Elongated, spindle-shapedCobblestone-like morphology retained
E-cadherin Expression DecreasedExpression maintained
Vimentin Expression IncreasedExpression suppressed

Trustworthiness and Self-Validation

The tiered approach described here provides a self-validating system. A compound that shows activity in the biochemical ALK5 assay (Tier 1) should subsequently demonstrate a dose-dependent inhibition of Smad2/3 phosphorylation and reporter gene activity in the cell-based assays (Tier 2). Furthermore, these on-target effects should translate into the inhibition of a functional cellular response like EMT (Tier 3). Consistent results across these multiple, mechanistically linked assays will provide strong evidence for the compound's mode of action.

References

  • Live Cell Imaging of the TGF-β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - NIH. Available from: [Link]

  • Measurement of phosphorylated SMAD-2/3 - Synexa Life Sciences. Available from: [Link]

  • SBE Reporter Kit (TGFβ/SMAD signaling pathway) - BPS Bioscience. Available from: [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

  • The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PubMed Central. Available from: [Link]

  • TGFßR1 (ALK5), Active - SignalChem. Available from: [Link]

  • SMAD/TGFbeta Luciferase Reporter NIH/3T3 Stable Cell Line - Signosis. Available from: [Link]

  • TGF-β induced EMT in A549 cells - ResearchGate. Available from: [Link]

  • TGFBR1 (ALK5), Active - Sino Biological. Available from: [Link]

  • Transforming growth factor-β1-induced epithelial to mesenchymal transition increases mitochondrial content in the A549 non-small cell lung cancer cell line - Spandidos Publications. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - Gaylord Chemical. Available from: [Link]

  • Molecular Imaging of TGFβ-Induced Smad2/3 Phosphorylation Reveals a Role for Receptor Tyrosine Kinases in Modulating TGFβ Signaling - AACR Journals. Available from: [Link]

  • Human TGFβR Reporter Assay Kit - Indigo Biosciences. Available from: [Link]

  • Phosphorylation of Smad2/Smad3 is preceded from and necessary... - ResearchGate. Available from: [Link]

  • In vitro assays for measuring TGF-beta growth stimulation and inhibition - PubMed. Available from: [Link]

  • TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT) - PMC. Available from: [Link]

  • Signaling via the Tgf-β type I receptor Alk5 in heart development - PMC. Available from: [Link]

  • Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - NIH. Available from: [Link]

  • Increased Smad2/3 Phosphorylation in Circulating Leukocytes and Platelet-Leukocyte Aggregates in a Mouse Model of Aortic Valve Stenosis - NIH. Available from: [Link]

  • Luciferase reporter assays for VEGF, TGF-β1, and FGF2 promoter... - ResearchGate. Available from: [Link]

  • Mechanisms of TGFβ-Induced Epithelial–Mesenchymal Transition - MDPI. Available from: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain - MDPI. Available from: [Link]

  • 2-(DIFLUOROMETHOXY)BENZOIC ACID - LookChem. Available from: [Link]

  • The Epithelial-to-Mesenchymal Transition-Like Process Induced by TGF-β1 Enhances Rubella Virus Binding and Infection in A549 Cells via the Smad Pathway - PMC. Available from: [Link]

Sources

in vivo experimental design with 3,4-Bis(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Framework for the In Vivo Evaluation of Novel Anti-Inflammatory Compounds

Title: A Framework for In Vivo Preclinical Assessment of 3,4-Bis(difluoromethoxy)benzoic acid in an Acute Inflammation Model

Abstract and Introduction

The discovery and development of novel anti-inflammatory therapeutics are critical for addressing a multitude of human diseases. This compound is a synthetic organic compound whose biological activity is not yet extensively characterized in public literature. Its structural motifs, particularly the benzoic acid core, suggest potential utility as a modulator of biological pathways. This document provides a comprehensive framework for the initial in vivo characterization of this compound, using a well-established and robust model of acute inflammation.

This guide is designed for researchers in pharmacology and drug development. It moves beyond a simple protocol by detailing the scientific rationale behind the experimental design, ensuring methodological rigor, and providing a self-validating system for assessing the potential anti-inflammatory efficacy of a novel test article. We will proceed under the working hypothesis that this compound may function as an inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This hypothesis allows us to construct a targeted experimental design.

Scientific Rationale and Hypothesized Mechanism

The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels within immune cells, such as macrophages and neutrophils, have a potent anti-inflammatory effect, primarily by down-regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and up-regulating anti-inflammatory cytokines like Interleukin-10 (IL-10). Therefore, inhibiting PDE4 activity leads to an accumulation of intracellular cAMP, which in turn suppresses the inflammatory response. This mechanism is the basis for approved anti-inflammatory drugs like Roflumilast and Apremilast.

Hypothetical Signaling Pathway

We hypothesize that this compound acts as a PDE4 inhibitor. The diagram below illustrates this proposed mechanism of action in an immune cell following an inflammatory stimulus like Lipopolysaccharide (LPS).

PDE4_Inhibition_Pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds AC Adenylate Cyclase TLR4->AC Activates Cytokines_down Pro-inflammatory Cytokines (TNF-α, IL-6) ↓ TLR4->Cytokines_down Induces Transcription (via NF-κB) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Degrades CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cytokines_up Anti-inflammatory Cytokines (IL-10) ↑ CREB->Cytokines_up Promotes Transcription Test_Article 3,4-Bis(difluoromethoxy) benzoic acid Test_Article->PDE4 Inhibits Experimental_Workflow cluster_dosing Dosing Groups T_neg7d Day -7 to -1: Animal Acclimation T0 Day 0, Time -1h: Pre-treatment T_neg7d->T0 G1 G1: Vehicle G2 G2: Dexamethasone G3_5 G3-G5: Test Article T1 Day 0, Time 0h: LPS Challenge T2 Day 0, Time +1.5h: Blood Collection T1->T2 Peak TNF-α Response T3 Day 0, Time +1.5h to +4h: Monitor & Euthanasia T2->T3 T4 Post-Euthanasia: Plasma Isolation & Storage T3->T4 T5 Analysis: TNF-α ELISA T4->T5 T6 Final Step: Data Analysis & Reporting T5->T6 G1->T1 G2->T1 G3_5->T1

Caption: Step-by-step experimental workflow from animal acclimation to data analysis.

Execution Steps
  • Time -1 hour (Pre-treatment):

    • Administer the appropriate compound (Vehicle, Dexamethasone, or Test Article) to each mouse according to its assigned group.

    • Oral (PO) administration should be performed using a proper gavage needle.

    • Intraperitoneal (IP) injection should be performed in the lower right quadrant of the abdomen.

    • Observe animals for any immediate adverse reactions.

  • Time 0 (LPS Challenge):

    • Administer 1 mg/kg LPS via IP injection to all mice in all groups.

    • Return animals to their cages and begin monitoring for clinical signs of inflammation (e.g., lethargy, piloerection).

  • Time +1.5 hours (Blood Collection):

    • The peak of circulating TNF-α after LPS challenge typically occurs around 90 minutes.

    • Collect blood via a terminal procedure (e.g., cardiac puncture) under deep anesthesia (e.g., isoflurane inhalation).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Isolation and Storage:

    • Immediately centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

Data Analysis and Interpretation

Primary Endpoint: Plasma TNF-α Levels
  • Assay: Quantify the concentration of TNF-α in the collected plasma samples using a commercially available Mouse TNF-α ELISA kit. Follow the manufacturer's instructions precisely.

  • Statistical Analysis:

    • Perform a Shapiro-Wilk test to check for normality of the data.

    • If data is normally distributed, use a one-way ANOVA followed by a Dunnett's post-hoc test to compare the treatment groups (G2-G5) against the vehicle control group (G1).

    • If data is not normally distributed, use a Kruskal-Wallis test followed by a Dunn's post-hoc test.

    • A p-value of < 0.05 is considered statistically significant.

Secondary Endpoint: Clinical Observations
  • Record any signs of toxicity or adverse effects observed in the animals throughout the experiment. This provides a preliminary assessment of the compound's safety profile.

Interpretation of Expected Results
  • Validation: The Vehicle group (G1) should show a high level of plasma TNF-α. The Dexamethasone group (G2) should show a statistically significant reduction in TNF-α compared to the Vehicle group, thus validating the experimental model.

  • Efficacy: A statistically significant reduction in TNF-α levels in the Test Article groups (G3-G5) compared to the Vehicle group indicates anti-inflammatory activity. A dose-dependent reduction would provide stronger evidence of a specific pharmacological effect.

References

  • Title: Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases Source: Pharmacology & Therapeutics URL: [Link]

  • Title: Small-molecule inhibitors of phosphodiesterase 4 and their therapeutic potential in inflammatory diseases Source: Progress in Medicinal Chemistry URL: [Link]

  • Title: The LPS-induced inflammation animal model Source: Methods in Molecular Biology URL: [Link]

  • Title: Lipopolysaccharide-induced systemic inflammation as a model of acute respiratory distress syndrome Source: Pulmonary Circulation URL: [Link]

  • Title: Guide for the Care and Use of Laboratory Animals, 8th Edition Source: The National Academies Press URL: [Link]

  • Title: Anti-inflammatory activity of dexamethasone in the human whole blood assay Source: Inflammation Research URL: [Link]

Application Note: 3,4-Bis(difluoromethoxy)benzoic Acid as a Novel Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of Fluorination in Bioconjugate Linkers

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate. The strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry, offering a means to fine-tune molecular properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2] This leads to improved in vivo half-life and more controlled drug release.

3,4-Bis(difluoromethoxy)benzoic acid is an emerging linker that leverages these benefits. The difluoromethoxy (-OCF₂H) groups offer a unique combination of properties. They act as bioisosteres for other functional groups, potentially improving binding affinity to targets, while their lipophilic nature can enhance cell membrane permeability. Furthermore, the -OCF₂H group is more metabolically stable than a corresponding methoxy group, which is prone to oxidative metabolism. The benzoic acid moiety provides a versatile handle for conjugation to biomolecules, typically through the formation of an amide bond with primary amines (e.g., lysine residues) on proteins.

This application note provides a comprehensive guide to the use of this compound for the bioconjugation of proteins, such as monoclonal antibodies (mAbs). We will detail the chemical activation of the linker, the conjugation reaction, and the subsequent purification and characterization of the resulting bioconjugate. The protocols provided are based on well-established bioconjugation principles and are designed to be a robust starting point for researchers in drug development.

Chemical Properties and Advantages of the Linker

The unique attributes of the this compound linker make it a compelling choice for advanced bioconjugate design.

PropertyChemical StructureMolecular FormulaMolecular WeightKey Advantages
3,4-Bis(difluoromethoxy) benzoic acidC₉H₆F₄O₄254.14 g/mol Enhanced metabolic stability, Increased lipophilicity, Tunable pharmacokinetic profile
  • Metabolic Stability: The difluoromethoxy groups are resistant to enzymatic degradation, which can prolong the systemic circulation time of the bioconjugate and ensure that the payload remains attached until it reaches the target site.

  • Controlled Lipophilicity: The fluorine atoms increase lipophilicity, which can aid in crossing cellular membranes. However, the overall hydrophobicity of the linker needs to be carefully balanced to avoid aggregation of the final bioconjugate.

  • Versatile Conjugation Chemistry: The carboxylic acid handle allows for straightforward conjugation to primary amines on biomolecules using well-established and efficient carbodiimide chemistry.

Experimental Workflow for Bioconjugation

The overall process for conjugating this compound to a protein involves three main stages: activation of the linker, conjugation to the protein, and purification of the conjugate.

Bioconjugation_Workflow cluster_0 Linker Activation cluster_1 Conjugation Reaction cluster_2 Purification & Characterization Activation 1. Activation of This compound (EDC/Sulfo-NHS) Protein_Prep 2. Preparation of Protein Solution (e.g., mAb in PBS) Conjugation 3. Conjugation Reaction (Activated Linker + Protein) Protein_Prep->Conjugation Purification 4. Purification of Bioconjugate (SEC or HIC) Conjugation->Purification Characterization 5. Characterization (HPLC, MS, SDS-PAGE) Purification->Characterization

Caption: Overall workflow for protein bioconjugation.

Part 1: Activation of this compound

For the carboxylic acid of the linker to react with the primary amines of a protein, it must first be activated to form a more reactive intermediate. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysulfosuccinimide (Sulfo-NHS).[3] The Sulfo-NHS ester is more stable in aqueous solutions than the EDC-activated intermediate alone, leading to higher conjugation efficiency.

Linker_Activation Linker This compound COOH Activated_Intermediate O-acylisourea intermediate Highly Reactive Linker->Activated_Intermediate + EDC EDC EDC Carbodiimide NHS_Ester Sulfo-NHS Ester Amine-Reactive Activated_Intermediate->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS

Caption: Activation of the carboxylic acid linker.

Protocol 1: Activation of the Linker

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Procedure:

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF to create a 100 mM stock solution.

  • Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in the Activation Buffer. For a typical reaction, a 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the linker is recommended.

  • Activation Reaction:

    • Add the desired volume of the linker stock solution to the EDC/Sulfo-NHS solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature. The resulting solution contains the activated Sulfo-NHS ester of this compound and is ready for addition to the protein solution.

Expert Tip: The Sulfo-NHS ester is sensitive to hydrolysis. It is crucial to use the activated linker solution immediately for the best conjugation results.

Part 2: Conjugation to a Monoclonal Antibody

The activated linker is then reacted with the protein of interest. The primary amine groups on lysine residues are the most common targets for this type of conjugation. The reaction pH is critical; it should be slightly basic to ensure that the lysine side chains are deprotonated and thus nucleophilic, but not so high as to cause significant hydrolysis of the activated linker.

Protocol 2: Conjugation of Activated Linker to a Monoclonal Antibody

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

  • Activated linker solution (from Protocol 1).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Protein Preparation: Ensure the mAb is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the activated linker solution to the mAb solution while gently stirring. The optimal molar ratio will depend on the desired degree of labeling and should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.

Part 3: Purification of the Bioconjugate

After the conjugation reaction, it is essential to remove unreacted linker, byproducts, and any aggregated protein. Size Exclusion Chromatography (SEC) is a common method for this purpose, as it separates molecules based on their size. For bioconjugates with highly hydrophobic linkers, Hydrophobic Interaction Chromatography (HIC) may be a more suitable alternative to separate conjugates with different drug-to-antibody ratios (DAR).

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent).

  • SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • HPLC system with a UV detector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the bioconjugate with the SEC Running Buffer at a pre-determined flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile at 280 nm. The first major peak corresponds to the purified mAb conjugate.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate centrifugal filter device.

Part 4: Characterization of the Bioconjugate

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the bioconjugate. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), purity, and stability.

Characterization Techniques:
TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Determine protein concentration and estimate DAR.Measurement of absorbance at 280 nm (for protein) and potentially a wavelength specific to a payload if one were attached to the linker.
Hydrophobic Interaction Chromatography (HIC-HPLC) Determine DAR distribution and assess purity.Separation of species with different numbers of attached linkers, allowing for the calculation of the average DAR and the percentage of unconjugated antibody.
SDS-PAGE Assess molecular weight and purity.A shift in the molecular weight of the antibody heavy and/or light chains upon conjugation. Comparison of reduced and non-reduced samples can confirm covalent attachment.
Mass Spectrometry (LC-MS) Confirm covalent modification and determine the precise mass of the conjugate.Intact mass analysis will show mass additions corresponding to the number of linkers attached. Peptide mapping can identify the specific lysine residues that have been modified.[4]
Protocol 4: DAR Determination by HIC-HPLC

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dilute the purified bioconjugate to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated HIC column.

  • Gradient Elution: Elute the bound species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with a higher DAR will be more hydrophobic and will elute later.

  • Data Analysis: Integrate the peak areas for the unconjugated antibody and the different linker-loaded species. Calculate the average DAR using the following formula:

    Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)

Conclusion

This compound represents a promising linker for the development of next-generation bioconjugates. Its unique fluorine-containing structure offers the potential for enhanced metabolic stability and modulated physicochemical properties. The protocols outlined in this application note provide a robust framework for the successful conjugation of this linker to antibodies and other proteins. As with any bioconjugation project, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving the desired therapeutic effect.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (A representative review on the topic, accessible via searches on Google Scholar).
  • Beck, A., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6333-6342. Retrieved from [Link]

Sources

Application Notes and Protocols for Patenting Inventions Incorporating 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3,4-Bis(difluoromethoxy)phenyl Moiety in Modern Drug Discovery

The landscape of small molecule drug discovery is perpetually driven by the need for novel chemical entities (NCEs) with superior efficacy, safety, and pharmacokinetic profiles. Within this context, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCHF₂) is particularly noteworthy for its ability to modulate key molecular properties. It acts as a bioisostere of methoxy or hydroxyl groups but offers distinct advantages, including increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring protons, which can significantly improve a drug candidate's overall performance.[1]

This guide focuses on 3,4-Bis(difluoromethoxy)benzoic acid , a chemical scaffold that presents a unique opportunity for generating novel intellectual property. While the compound itself is known as a research chemical and its precursor, 3,4-Bis(difluoromethoxy)benzaldehyde, is an intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, the therapeutic potential of new molecules derived directly from the benzoic acid remains a fertile ground for invention.[2] This document provides a comprehensive framework for researchers aiming to patent novel inventions built upon this promising scaffold, with a particular focus on developing new PDE4 inhibitors for inflammatory diseases.

Part 1: The Patentability Landscape and Strategic Considerations

Before embarking on a synthesis and testing program, it is crucial to understand the principles of patent law as they apply to pharmaceutical inventions. A successful patent application must satisfy three primary criteria: novelty, non-obviousness (inventive step), and utility (industrial applicability).[3]

  • Novelty: The invention must not have been previously disclosed to the public in any form (e.g., publications, presentations, patents). For derivatives of this compound, this means the specific chemical structure of your new molecule must not be present in the prior art.

  • Non-Obviousness: The invention must not be an obvious modification of what is already known to a person skilled in the art. For instance, creating a simple methyl ester of the acid might be considered obvious. However, incorporating the acid into a larger, unique molecular framework to achieve an unexpected biological effect would likely be considered non-obvious.

  • Utility: The invention must have a specific, substantial, and credible utility. In drug development, this is typically demonstrated through experimental data showing a relevant biological activity.[3]

Prior Art and "White Space" Analysis

The 3,4-bis(difluoromethoxy)phenyl moiety is a key component of Roflumilast, a well-established PDE4 inhibitor used for treating Chronic Obstructive Pulmonary Disease (COPD).[4][5] Consequently, the patent landscape is rich with claims related to PDE4 inhibitors.[6][7] A thorough prior art search is the first critical step. This involves searching patent databases (e.g., USPTO, EPO, WIPO) and scientific literature for compounds containing the 3,4-bis(difluoromethoxy)phenyl core.

The strategic goal is to identify "white space"—areas where new, structurally distinct molecules can be developed that are not covered by existing patents. For example, while Roflumilast is a benzamide derivative of 3,5-dichloropyridine, new inventions could explore different heterocyclic systems or linker strategies to connect with the this compound core. The key to a strong patent position is to design molecules that are not only novel but also exhibit unexpected properties, such as improved potency, selectivity for a specific PDE4 isoform, or a better safety profile.

Part 2: Experimental Protocols for Demonstrating Patentable Utility

To secure a patent for a new pharmaceutical compound, robust experimental data is non-negotiable. This section provides detailed protocols for the essential in vitro and in vivo assays required to demonstrate the utility of novel derivatives of this compound as potential PDE4 inhibitors for inflammatory diseases.

Workflow for Establishing Patentable Utility

The following diagram illustrates a typical workflow for generating the necessary data to support a patent application for a novel PDE4 inhibitor.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cellular & ADME Profiling cluster_2 Phase 3: In Vivo Proof of Concept cluster_3 Phase 4: Patent Application Synthesis Synthesize Novel Derivatives of this compound PDE4_Assay Protocol 1: In Vitro PDE4 Inhibition Assay Synthesis->PDE4_Assay Test NCEs Cell_Assay Cell-Based Anti-inflammatory Assay (e.g., LPS-stimulated PBMCs) PDE4_Assay->Cell_Assay Active Compounds ADME Preliminary ADME/Tox (Solubility, Stability, Cytotoxicity) Cell_Assay->ADME InVivo_Model Protocol 2: In Vivo LPS-Induced Inflammation Model ADME->InVivo_Model Select Lead Candidate(s) Drafting Draft Patent Application (Claims, Specification, Examples) InVivo_Model->Drafting Generate Supporting Data Filing File Provisional/Non-Provisional Patent Application Drafting->Filing

Caption: Experimental workflow for patenting novel PDE4 inhibitors.

Protocol 1: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human PDE4 enzymes. This assay is fundamental to demonstrating the primary utility of the invention.

Materials:

  • Recombinant human PDE4B enzyme (available from commercial suppliers like BPS Bioscience).

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate.

  • Phosphate-binding agent (Binding Agent).

  • Assay Buffer.

  • Test compounds (solubilized in DMSO).

  • Roflumilast (as a positive control).

  • 384-well, low-volume, black plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Roflumilast in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Dilute the PDE4B enzyme to the desired concentration in the assay buffer and add 10 µL to each well.

  • Substrate Addition: Dilute the FAM-cAMP substrate in the assay buffer and add 10 µL to each well to initiate the reaction. The final cAMP concentration should be below its Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the Binding Agent to each well to stop the enzymatic reaction. Incubate for another 30 minutes at room temperature to allow for binding.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein.

  • Data Analysis: Convert the fluorescence polarization values to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM)
Roflumilast (Control)PDE4B0.8 ± 0.2
Example NCE-1 PDE4B1.5 ± 0.4
Example NCE-2 PDE4B0.5 ± 0.1
Example NCE-3 PDE4B25.7 ± 3.1

Causality and Trustworthiness: This assay directly measures the interaction of the test compound with the therapeutic target. The use of a validated recombinant enzyme and a well-characterized positive control (Roflumilast) ensures the reliability and reproducibility of the results.[8] A low nanomolar IC₅₀ value provides strong evidence of potent target engagement, a critical component for the utility requirement in a patent application.

Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model in Mice

Objective: To evaluate the anti-inflammatory efficacy of a lead candidate in a relevant animal model of lung inflammation. This demonstrates the compound's potential therapeutic effect in a living system.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dexamethasone (as a positive control).

  • Sterile phosphate-buffered saline (PBS).

  • Anesthesia (e.g., isoflurane).

  • Equipment for intratracheal or intranasal administration.

  • Materials for bronchoalveolar lavage (BAL) and cell counting.

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6).

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., via oral gavage) or vehicle to the respective groups of mice (n=8-10 mice per group). Typically, this is done 1-2 hours before the LPS challenge. Administer dexamethasone (i.p.) to the positive control group.

  • LPS Challenge: Lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL of sterile PBS) via intranasal or intratracheal instillation to induce lung inflammation. The control group receives sterile PBS only.[9][10]

  • Sample Collection: At a predetermined time point after the LPS challenge (e.g., 6-24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform a BAL by instilling and retrieving a known volume of PBS into the lungs.

  • Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer. Prepare cytospin slides to perform differential cell counts (neutrophils, macrophages).

  • Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in total cells, neutrophil influx, and cytokine levels in the BAL fluid of the compound-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.

Data Presentation:

Treatment GroupTotal Cells in BAL (x10⁵)Neutrophils in BAL (x10⁵)TNF-α in BAL (pg/mL)
Naive (PBS)0.5 ± 0.10.02 ± 0.01< 20
Vehicle + LPS8.2 ± 1.16.5 ± 0.91500 ± 250
Dexamethasone + LPS2.1 ± 0.41.2 ± 0.3350 ± 80
Example NCE-2 (10 mg/kg) + LPS 3.5 ± 0.62.1 ± 0.5600 ± 120
*p < 0.05 compared to Vehicle + LPS group

Causality and Trustworthiness: The LPS-induced inflammation model is a well-established and highly reproducible model that mimics key aspects of inflammatory lung diseases like COPD.[11][12][13] Demonstrating efficacy in this model provides compelling evidence of the compound's potential therapeutic utility and strengthens the patent application by providing in vivo proof-of-concept.

Part 3: Drafting the Patent Application: Core Principles

A well-drafted patent application is essential for securing broad and defensible intellectual property rights. The application consists of a specification (which describes the invention in detail) and claims (which define the legal boundaries of the invention).

Drafting the Claims

The claims are the most critical part of the patent. For a new chemical entity, you will typically have several types of claims:

  • Composition of Matter Claims: These are the broadest and most valuable claims, covering the new molecule itself.

    • Genus Claim: A broad claim covering a class of related compounds.

      • Example: "A compound of Formula I, or a pharmaceutically acceptable salt thereof, wherein..."

    • Species Claim: A claim to a specific, individual compound.

      • Example: "The compound which is N-(pyridin-2-yl)-3,4-bis(difluoromethoxy)benzamide, or a pharmaceutically acceptable salt thereof."

  • Method of Use Claims: These claims cover the use of the compound to treat a specific disease.

    • Example: "A method of treating an inflammatory disease in a subject in need thereof, comprising administering to the subject a therapeutically effective amount of a compound of Formula I."

  • Pharmaceutical Composition Claims: These claims cover a formulation containing the new compound.

    • Example: "A pharmaceutical composition comprising a compound of Formula I and a pharmaceutically acceptable carrier."

Illustrative Diagram for Claim Strategy

G cluster_0 Novel Chemical Entities (NCEs) cluster_1 Patent Claims Core 3,4-Bis(difluoromethoxy) benzoic acid Amide Amide Derivatives (e.g., with novel heterocycles) Core->Amide Ester Ester Derivatives (e.g., as prodrugs) Core->Ester Other Other Novel Scaffolds Core->Other Comp Composition of Matter (Genus & Species) Amide->Comp Ester->Comp Other->Comp Use Method of Use (e.g., Treating COPD) Comp->Use Form Pharmaceutical Composition Comp->Form

Caption: Strategy for developing patentable inventions from the core scaffold.

Conclusion

Patenting inventions derived from this compound requires a strategic and multidisciplinary approach. By leveraging the favorable properties of the difluoromethoxy groups and designing novel molecules with demonstrated utility, researchers can carve out valuable intellectual property in competitive therapeutic areas like inflammatory diseases. The key to success lies in a thorough understanding of the prior art, the generation of robust and reproducible experimental data using validated protocols, and the careful drafting of a comprehensive patent application. This guide provides a foundational framework to navigate this complex but rewarding process.

References

  • 3,4-Bis(difluoromethoxy)benzaldehyde | C9H6F4O3 | CID 14509269. PubChem. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. U.S. National Library of Medicine. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. U.S. National Library of Medicine. [Link]

  • Topical roflumilast compositions and uses thereof.
  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. U.S. National Library of Medicine. [Link]

  • Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • in vivo models of COPD. Aquilo. [Link]

  • Roflumilast formulations with an improved pharmacokinetic profile. PubChem. [Link]

  • Pantoprazole Related Compound D & F Mixture. SynZeal. [Link]

  • Selective pde4d inhibitors against demyelinating diseases.
  • Do Pharmaceutical Compositions Have Patent Subject Matter Eligibility Under the New USPTO Guidelines?. JD Supra. [Link]

  • Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers. [Link]

  • How Do You Patent a Pharmaceutical Drug | USPTO |Royalty. Royalty. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. U.S. National Library of Medicine. [Link]

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Springer. [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers. [Link]

  • Topical roflumilast formulation having improved delivery and plasma half life.
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. U.S. National Library of Medicine. [Link]

  • Guidelines for the examination of patent applications relating to pharmaceuticals. Global Commission on HIV and the Law. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. [Link]

  • Experimental animal models for COPD: a methodological review. Taylor & Francis Online. [Link]

  • PDE4 inhibitors(Hainan University). Synapse. [Link]

  • Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. PubMed. [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • TOPICAL ROFLUMILAST FORMULATION HAVING ANTIFUNGAL PROPERTIES. European Patent Office. [Link]

  • What is the best LPS-dose to induce chronic systemic inflammation to mice?. ResearchGate. [Link]

  • Patent protection strategies. U.S. National Library of Medicine. [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

stability of 3,4-Bis(difluoromethoxy)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4-Bis(difluoromethoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. Our goal is to equip you with the knowledge to anticipate its behavior under various experimental conditions, troubleshoot common issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Recommended storage temperatures are typically between 2°C and 8°C.[1] These conditions minimize the risk of thermal degradation and hydrolysis from atmospheric moisture. Safety Data Sheets for analogous compounds confirm that storage in a dry, cool, and well-ventilated place is standard practice.[2][3][4]

Q2: How stable is the compound in aqueous solutions at different pH values?

A2: The stability in aqueous solutions is a critical consideration. The molecule has two primary sites susceptible to pH-dependent degradation: the carboxylic acid group and the two difluoromethoxy ethers.

  • Carboxylic Acid Group: This group will be protonated at low pH and deprotonated to its carboxylate form at higher pH. This change in ionization state can affect solubility and reactivity but does not represent degradation.

  • Difluoromethoxy (-OCF₂H) Groups: This is the primary point of concern. The C-F bonds are generally strong, but the ether linkage can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. While the difluoromethoxy group is generally more stable than a simple methoxy group due to the electron-withdrawing nature of fluorine, hydrolysis can occur, potentially yielding the corresponding phenol and, ultimately, formate and fluoride ions.[5] Studies on related difluoromethyl-containing compounds have noted their propensity for hydrolysis under certain conditions.[6][7] We recommend using buffered solutions within a pH range of 4-8 for routine experiments to minimize the risk of hydrolysis.

Q3: What is the expected thermal stability of this compound?

A3: this compound exhibits good thermal stability under normal laboratory conditions. The presence of C-F bonds generally enhances the thermal stability of organic molecules.[8][9] However, like many benzoic acid derivatives, it can undergo decarboxylation (loss of CO₂) at elevated temperatures, although this typically requires significant thermal energy. For routine experiments, heating solutions up to 60-80°C for short periods is generally acceptable, but prolonged exposure to high temperatures (>100°C) in either solid or solution form should be avoided unless required for a specific reaction.[1]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a benzene ring, such as benzoic acid derivatives, can be susceptible to photodegradation.[10] Exposure to high-intensity light, particularly in the UV spectrum, can induce photochemical reactions. To ensure the integrity of the compound, it is crucial to store it in amber vials or containers wrapped in aluminum foil, especially when in solution.[1]

Q5: What common laboratory reagents are incompatible with this compound?

A5: Based on the functional groups present, the primary incompatibilities are with strong oxidizing agents and strong bases.[2][11]

  • Strong Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can potentially oxidize the benzene ring or other parts of the molecule, leading to degradation.[1]

  • Strong Bases: Strong bases (e.g., NaOH, KOH at high concentrations) can promote the hydrolysis of the difluoromethoxy groups.[2][11]

  • Strong Reducing Agents: While generally less reactive towards reduction, strong reducing agents should be used with caution as they could potentially reduce the carboxylic acid.

Q6: What are the visual or analytical signs of degradation?

A6: Visual signs of degradation in the solid material can include a change in color (e.g., from white to yellow or brown) or clumping of the powder due to moisture uptake.[1] In solution, degradation may not be visually apparent. Therefore, the most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues.

Issue 1: Inconsistent Purity or Presence of Impurities in Stored Samples

You observe a decrease in the purity of your compound over time or see unexpected peaks during analytical runs. This guide helps you pinpoint the cause.

start Inconsistent Purity Detected (e.g., by HPLC, LC-MS) storage_check Review Storage Conditions start->storage_check light_check Exposed to Light? storage_check->light_check Solid Sample solution_check Is Degradation in Solution? storage_check->solution_check Solution Sample temp_check Exposed to High Temp? light_check->temp_check No photodegradation Root Cause: Photodegradation light_check->photodegradation Yes moisture_check Container Sealed Properly? temp_check->moisture_check No thermal_degradation Root Cause: Thermal Degradation temp_check->thermal_degradation Yes moisture_check->storage_check Yes (Re-evaluate) hydrolysis_moisture Root Cause: Hydrolysis (Moisture) moisture_check->hydrolysis_moisture No ph_check Check Solution pH solution_check->ph_check reagent_check Review Solution Components ph_check->reagent_check pH is neutral hydrolysis_ph Root Cause: Hydrolysis (pH-driven) ph_check->hydrolysis_ph pH < 4 or pH > 8 incompatibility Root Cause: Reagent Incompatibility reagent_check->incompatibility Incompatible reagents present? action_light Action: Store in amber vials/ dark. photodegradation->action_light action_temp Action: Store at 2-8°C. thermal_degradation->action_temp action_moisture Action: Use desiccator, ensure tight seal. hydrolysis_moisture->action_moisture action_ph Action: Buffer solution (pH 4-8). Prepare fresh. hydrolysis_ph->action_ph action_reagent Action: Avoid strong oxidants/bases. incompatibility->action_reagent

Caption: Troubleshooting workflow for diagnosing degradation.

Issue 2: Poor Reproducibility in Biological or Chemical Assays

You are experiencing variable results when using this compound in your experiments. This could be due to the degradation of the parent compound into species with different activities.

Causality: The difluoromethoxy groups are key for modulating properties like lipophilicity and metabolic stability. If these groups are hydrolyzed, the resulting phenolic compounds will have drastically different physicochemical properties, which can alter binding affinities, cell permeability, and overall biological effect.

Recommended Action: Perform a forced degradation study to identify potential degradants and assess their impact on your assay. This proactive approach helps in developing robust analytical methods and understanding the stability limits of the compound in your specific experimental setup.

Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products. This is a crucial step in drug development and for validating stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_conditions Stress Conditions (24-48h) cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base oxidative Oxidation 3% H₂O₂, RT prep->oxidative thermal Thermal (Solution) 60°C in dark prep->thermal photo Photolytic UV/Vis light, RT prep->photo control Control Stored at 4°C in dark prep->control analysis Analyze all samples by LC-MS / HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis eval Compare stressed samples to control. Calculate % degradation. Identify major degradants. analysis->eval

Sources

Technical Support Center: Degradation Pathways of 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Bis(difluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. The difluoromethoxy groups, while generally more stable than methoxy groups, can be susceptible to hydrolysis under certain conditions. The carboxylic acid moiety also influences its reactivity.

Q2: How stable is the difluoromethoxy group to hydrolysis?

A2: The difluoromethoxy group is relatively stable under neutral and acidic conditions. However, under strongly basic conditions, hydrolysis can be initiated. The electron-withdrawing nature of the fluorine atoms can make the carbon atom of the difluoromethoxy group susceptible to nucleophilic attack. The presence of certain substituents on the aromatic ring can also influence the rate of this process[1].

Q3: What are the expected products of thermal decomposition?

A3: Under significant thermal stress, this compound is expected to decompose. Hazardous decomposition products can include carbon oxides (CO, CO₂) and hydrogen fluoride[2]. Decarboxylation, the loss of the carboxylic acid group as CO₂, is also a potential thermal degradation pathway.

Q4: Is this compound susceptible to photodegradation?

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I am analyzing a sample of this compound and observe additional peaks that I don't expect. What could these be?

A: This is a common observation and often points to partial degradation of your compound. The identity of these unexpected peaks can be inferred from potential degradation pathways.

Plausible Degradation Products:

  • Mono-hydrolyzed Product: One of the difluoromethoxy groups may have hydrolyzed to a hydroxyl group, forming 3-(difluoromethoxy)-4-hydroxybenzoic acid or 4-(difluoromethoxy)-3-hydroxybenzoic acid.

  • Di-hydrolyzed Product: Both difluoromethoxy groups may have hydrolyzed, yielding 3,4-dihydroxybenzoic acid (protocatechuic acid).

  • Decarboxylated Product: The compound may have lost its carboxylic acid group, resulting in 1,2-bis(difluoromethoxy)benzene.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass-to-charge ratios (m/z) of the unknown peaks. This will help in determining their elemental composition and identifying them as one of the potential degradation products.

  • Review Sample Preparation and Storage:

    • pH: Was the sample stored in a highly basic solution? If so, this could have catalyzed hydrolysis. Buffer your solutions to a neutral or slightly acidic pH for improved stability.

    • Temperature: Was the sample exposed to high temperatures? Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

    • Light Exposure: Protect your samples from light, especially UV light, by using amber vials or covering them with foil.

Issue 2: Poor Reproducibility in Bioassays

Q: I am using this compound in a cell-based assay and my results are not reproducible. Could compound instability be the cause?

A: Yes, instability in your assay medium can lead to variable concentrations of the active compound, resulting in poor reproducibility.

Causality and Solution:

The complex nature of cell culture media (containing salts, amino acids, and buffers, often at a slightly alkaline pH of ~7.4) can promote the degradation of sensitive compounds over the course of an experiment.

Experimental Protocol: Assessing Compound Stability in Assay Media

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike this into your cell culture medium to the final working concentration.

  • Incubation: Incubate the medium under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: Take aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately quench any potential degradation by adding a strong acid (e.g., formic acid) and store the samples at -80°C until analysis. Analyze the concentration of the parent compound at each time point using a validated LC-MS method.

  • Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration over the experimental timeframe indicates instability.

Time (hours)Concentration (µM)Percent Remaining
010.0100%
29.898%
49.595%
89.191%
247.575%
485.252%

Corrective Actions:

  • If instability is observed, consider preparing fresh solutions for each experiment.

  • For longer-term assays, you may need to replenish the compound by replacing the medium at regular intervals.

Proposed Degradation Pathways

Based on the chemical structure and data from related compounds, the following degradation pathways are proposed for this compound.

Pathway 1: Stepwise Hydrolysis

This pathway is likely to occur under basic conditions and involves the sequential hydrolysis of the difluoromethoxy groups.

G A This compound B 3-(difluoromethoxy)-4-hydroxybenzoic acid OR 4-(difluoromethoxy)-3-hydroxybenzoic acid A->B + H2O - HCHF2O D Formic acid + Fluoride ions A->D Hydrolysis byproducts C 3,4-Dihydroxybenzoic acid (Protocatechuic acid) B->C + H2O - HCHF2O B->D

Caption: Proposed stepwise hydrolysis of this compound.

Pathway 2: Decarboxylation

This pathway is favored under thermal or photolytic stress.

G A This compound B 1,2-Bis(difluoromethoxy)benzene A->B Δ or hν C CO2 A->C Δ or hν G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification A This compound (in solution) B Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C LC-MS/MS Analysis B->C D High-Resolution MS C->D E Structure Elucidation of Degradation Products D->E F Pathway Mapping E->F

Caption: General workflow for forced degradation studies.

References

  • Shaktawat, R. et al. (2023). Isolation and characterization of photo-catalytically degraded products of pyroxasulfone using myriad analytical techniques. EM International - Journals. Available at: [Link]

  • Apollo Scientific. 3,4-Bis(difluoromethoxy)
  • Nandi, S. et al. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 7(6):301-311.
  • Reddy, G. B. N. et al. (2018). Development and validation of a stability-indicating UPLC method for the determination of Roflumilast and its impurities in tablets. Indian Journal of Advances in Chemical Science.
  • Synquest Labs. 4-(Difluoromethoxy)
  • Bethem, R. A. (1991). Environmental Chemistry Methods: Primisulfuron-Methyl and Metabolites. U.S. Environmental Protection Agency.
  • Mertens, A. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8432-8451. DOI: 10.1039/D1CS00360G.
  • U.S. Environmental Protection Agency. (2015).
  • Nirmala, M. et al. (2025). Photodegradation, DFT and electrochemical studies of carbon nanohorns modified BiSbO4/BiSbS3 heterostructure for an endocrine disrupting agent pentachlorophenol.
  • Newman, S. P. et al. (2013).
  • DeGoey, D. A. et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 61(1), 214-227.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Le, C. M. Q. et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
  • PubChem. 3,4-Bis(difluoromethoxy)benzaldehyde.
  • Fisher Scientific. (2024). 4-(Difluoromethoxy)
  • Hu, X. et al. (2012). Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. Water Science and Technology, 65(7), 1302-1308.
  • Prakash, G. K. S. et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8439-8445.
  • TCI Chemicals.
  • U.S. Environmental Protection Agency. (2016). VIA E-MAIL Sharlyne Pyles Regulatory Product Manager Syngenta Crop Protection, LLC.
  • ResearchGate. (2013).
  • TCI Chemicals. (2024). 4-(Difluoromethoxy)
  • ResearchGate. (2025). Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes.
  • Pharmaffiliates. This compound.
  • Google Patents. (2019). Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same.
  • U.S. Environmental Protection Agency.
  • U.S. Department of Health and Human Services. (1992). Analytical Methods for 2,3-Benzofuran.

Sources

troubleshooting analytical methods for 3,4-Bis(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical troubleshooting of 3,4-Bis(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this unique fluorinated aromatic carboxylic acid. The following content is structured to provide both quick-reference FAQs and in-depth troubleshooting guides to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and robust method for routine analysis and quantification. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][2][3]

Q2: Which HPLC column is most suitable for the analysis of this compound?

A2: A C18 reversed-phase column is the standard choice and generally provides good retention and separation.[1][4][5] For issues with peak shape, consider a column with end-capping or a polar-embedded phase to minimize secondary interactions with residual silanols.

Q3: My peak shape for this compound is tailing. What is the likely cause and how can I fix it?

A3: Peak tailing for acidic compounds like this is often due to interactions with the silica stationary phase or metal components of the HPLC system.[6] To mitigate this, ensure your mobile phase is adequately buffered and has a pH at least 2 units below the pKa of the carboxylic acid group. Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can significantly improve peak symmetry.[6][7]

Q4: Can I analyze this compound using Gas Chromatography (GC)?

A4: Direct analysis by GC is not recommended due to the low volatility and high polarity of the carboxylic acid group.[8] However, analysis is possible after derivatization to convert the carboxylic acid into a more volatile ester, for example, through silylation (e.g., with BSTFA or MTBSTFA) or methylation.[8][9][10][11]

Q5: How should I prepare samples of this compound in a biological matrix like plasma?

A5: For plasma samples, protein precipitation is a common first step, often using acetonitrile or methanol.[12][13] For cleaner extracts and better sensitivity, subsequent solid-phase extraction (SPE) is recommended.[12][13] Given the polar and acidic nature of the analyte, a mixed-mode or anion-exchange SPE sorbent may provide the best recovery.

In-Depth Troubleshooting Guides

Guide 1: HPLC-UV Method Development and Troubleshooting

The analysis of fluorinated benzoic acids by reversed-phase HPLC can present challenges such as poor peak shape and shifting retention times. This guide provides a systematic approach to method development and troubleshooting.

HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Solution Problem Poor Peak Shape (Tailing/Fronting) Inconsistent Retention Time Low Sensitivity Check_Mobile_Phase Mobile Phase Investigation - pH relative to pKa? - Buffer capacity sufficient? - Freshly prepared? Problem->Check_Mobile_Phase Check_Column Column Health - Void formation? - Frit blockage? - Contamination? Problem->Check_Column Check_System System Issues - Leaks? - Extra-column volume? - Detector settings? Problem->Check_System Solution_Mobile_Phase Adjust Mobile Phase - Lower pH (e.g., add 0.1% TFA/Formic Acid) - Increase buffer strength Check_Mobile_Phase->Solution_Mobile_Phase Solution_Column Column Maintenance/Replacement - Backflush column - Use guard column - Replace with new column Check_Column->Solution_Column Solution_System System Optimization - Check fittings - Use smaller ID tubing - Optimize wavelength Check_System->Solution_System

Caption: Troubleshooting workflow for HPLC-UV analysis of this compound.

This protocol provides a starting point for a stability-indicating method, crucial for drug development and quality control.[14]

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for aromatic carboxylic acids.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier improves peak shape by suppressing the ionization of the carboxylic acid, reducing interaction with silanols.[6][7]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 15 minutes, then re-equilibrateA gradient is recommended to elute potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 230 nm and 274 nmBenzoic acids typically have absorbance maxima around these wavelengths.[15] Using multiple wavelengths can help in peak identification.
Injection Volume 10 µLA smaller injection volume can minimize peak distortion.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at 1 mg/mL. Further dilute to working concentrations with the initial mobile phase composition.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, expose the analyte to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) as per ICH guidelines.[14] Neutralize the samples before injection.

3. Troubleshooting Common Issues:

  • Issue: Peak Fronting

    • Cause: Often caused by column overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Issue: Shifting Retention Times

    • Cause: Can be due to an unstable mobile phase pH, column temperature fluctuations, or column degradation.[16]

    • Solution: Ensure the mobile phase is well-mixed and buffered. Use a column oven for consistent temperature. If the column is old, replace it.

  • Issue: All Peaks are Tailing or Split

    • Cause: This often points to a problem before the column, such as a partially blocked column inlet frit or a void in the column packing.[16]

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can extend the life of the analytical column.[16]

Guide 2: LC-MS/MS Method Development and Troubleshooting

For high-sensitivity analysis, LC-MS/MS is the method of choice. The difluoromethoxy groups may influence fragmentation patterns, and careful optimization is required.

LCMS_Dev Start Define Analytical Goal (e.g., quantification in plasma) Ionization_Mode Select Ionization Mode (Negative ESI for Carboxylic Acid) Start->Ionization_Mode Full_Scan Full Scan MS (Determine [M-H]⁻ ion) Ionization_Mode->Full_Scan Product_Ion_Scan Product Ion Scan (MS/MS) (Identify characteristic fragment ions) Full_Scan->Product_Ion_Scan MRM_Transitions Select MRM Transitions (Quantifier and Qualifier) Product_Ion_Scan->MRM_Transitions Optimize_MS Optimize MS Parameters (Cone Voltage, Collision Energy) MRM_Transitions->Optimize_MS Develop_LC Develop LC Method (Similar to HPLC-UV, use volatile modifiers like formic acid) Optimize_MS->Develop_LC Validate Method Validation (Linearity, Accuracy, Precision, etc. per ICH guidelines) Develop_LC->Validate

Caption: A systematic workflow for developing a robust LC-MS/MS method.

  • Ionization: Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid to form the [M-H]⁻ precursor ion.

  • Mobile Phase: Use volatile buffers and modifiers like formic acid or ammonium formate instead of TFA, which can cause ion suppression.[17]

  • Fragmentation: The fragmentation of the [M-H]⁻ ion will likely involve the loss of CO₂ (44 Da) from the carboxylic acid group. Other fragments may arise from the cleavage of the difluoromethoxy groups.

  • Matrix Effects: When analyzing biological samples, matrix effects can suppress or enhance the analyte signal.[1] It is crucial to assess matrix effects during method validation, for example, by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.

Table of Potential MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound249.0205.0Quantifier (loss of CO₂)
249.0To be determinedQualifier

Note: The exact m/z values should be determined experimentally.

References

  • Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. [Link]

  • Shimadzu. (n.d.). Impurity Analysis of Pharmaceutical Products Using Next-Generation LC Column "Shim-pack Arata C18". Shimadzu Application Note. [Link]

  • Pavlicek, O., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Al-Sari, A., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • Waters Corporation. (2015). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Application Note. [Link]

  • Puttarak, P., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-379. [Link]

  • Kumar, A., & Chopra, K. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 126-140. [Link]

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 469562. [Link]

  • Chen, Y., Wu, S., & Yang, Q. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Ivan, M., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 10(13), 1047-1063. [Link]

  • El-Deen, A. K., & Eid, M. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of Analytical & Pharmaceutical Research, 1(2). [Link]

  • Ivan, M., et al. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(19), 4501-4516. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Zhang, T., et al. (2017). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Journal of Chromatography A, 1523, 1-9. [Link]

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]

  • El-Kimary, E. I., et al. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 164-173. [Link]

Sources

scale-up considerations for 3,4-Bis(difluoromethoxy)benzoic acid production

[1]

Current Status: Operational Ticket ID: SC-ROF-INT-004 Subject: Process Optimization & Troubleshooting for Difluoromethylation Scale-Up Assigned Specialist: Senior Process Chemist, R&D Support[1]

Executive Summary & Process Overview

Target Molecule: 3,4-Bis(difluoromethoxy)benzoic acid (CAS: 162401-60-7) Primary Application: Key intermediate for PDE4 inhibitors (e.g., Roflumilast).[1] Critical Chemistry: Double O-difluoromethylation of a catechol moiety followed by functional group manipulation.

This guide addresses the transition from gram-scale synthesis to kilogram-scale pilot production. The primary challenge in this synthesis is the safe generation and consumption of difluorocarbene (


)1
Process Logic Map

The following diagram illustrates the critical decision nodes and reaction flow for the synthesis.

GStartStart: 3,4-Dihydroxybenzoate/AldehydeReagent_ChoiceDecision: Reagent SourceStart->Reagent_ChoiceRoute_ARoute A: Solid Reagent(Na ClCF2COO)*Pilot/Lab Scale*Reagent_Choice->Route_AHigh Cost / Low CapexRoute_BRoute B: Gas Reagent(ClCHF2 / R22)*Industrial Scale*Reagent_Choice->Route_BLow Cost / High CapexReactionDifluoromethylation(Formation of :CF2)Route_A->ReactionThermal DecarboxylationRoute_B->ReactionAlkaline EliminationCheck_1QC Check: Mono vs Bis RatioReaction->Check_1RecycleReprocess / Add ReagentCheck_1->RecycleMono > 5%WorkupWorkup: Salt Removal & Solvent SwapCheck_1->WorkupBis > 98%Recycle->ReactionHydrolysisHydrolysis/Oxidation(To Carboxylic Acid)Workup->HydrolysisFinalFinal Product:This compoundHydrolysis->Final

Figure 1: Process flow diagram highlighting the divergence in reagent sourcing and the critical quality control point at the alkylation stage.

Troubleshooting Guides

Issue A: Uncontrolled Pressure Spikes (SCDA Route)

Symptom: During the heating of Sodium Chlorodifluoroacetate (SCDA) in DMF/DMAc, the reactor pressure rises exponentially, risking rupture disk activation.[1] Root Cause: SCDA decomposes thermally (



1

1

Corrective Protocol:

  • Headspace Management: Do not run this reaction in a sealed autoclave without a pressure relief valve set to vent

    
     while retaining solvent vapors.
    
  • Dosing Strategy: Switch from "all-in" batch mode to semi-batch dosing .

    • Step 1: Charge the catechol substrate and base (e.g.,

      
      ) in solvent.[1] Heat to operating temperature (
      
      
      C).
    • Step 2: Add SCDA as a solution or solid slurry over 2–4 hours. This limits the instantaneous concentration of

      
       and the rate of 
      
      
      evolution.
  • Solvent Volume: Ensure the reactor fill volume does not exceed 60% to allow for gas disengagement (foaming is common).

Issue B: Stalled Reaction (High Mono-alkylation)

Symptom: HPLC shows ~40% starting material or mono-difluoromethoxy intermediate, but the reaction has stalled despite excess reagent. Root Cause:

  • Water Contamination: Difluorocarbene (

    
    ) reacts with water 10,000x faster than with phenols. Trace moisture hydrolyzes the carbene to CO and HF before it can alkylate the phenol.
    
  • Base Depletion: The reaction consumes base. If the base (typically

    
     or NaOH) is exhausted or coated in insoluble salts (NaCl), the phenoxide anion cannot form.[1]
    

Corrective Protocol:

  • Dry System Validation: Ensure solvent water content is

    
     (Karl Fischer).
    
  • Phase Transfer Catalysis (PTC): Add 1–5 mol% of Tetrabutylammonium bromide (TBAB) or 18-Crown-6. This solubilizes the phenoxide anion, significantly increasing the reaction rate with the short-lived carbene species [1].[1]

  • Stoichiometry Adjustment: The theoretical requirement is 2.0 equivalents of

    
     source. In practice, due to hydrolysis and oligomerization of the carbene, 2.5 – 3.5 equivalents  are often required for full conversion.[1]
    
Issue C: "Roflumilast Impurity I" Persistence

Symptom: Presence of 3-hydroxy-4-difluoromethoxy (or 4-hydroxy-3-difluoromethoxy) species in the final isolation.[1] Root Cause: Incomplete alkylation due to steric hindrance after the first addition. The second difluoromethylation is slower than the first.

Corrective Protocol:

  • Temperature Ramp: Finish the reaction with a thermal soak at

    
    C for 1 hour (solvent permitting) to push the second alkylation.
    
  • Purification Logic: Do not attempt to separate the mono-acid from the bis-acid by crystallization alone; their solubilities are too similar.

    • Strategy: Perform the separation at the ester/aldehyde stage (before hydrolysis/oxidation). The bis-difluoromethoxy ester is significantly more lipophilic than the mono-hydroxy ester. A simple silica plug or solvent wash (Heptane/Toluene) can remove the phenolic impurity before the final hydrolysis step.

Scale-Up Data & Specifications

The following table contrasts the two primary synthetic routes for the alkylation step.

ParameterRoute A: Sodium Chlorodifluoroacetate (SCDA)Route B: Chlorodifluoromethane (Freon-22/R22)
Reagent State Solid salt (hygroscopic)Gas
Active Species

generated via thermal decomp

generated via alkaline elimination
Key Hazard Rapid

evolution; Thermal runaway
Flammable gas (if mixed with air); ODS*
Pressure Moderate (due to

)
High (requires autoclave, 2–5 bar)
Atom Economy Poor (Loss of NaCl and

)
Better (Loss of HCl only)
Cost High (Reagent cost ~$50-100/kg)Low (Commodity chemical)
Suitability < 10 kg Pilot Batches> 100 kg Commercial Production

*ODS: Ozone Depleting Substance. Regulatory permits required in many jurisdictions.

Frequently Asked Questions (FAQs)

Q1: Can we use Sodium Difluoroacetate instead of the Chloro- derivative? A: No. Sodium difluoroacetate does not generate difluorocarbene under these conditions. The mechanism requires a leaving group (Chlorine) on the alpha-carbon to facilitate the alpha-elimination that forms

1

Q2: The reaction mixture turns dark black/brown. Is the batch ruined? A: Not necessarily. Difluorocarbene is highly reactive and can polymerize to form non-volatile fluoropolymers (teflon-like oligomers) which darken the solution. Rely on HPLC/GC for conversion data, not visual appearance. However, excessive tars indicate that the

1

Q3: What is the preferred solvent for scale-up? A:

  • DMF (Dimethylformamide): Excellent solubility, but high boiling point makes removal difficult.[1]

  • NMP (N-Methyl-2-pyrrolidone): Good alternative, stable at high temps.[1]

  • Acetonitrile: Generally avoided for scale-up of this specific reaction because the required temperature (

    
    C) creates high vapor pressure, and it does not solubilize the inorganic bases as well as DMF [2].[1]
    

Q4: How do we handle the environmental regulations regarding R22? A: If R22 is restricted in your region, investigate Diethyl (bromodifluoromethyl)phosphonate or ClCHF2 surrogates (like TFDA - Trimethylsilyl fluorosulfonyldifluoroacetate), though these are significantly more expensive.[1] For commercial manufacturing, obtaining an essential use exemption for R22 or recycling loops is standard practice in generic API manufacturing.[1]

References

  • Mechanism of Difluorocarbene Reactions

    • Title: "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacet
    • Source: Journal of Fluorine Chemistry[1]

    • Context: Explains the necessity of phase transfer catalysts and the kinetics of carbene insertion.
    • Link:[1]

  • Roflumilast Intermediate Synthesis (Patent)

    • Title: "Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid" (Relevant to the dialkoxy benzoic acid scaffold).[1][2]

    • Source: CN102690194A[2]

    • Context: Details the industrial conditions for difluoromethylation using SCDA and R22, including solvent selection (DMF vs NMP).
    • Link:[1]

  • Safety Data & Handling

    • Title: "Sodium chlorodifluoroacetate Safety Data Sheet"[1][3]

    • Source: Sigma-Aldrich[1]

    • Context: Hazards regarding skin irritation and thermal decomposition products.
    • Link:[1]

  • Alternative Reagents

    • Title: "Difluoromethylation of phenols using difluoromethyl triflate" (Academic altern
    • Source: Journal of Organic Chemistry[1]

    • Context: Discusses non-ODS alternatives for smaller scale high-value synthesis.
    • Link:[1]

Disclaimer: This guide is for informational purposes for trained chemical professionals. All scale-up activities must be preceded by a rigorous Process Safety Hazard Assessment (PHA/HAZOP).

Validation & Comparative

A Comparative Guide to 3,4-Bis(difluoromethoxy)benzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluorinated Benzoic Acids in Therapeutics

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within the vast landscape of pharmacologically active scaffolds, benzoic acid and its derivatives have long been recognized for their therapeutic versatility. This guide provides an in-depth comparison of 3,4-bis(difluoromethoxy)benzoic acid , a relatively novel compound, with other key benzoic acid derivatives. Our analysis will focus on physicochemical properties, synthesis, and, most critically, their performance in relevant biological assays, with a particular emphasis on anti-inflammatory and anti-fibrotic applications.

While direct experimental data for this compound is emerging, we will draw upon robust data from its close structural analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , to infer its likely biological activity and mechanism of action. This approach is grounded in the well-established principles of structure-activity relationships (SAR) in drug discovery.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of difluoromethoxy groups is expected to significantly modulate these properties compared to simpler benzoic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
This compound C₉H₆F₄O₄254.14Not available3.52.5
Benzoic AcidC₇H₆O₂122.12122.44.21.87
4-(Difluoromethoxy)benzoic AcidC₈H₆F₂O₃188.13168 - 172[1]3.82.1
3,4-Difluorobenzoic AcidC₇H₄F₂O₂158.10121 - 124[2]3.71.9
Aspirin (Acetylsalicylic Acid)C₉H₈O₄180.16135[3]3.5[3]1.19

Note: pKa and LogP values for this compound are predicted based on computational models due to the absence of publicly available experimental data.

The introduction of the two difluoromethoxy groups in This compound is anticipated to increase its lipophilicity (LogP) compared to benzoic acid and 3,4-difluorobenzoic acid, potentially enhancing its ability to cross cell membranes. The electron-withdrawing nature of the difluoromethoxy groups is also expected to increase the acidity of the carboxylic acid (lower pKa), which can influence its ionization state at physiological pH and its potential for ionic interactions with biological targets.

Synthesis of this compound and Related Compounds

The synthesis of this compound is not widely documented in the scientific literature. However, a plausible and efficient synthetic route involves the oxidation of its corresponding aldehyde, 3,4-bis(difluoromethoxy)benzaldehyde . This precursor can be synthesized from a readily available starting material, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), through a difluoromethylation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate.

  • Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the reaction mixture.

  • Heat the reaction mixture to facilitate the difluoromethylation of both hydroxyl groups.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 3,4-bis(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to this compound

  • Dissolve the 3,4-bis(difluoromethoxy)benzaldehyde from Step 1 in a suitable solvent.

  • Add a suitable oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the aldehyde is completely converted to the carboxylic acid.

  • Work up the reaction mixture to isolate the crude this compound.

  • Recrystallize the crude product from an appropriate solvent system to obtain the pure acid.

This two-step process provides a reliable method for the laboratory-scale synthesis of the target compound, enabling further investigation of its biological properties.

Biological Activity: Anti-Inflammatory and Anti-Fibrotic Potential

While direct experimental data on the biological activity of this compound is limited, extensive research on the closely related analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , provides compelling evidence for its potential as a potent anti-inflammatory and anti-fibrotic agent.

Inferred Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway

Idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases are characterized by the excessive deposition of extracellular matrix (ECM) components, leading to organ dysfunction. A key mediator of this process is Transforming Growth Factor-β1 (TGF-β1), which promotes the transformation of epithelial cells into mesenchymal cells (EMT), a critical step in fibrosis. The downstream signaling of TGF-β1 is primarily mediated by the Smad pathway.[2]

Studies on DGM have demonstrated its ability to inhibit TGF-β1-induced EMT in lung epithelial cells.[1][2] DGM treatment has been shown to reduce the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin, while increasing the expression of the epithelial marker E-cadherin.[1] Furthermore, DGM significantly reduces the phosphorylation of Smad2/3, key downstream effectors in the TGF-β1 pathway.[1]

Given the structural similarity between DGM and this compound, it is highly probable that the latter will exhibit a similar inhibitory effect on the TGF-β1/Smad signaling pathway. The presence of the two difluoromethoxy groups may further enhance this activity.

TGF_beta_pathway TGFb1 TGF-β1 TGFbR TGF-β Receptors (Type I & II) TGFb1->TGFbR Binding & Activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Gene Transcription (α-SMA, Vimentin ↑, E-cadherin ↓) Nucleus->Gene_expression Fibrosis Fibrosis Gene_expression->Fibrosis BDBA 3,4-Bis(difluoromethoxy) benzoic acid (Inferred) BDBA->pSmad23 Inhibition (Inferred) Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A549 A549 Lung Epithelial Cells TGFb_treatment TGF-β1 Treatment A549->TGFb_treatment Compound_treatment_vitro Treatment with Benzoic Acid Derivatives TGFb_treatment->Compound_treatment_vitro WB Western Blot (α-SMA, Vimentin, E-cadherin) Compound_treatment_vitro->WB IF Immunofluorescence Compound_treatment_vitro->IF Rats Sprague-Dawley Rats Bleomycin Bleomycin Instillation Rats->Bleomycin Compound_treatment_vivo Daily Oral Gavage with Test Compounds Bleomycin->Compound_treatment_vivo Lung_function Lung Function Tests Compound_treatment_vivo->Lung_function Histo Histopathology (H&E, Masson's Trichrome) Compound_treatment_vivo->Histo Biochem Biochemical Assays (Hydroxyproline, Cytokines) Compound_treatment_vivo->Biochem

Caption: Experimental workflow for evaluating the anti-fibrotic activity of benzoic acid derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for the development of novel anti-inflammatory and anti-fibrotic therapies. Based on the robust evidence from its close analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, it is highly likely to exert its biological effects through the inhibition of the TGF-β1/Smad signaling pathway.

The presence of two difluoromethoxy groups is anticipated to confer advantageous physicochemical properties, potentially leading to improved potency and pharmacokinetic profiles compared to other benzoic acid derivatives. This guide provides a framework for the synthesis and comparative evaluation of this compound.

Future research should focus on obtaining direct experimental data for this compound in the described in vitro and in vivo models to validate its therapeutic potential. Furthermore, quantitative structure-activity relationship (QSAR) studies on a broader series of difluoromethoxy-substituted benzoic acids could provide deeper insights into the key structural features driving their biological activity and guide the design of next-generation inhibitors of fibrosis and inflammation.

References

  • Li, X., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]

  • Wikipedia. (2024, January 23). Aspirin. [Link]

  • PubChem. (n.d.). 3,4-Bis(difluoromethoxy)benzaldehyde. Retrieved January 26, 2026, from [Link]

Sources

The Strategic Swap: A Comparative Analysis of Difluoromethoxy and Hydroxyl Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, every molecular move matters. The strategic substitution of one functional group for another can dramatically alter a compound's efficacy, safety, and pharmacokinetic profile. Among the most impactful of these substitutions is the bioisosteric replacement of the venerable hydroxyl group (-OH) with the more modern difluoromethoxy group (-OCHF₂). This guide provides a deep, evidence-based comparison of these two critical functional groups, offering insights into the rationale behind this strategic swap and the profound consequences it holds for drug development.

The Bioisosteric Rationale: More Than Just a Mimic

The concept of bioisosterism, the exchange of atoms or groups with similar physicochemical properties to create novel compounds with improved characteristics, is a cornerstone of medicinal chemistry. The difluoromethoxy group has emerged as a compelling bioisostere for the hydroxyl group, not merely as a mimic, but as an upgrade that can address some of the inherent liabilities of its predecessor.[1]

The hydroxyl group, while a key player in molecular recognition through its hydrogen bonding capabilities, is often a metabolic soft spot, prone to oxidation and glucuronidation, which can lead to rapid clearance and reduced bioavailability.[2] The difluoromethoxy group, by contrast, offers a unique combination of properties that can overcome these challenges while retaining or even enhancing desirable molecular interactions.[1]

G cluster_0 Hydroxyl Group (-OH) cluster_1 Difluoromethoxy Group (-OCHF₂) OH Hydroxyl OH_props Properties: - Strong H-bond donor/acceptor - Prone to oxidation - Subject to glucuronidation - Can confer high polarity OH->OH_props leads to OCF2H Difluoromethoxy OH->OCF2H Bioisosteric Replacement OCF2H_props Properties: - Weaker H-bond donor - Metabolically robust - Blocks oxidation - Modulates lipophilicity OCF2H->OCF2H_props leads to

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to replace a hydroxyl group with a difluoromethoxy group is driven by a careful consideration of their distinct physicochemical properties and the resulting impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyHydroxyl Group (-OH)Difluoromethoxy Group (-OCHF₂)Rationale for Substitution
Lipophilicity (cLogP) Decreases lipophilicityIncreases lipophilicity (π ≈ +0.42)[3]To enhance membrane permeability and reduce clearance.
Acidity (pKa of Phenol) ~9.98~8.5-9.0 (estimated)To modulate ionization state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bonding Strong donor and acceptorWeak C-H donor; O is an acceptorTo maintain key interactions while potentially improving selectivity and reducing off-target effects.
Metabolic Stability Prone to oxidation and conjugationHighly resistant to metabolism[1]To block metabolic pathways, increase half-life, and improve bioavailability.
Conformational Effects Minimal steric bulkIncreased steric bulk and unique dipole momentTo influence molecular conformation and optimize binding to the target protein.

Delving Deeper: Experimental Evidence and Protocols

The theoretical advantages of the difluoromethoxy group are borne out by experimental data. Here, we present key experimental protocols used to quantify the differences between these two functional groups.

Quantifying Lipophilicity: The Shake-Flask Method for LogP Determination

The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[4] The shake-flask method provides a direct and reliable way to determine this critical parameter.

Experimental Protocol: Shake-Flask LogP Determination

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing the two solvents and allowing them to separate overnight.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the n-octanol-saturated water phase.

  • Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the LogP value using the following equation: LogP = log10([Compound]octanol / [Compound]water)

G start Start: Compound in Octanol-Saturated Water add_octanol Add Water-Saturated n-Octanol start->add_octanol shake Shake to Equilibrate add_octanol->shake separate Separate Phases shake->separate analyze_aq Analyze Aqueous Phase (HPLC) separate->analyze_aq analyze_org Analyze Organic Phase (HPLC) separate->analyze_org calculate Calculate LogP analyze_aq->calculate analyze_org->calculate

Assessing Metabolic Stability: The In Vitro Microsomal Assay

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. The in vitro microsomal stability assay is a widely used method to predict in vivo metabolic clearance.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP450 enzymes).

  • Incubation:

    • In a microcentrifuge tube, combine the test compound (at a final concentration of, for example, 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

G start Start: Compound, Microsomes, Buffer pre_incubate Pre-incubate at 37°C start->pre_incubate add_nadph Add NADPH to Initiate Reaction pre_incubate->add_nadph time_points Incubate and Sample at Time Points add_nadph->time_points quench Quench Reaction with Acetonitrile time_points->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Case Studies: The Difluoromethoxy Advantage in Action

The strategic replacement of a hydroxyl group with a difluoromethoxy group has been successfully employed in several drug discovery programs to overcome metabolic liabilities and improve pharmacokinetic properties.

Rofecoxib (Vioxx) and the Quest for Improved COX-2 Inhibitors
Enhancing the Stability of Estradiol Derivatives

In the development of anti-cancer agents based on the estradiol scaffold, the hydroxyl groups are known metabolic hotspots.[5] A study on 2-substituted estradiol derivatives demonstrated that replacing a methoxy group (which can be formed from a hydroxyl group) with a difluoromethoxy group led to a compound that was significantly more stable to hydrolysis.[5] This increased stability is attributed to the electron-withdrawing nature of the difluoromethoxy group, which lowers the pKa of the neighboring phenolic proton.[5]

Synthetic Strategies: Introducing the Difluoromethoxy Group

The successful implementation of the hydroxyl-to-difluoromethoxy switch in a drug discovery program hinges on the availability of efficient and scalable synthetic methods. The direct difluoromethylation of phenols is a common and effective strategy.

General Procedure for the Difluoromethylation of Phenols:

A common method involves the generation of difluorocarbene from a suitable precursor, which then reacts with a phenoxide in situ.[10]

  • Phenoxide Formation: The starting phenol is treated with a base (e.g., cesium carbonate) in a suitable solvent (e.g., acetonitrile) to generate the corresponding phenoxide.

  • Difluorocarbene Generation: A difluorocarbene precursor, such as sodium chlorodifluoroacetate, is added to the reaction mixture.

  • Reaction: The mixture is heated to induce the thermal decarboxylation of the precursor, generating difluorocarbene. The highly reactive difluorocarbene is then trapped by the nucleophilic phenoxide to form the desired aryl difluoromethyl ether.[10]

  • Workup and Purification: The reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The replacement of a hydroxyl group with a difluoromethoxy group is a powerful and proven strategy in modern drug design. This bioisosteric switch can profoundly and predictably alter a molecule's physicochemical and pharmacokinetic properties, often leading to compounds with enhanced metabolic stability, improved membrane permeability, and a more favorable overall ADME profile. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic deployment of the difluoromethoxy group will undoubtedly play an increasingly important role in the development of the next generation of safe and effective medicines.

References

  • Lollini, P. L., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(33), 9832-9842. [Link]

  • Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. [Link]

  • Dohle, W., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 21(17), 5395-5404. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Simon, G. A., et al. (2005). Celecoxib versus diclofenac in the management of osteoarthritis of the knee. Clinical Therapeutics, 27(8), 1206-1218. [Link]

  • Emery, P., et al. (1999). Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison. The Lancet, 354(9196), 2106-2111. [Link]

  • Lanza, T. J., et al. (2004). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Computer-Aided Molecular Design, 18(7-9), 559-572. [Link]

  • Drugs.com. (2023). Celebrex vs Diclofenac Comparison. [Link]

  • U.S. Food and Drug Administration. (2016). Vioxx (rofecoxib) Questions and Answers. [Link]

  • National Center for Biotechnology Information. (n.d.). Rofecoxib. PubChem Compound Database. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

  • Plass, J. R., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(10), 2516-2527. [Link]

  • Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Scholarly Commons at the Air Force Institute of Technology. [Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7486-7493. [Link]

  • OpenOChem. (n.d.). The story of Merck's COX-2 inhibitor, Vioxx (rofecoxib). [Link]

  • Mason, R. P., et al. (2006). A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids. Journal of Cardiovascular Pharmacology, 47 Suppl 1, S34-S41. [Link]

  • Barkhuizen, A., et al. (2006). Celecoxib versus diclofenac for the treatment of ankylosing spondylitis: 12-week randomized study in Norwegian patients. The Journal of Rheumatology, 33(7), 1347-1354. [Link]

  • Young, R. J. (2021). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. [Link]

  • Wikipedia. (n.d.). Rofecoxib. [Link]

  • Sieper, J., et al. (2005). Comparison of two different dosages of celecoxib with diclofenac for the treatment of active ankylosing spondylitis: results of a 12-week randomised, double-blind, controlled study. Annals of the Rheumatic Diseases, 64(8), 1219-1225. [Link]

  • ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. [Link]

  • Al-Hadiya, B. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Medicinal Chemistry, 6(10), 614-624. [Link]

  • El-Sayed, M. A. A., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Scientific Reports, 11(1), 1-13. [Link]

  • PharmaCompass. (n.d.). p-Hydroxyphenol. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of 3,4-Bis(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Phenotype to Mechanism

In drug discovery, the journey often begins not with a known target, but with a compelling biological effect. A small molecule demonstrates efficacy in a cellular or disease model, yet its precise mechanism of action remains a black box. This is the critical juncture where target identification and validation become paramount. Validating a biological target is the rigorous process of proving that a drug's therapeutic effect is a direct consequence of its interaction with a specific biomolecule.

This guide focuses on a specific, structurally intriguing molecule: 3,4-Bis(difluoromethoxy)benzoic acid . While structurally related compounds have been explored as intermediates for pharmaceuticals, including anti-inflammatory agents and PDE4 inhibitors, the direct biological target of this specific acid is not well-established in public literature.[1][2][3] Its difluoromethoxy groups and benzoic acid moiety suggest potential interactions within well-defined protein binding pockets.[2][4]

Here, we present a comprehensive, multi-phase strategy to deorphanize this compound—to identify its biological target and rigorously validate the interaction using a suite of orthogonal, self-validating experimental systems. This is not merely a list of protocols; it is a logical framework designed to build an unshakeable case for a specific mechanism of action, grounded in the principles of causality and scientific integrity.

Phase 1: Unbiased Target Identification – Casting a Wide Net

Assuming we have observed a consistent phenotype for this compound (hereafter, "Compound X")—for instance, induction of apoptosis in a specific cancer cell line—the first step is to generate a list of candidate protein targets. Unbiased, proteome-wide approaches are essential here to avoid confirmation bias.

Key Experimental Approach: Thermal Proteome Profiling (TPP)

The foundational principle of TPP, and its targeted counterpart the Cellular Thermal Shift Assay (CETSA), is that the binding of a ligand (our compound) stabilizes its target protein against heat-induced denaturation.[5][6]

Causality: By treating live cells with Compound X and then subjecting them to a heat gradient, we can identify which proteins are stabilized. Mass spectrometry is then used to compare the soluble protein fraction between treated and untreated cells across the temperature range. A protein that "melts" at a higher temperature only in the presence of Compound X is a high-confidence binding candidate. This method has the distinct advantage of identifying engagement in a native, complex cellular environment.[5][7]

Experimental Workflow: Thermal Proteome Profiling

TPP_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_processing Sample Processing cluster_analysis Proteomic Analysis A 1. Culture Cells (e.g., Cancer Cell Line) B_veh 2a. Treat with Vehicle (DMSO Control) A->B_veh B_trx 2b. Treat with Compound X A->B_trx C_veh 3a. Aliquot & Heat (e.g., 40-70°C gradient) B_veh->C_veh C_trx 3b. Aliquot & Heat (e.g., 40-70°C gradient) B_trx->C_trx D 4. Cell Lysis E 5. Separate Soluble & Precipitated Fractions (Ultracentrifugation) D->E F 6. Sample Prep for MS (Digestion, TMT Labeling) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify & Quantify Proteins G->H I 9. Identify Stabilized Proteins (Target Candidates) H->I CRISPR_Logic cluster_wt Wild-Type Cells (TGFβR1+/+) cluster_ko Knockout Cells (TGFβR1-/-) wt_cell TGFβR1 Protein Present inhibition_wt TGFβR1 Inhibited wt_cell->inhibition_wt Target compound_x_wt Compound X compound_x_wt->inhibition_wt Acts on phenotype_wt Apoptosis Observed inhibition_wt->phenotype_wt Leads to ko_cell TGFβR1 Protein Absent phenotype_ko No Apoptosis ko_cell->phenotype_ko No Target, No Effect compound_x_ko Compound X compound_x_ko->ko_cell Cannot Act

Sources

A Comparative Benchmarking Guide to 3,4-Bis(difluoromethoxy)benzoic Acid: Physicochemical and Biological Profiling Against Key Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The difluoromethoxy (-OCHF₂) group, in particular, offers a nuanced approach to property modulation. This guide provides a comprehensive framework for benchmarking 3,4-Bis(difluoromethoxy)benzoic acid, a molecule of interest for its potential as a novel scaffold in drug discovery.

This document outlines a head-to-head comparison against two key standards: the structurally related, biologically active 3,4-dihydroxybenzoic acid (protocatechuic acid) and the more electronically similar 3,4-difluorobenzoic acid. By detailing rigorous experimental protocols for determining crucial physicochemical parameters and assessing biological relevance, this guide serves as a roadmap for researchers seeking to understand the unique contributions of the bis(difluoromethoxy) substitution pattern.

Introduction: The Rationale for Benchmarking

The substitution of hydroxyl or simple fluoro groups with difluoromethoxy groups can profoundly alter a molecule's lipophilicity, acidity (pKa), and hydrogen bonding capabilities. These changes, in turn, can have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This compound presents an intriguing case study in the effects of this substitution on a classic benzoic acid core, a privileged scaffold in numerous approved drugs.

A closely related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has demonstrated potential in inhibiting the TGF-β/Smad signaling pathway, a key mediator in fibrosis.[1] This finding suggests that benzoic acids bearing the difluoromethoxy moiety warrant further investigation for their therapeutic potential.

This guide will focus on benchmarking this compound against two standards:

  • 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): A naturally occurring phenolic acid with well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4][5][6] Its hydrophilic nature provides a stark contrast to the anticipated properties of our target compound.

  • 3,4-Difluorobenzoic Acid: A synthetic analog that allows for the dissection of fluorine's electronic effects versus the bulkier and more lipophilic difluoromethoxy group.

Physicochemical Characterization: Unveiling the Impact of Difluoromethoxy Groups

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. The following section details the experimental protocols for determining the acidity (pKa) and lipophilicity (logP) of this compound and its comparator standards.

Determination of Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid group is a critical determinant of a compound's ionization state at physiological pH, which influences its solubility, permeability, and target binding. Potentiometric titration is a robust and widely used method for pKa determination.[7][8]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the test compound (this compound, 3,4-dihydroxybenzoic acid, or 3,4-difluorobenzoic acid) in a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-5 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Expected Outcomes and Interpretation:

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy groups is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa for this compound compared to 3,4-dihydroxybenzoic acid. The comparison with 3,4-difluorobenzoic acid will elucidate the relative contributions of the fluoro and difluoromethoxy substituents to acidity.

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a compound's ability to cross cell membranes and its potential for off-target binding. The shake-flask method is the traditional approach for LogP determination.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Expected Outcomes and Interpretation:

The replacement of polar hydroxyl groups with the more nonpolar difluoromethoxy groups is anticipated to significantly increase the lipophilicity of this compound relative to 3,4-dihydroxybenzoic acid. The comparison with 3,4-difluorobenzoic acid will provide insight into the lipophilic contribution of the difluoromethoxy group.

Table 1: Predicted and Known Physicochemical Properties of Test Compounds and Standards

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Known pKaPredicted/Known LogP
This compound C₉H₆F₄O₄254.14Predicted: < 4Predicted: > 2
3,4-Dihydroxybenzoic acid (Protocatechuic acid) C₇H₆O₄154.124.480.78
3,4-Difluorobenzoic acid C₇H₄F₂O₂158.103.691.83

Note: Predicted values for the test compound are based on the expected electronic and lipophilic effects of the difluoromethoxy groups.

In Vitro Metabolic Stability Assessment

Early assessment of metabolic stability is crucial to de-risk drug candidates. In vitro assays using liver microsomes provide a reliable method for evaluating a compound's susceptibility to Phase I metabolism.[9][10][11][12][13]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: In a 96-well plate, combine human liver microsomes (HLMs), the test compound (at a low concentration, e.g., 1 µM), and phosphate buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693/t½) / (mg microsomal protein/mL).

Expected Outcomes and Interpretation:

The difluoromethoxy groups are known to be more resistant to metabolic degradation compared to hydroxyl or simple alkyl groups. Therefore, this compound is expected to exhibit greater metabolic stability (longer half-life, lower intrinsic clearance) compared to 3,4-dihydroxybenzoic acid.

Biological Activity Profiling: A Starting Point

Given the biological activities of the comparator, 3,4-dihydroxybenzoic acid, initial biological screening of this compound should focus on its antioxidant and cytotoxic properties.

Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or 3,4-dihydroxybenzoic acid).

  • Assay: In a 96-well plate, add the DPPH solution to each well containing the test compounds or control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compounds. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Expected Outcomes and Interpretation:

3,4-dihydroxybenzoic acid is a known potent antioxidant due to its catechol moiety. It is hypothesized that this compound will have significantly lower, if any, direct radical scavenging activity, as the hydroxyl protons are replaced. This experiment will highlight the impact of the difluoromethoxy substitution on this specific biological function.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a suitable cancer cell line (e.g., a human colon cancer cell line like HT-29, as used for other benzoic acid derivatives) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Expected Outcomes and Interpretation:

This assay will provide a preliminary assessment of the cytotoxic potential of this compound compared to the known, albeit modest, anti-proliferative effects of 3,4-dihydroxybenzoic acid in some cancer cell lines.

Data Summary and Visualization

The quantitative data generated from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Summary of Experimental Data for this compound and Standards

ParameterThis compound3,4-Dihydroxybenzoic acid3,4-Difluorobenzoic acid
pKa Experimental ValueExperimental ValueExperimental Value
LogP Experimental ValueExperimental ValueExperimental Value
In Vitro t½ (min) Experimental ValueExperimental ValueExperimental Value
Antioxidant IC₅₀ (µM) Experimental ValueExperimental ValueNot Applicable
Cytotoxicity IC₅₀ (µM) Experimental ValueExperimental ValueExperimental Value

Diagrams

Experimental Workflow for Physicochemical and Biological Benchmarking

G cluster_1 Physicochemical Characterization cluster_2 In Vitro ADME Profiling cluster_3 Biological Activity Screening C1 This compound P1 pKa Determination (Potentiometric Titration) C1->P1 P2 LogP Determination (Shake-Flask Method) C1->P2 A1 Metabolic Stability (Human Liver Microsomes) C1->A1 B1 Antioxidant Activity (DPPH Assay) C1->B1 B2 Cytotoxicity (MTT Assay) C1->B2 C2 3,4-Dihydroxybenzoic acid C2->P1 C2->P2 C2->A1 C2->B1 C2->B2 C3 3,4-Difluorobenzoic acid C3->P1 C3->P2 C3->A1 C3->B2

A schematic overview of the experimental workflow for the comprehensive benchmarking of this compound.

Signaling Pathway Potentially Influenced by Difluoromethoxy Benzoic Acid Derivatives

G TGFB TGF-β1 Receptor TGF-β Receptor Complex TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Complex p-Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (e.g., α-SMA, Collagen) Nucleus->Gene EMT Epithelial-Mesenchymal Transition (EMT) Gene->EMT Inhibitor 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzoic acid (Potential Inhibitor) Inhibitor->Receptor Inhibitor->Smad23

The TGF-β/Smad signaling pathway, a potential target for difluoromethoxy-substituted benzoic acids in fibrotic diseases.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive benchmarking of this compound. By systematically evaluating its physicochemical properties and initial biological activities against well-chosen standards, researchers can gain valuable insights into the potential of this novel scaffold. The data generated from these studies will be instrumental in guiding future medicinal chemistry efforts and unlocking the therapeutic potential of this and other related compounds.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Available at: [Link]

  • Protocatechuic acid. (n.d.). Wikipedia. Available at: [Link]

  • 3,4-Difluorobenzoic acid. (n.d.). PubChem. Available at: [Link]

  • 3,4-Bis(difluoromethoxy)benzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. Available at: [Link]

  • Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. (n.d.). Hindawi. Available at: [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. Available at: [Link]

  • Protocatechuic Acid. (n.d.). PubChem. Available at: [Link]

  • pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... (n.d.). ResearchGate. Available at: [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). Semantic Scholar. Available at: [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2012). IntechOpen. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Available at: [Link]

  • 3,4-Difluoro-2-hydroxybenzoic acid. (2014). ResearchGate. Available at: [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2022). PubMed. Available at: [Link]

  • The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. (2024). MDPI. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Available at: [Link]

  • Synthesis of the precursors and reference standards of the benzoic acid.... (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological activities of protocatechuic acid. (2015). ResearchGate. Available at: [Link]

  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. (n.d.). STM Journals. Available at: [Link]

  • protocatechuic acid. (n.d.). Organic Syntheses. Available at: [Link]

  • 1c - Find and estimate pKa values. (2021). YouTube. Available at: [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 3,4-Bis(difluoromethoxy)benzoic Acid Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the discovery of novel anti-inflammatory therapeutics, this guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,4-bis(difluoromethoxy)benzoic acid analogs. While direct and exhaustive SAR studies on this specific benzoic acid scaffold are emerging, this guide synthesizes data from closely related compounds, particularly those targeting phosphodiesterase 4 (PDE4), to provide actionable insights for rational drug design. The 3,4-bis(difluoromethoxy)phenyl moiety is a key structural feature in potent PDE4 inhibitors, suggesting a focused therapeutic potential for this class of compounds in inflammatory diseases.

Introduction: The Promise of the 3,4-Bis(difluoromethoxy)phenyl Scaffold in Inflammation

Chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis represent a significant global health burden. A key signaling pathway implicated in the perpetuation of the inflammatory cascade is the cyclic adenosine monophosphate (cAMP) pathway. Phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes cAMP, is a critical regulator of this pathway in inflammatory and immune cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of a range of inflammatory cells and mediators.[3]

The 3,4-dialkoxyphenyl scaffold is a cornerstone in the design of potent PDE4 inhibitors. Notably, Roflumilast, an approved oral medication for severe COPD, features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group.[4][5] This highlights the therapeutic relevance of the this compound core, suggesting its potential as a privileged scaffold for the development of next-generation anti-inflammatory agents. This guide will dissect the key structural modifications of this scaffold and their impact on biological activity, providing a comparative framework against existing therapies.

The Central Hypothesis: Targeting Phosphodiesterase 4 (PDE4)

The primary mechanism of action for this compound analogs is hypothesized to be the inhibition of the PDE4 enzyme. PDE4 is a superfamily of enzymes with four main subtypes (PDE4A, B, C, and D) that are differentially expressed in various cell types.[5] PDE4B is particularly implicated in the inflammatory process.[1] The inhibition of PDE4 elevates intracellular cAMP, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of immune cell function.[3][6]

The lipophilic 3,4-bis(difluoromethoxy)phenyl group is believed to interact with hydrophobic pockets within the active site of the PDE4 enzyme, contributing to high-affinity binding and potent inhibition.[1] Structure-activity relationship studies on related compounds have demonstrated that modifications to the substituents at the 3 and 4 positions of the phenyl ring significantly influence potency and selectivity.[1][2]

Comparative Analysis of Structural Modifications

While a comprehensive SAR table for a series of this compound analogs is not yet publicly available, we can infer key relationships from the broader class of 3,4-dialkoxyphenyl PDE4 inhibitors.

Compound/Analog Class Key Structural Features Reported Biological Activity/Insights Key References
Roflumilast 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamidePotent and selective PDE4 inhibitor (IC50 ~0.8 nM). Approved for severe COPD.[1][7]
Roflumilast N-oxide Active metabolite of RoflumilastOnly 2-3 fold less potent than Roflumilast, contributing to the long duration of action.[7]
Ester Derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol Variously substituted benzoic acid estersHigh in vitro and in vivo activity as PDE4 inhibitors for inhaled administration.[2][8]
L-826,141 4-[2-(3,4-bis-difluoromethoxyphenyl)...]A non-brain penetrant PDE4 inhibitor that reduced the severity of experimental autoimmune encephalomyelitis (EAE) in animal models.[6]
General 3,4-dialkoxy derivatives Variations in the alkoxy groups at the 3 and 4 positions.The nature of the alkoxy groups is critical for potency. The difluoromethoxy group is often associated with high potency.[1]

Key SAR Insights:

  • The Catechol Ether Moiety: The 3,4-dialkoxy substitution pattern is crucial for potent PDE4 inhibition. The two alkoxy groups are thought to occupy two hydrophobic pockets (Q1 and Q2) in the PDE4 active site.[1]

  • The 4-Position Substituent: The difluoromethoxy group at the 4-position appears to be a key contributor to high potency, as seen in Roflumilast and its analogs.[1][7]

  • The 3-Position Substituent: Variation at the 3-position is tolerated and can be used to modulate pharmacokinetic properties. The cyclopropylmethoxy group in Roflumilast enhances potency.

  • The Benzoic Acid vs. Benzamide: While the topic focuses on benzoic acid analogs, many potent PDE4 inhibitors, like Roflumilast, are benzamides. The nature of the group attached to the carbonyl of the benzoic acid will significantly impact activity and properties. Esterification has also been shown to yield potent inhaled PDE4 inhibitors.[2][8]

Competitive Landscape: A Comparison with Alternative PDE4 Inhibitors

The therapeutic landscape of PDE4 inhibitors is evolving, with several compounds approved or in late-stage development. Understanding the competitive landscape is crucial for positioning novel this compound analogs.

Competitor Compound Therapeutic Area(s) Key Advantages Key Disadvantages/Side Effects Key References
Roflumilast (Daliresp®) Severe COPDOral, once-daily administration. Proven efficacy in reducing exacerbations.Nausea, diarrhea, headache, weight loss.[4][4][9]
Apremilast (Otezla®) Psoriasis, Psoriatic ArthritisOral administration. Generally well-tolerated.Diarrhea, nausea, headache.[10]
Crisaborole (Eucrisa®) Atopic DermatitisTopical application, minimizing systemic side effects.Application site pain.[10]
Rolipram (Investigational)Early prototype PDE4 inhibitor.Severe nausea and vomiting limited its clinical development.[3][3][10]

The primary challenge for systemic PDE4 inhibitors is the dose-limiting side effects, particularly gastrointestinal issues.[4] Therefore, a key objective in the development of novel this compound analogs would be to achieve an improved therapeutic index, either through enhanced potency, isoform selectivity (e.g., PDE4B vs. PDE4D), or through alternative delivery routes like inhalation to minimize systemic exposure.[2][8]

Experimental Protocols for Evaluation

To facilitate the robust evaluation of novel this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro PDE4 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of conversion and a higher fluorescence signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of recombinant human PDE4B enzyme in assay buffer.

    • Prepare a solution of the fluorescent cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the PDE4B enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing a binding agent that selectively binds to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization or intensity on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-enzyme control (0% inhibition) and a no-inhibitor control (100% activity).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay assesses the anti-inflammatory activity of the compounds in a more physiologically relevant system.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates PBMCs to release the pro-inflammatory cytokine TNF-α. An effective anti-inflammatory compound will inhibit this release.[11][12]

Step-by-Step Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Cell Treatment:

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value from the concentration-response curve.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rodents

This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds in a model of acute lung inflammation.[1]

Principle: Intranasal or intratracheal administration of LPS to rodents induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • Acclimatize male BALB/c mice or Wistar rats for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compound orally or via the desired route (e.g., inhalation) at various doses one hour before LPS challenge.

  • LPS Challenge:

    • Anesthetize the animals and instill LPS (e.g., 10 µg in 50 µL of saline for mice) intranasally.

  • Bronchoalveolar Lavage (BAL):

    • At a predetermined time point after LPS challenge (e.g., 6 hours), euthanize the animals.

    • Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.

  • Analysis of BAL Fluid:

    • Determine the total cell count in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (neutrophils, macrophages, etc.).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

  • Data Analysis:

    • Compare the inflammatory parameters in the compound-treated groups to the vehicle-treated, LPS-challenged group.

    • Determine the dose-dependent efficacy of the compound in reducing pulmonary inflammation.

Visualizing the Scientific Framework

To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams are provided.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inflammation ↓ Pro-inflammatory Mediators (e.g., TNF-α) CREB->Inflammation Suppresses Benzoic_Acid_Analog 3,4-Bis(difluoromethoxy) benzoic acid analog Benzoic_Acid_Analog->PDE4 Inhibits

Caption: Mechanism of action of this compound analogs as PDE4 inhibitors.

SAR_Workflow Start Hypothesis: This compound scaffold for PDE4 inhibition Synthesis Synthesis of Analog Library (Varying R groups) Start->Synthesis In_Vitro_Screening In Vitro Screening: - PDE4 Inhibition Assay (IC50) - TNF-α Release Assay (IC50) Synthesis->In_Vitro_Screening Data_Analysis Data Analysis & SAR Identification In_Vitro_Screening->Data_Analysis Lead_Selection Lead Compound Selection (Potency, Selectivity, PK properties) Data_Analysis->Lead_Selection In_Vivo_Testing In Vivo Efficacy Testing (e.g., LPS-induced lung inflammation) Lead_Selection->In_Vivo_Testing Optimization Lead Optimization (Iterative design-synthesis-test cycle) In_Vivo_Testing->Optimization Candidate Preclinical Candidate In_Vivo_Testing->Candidate Successful Optimization->Synthesis Feedback

Caption: A generalized experimental workflow for SAR-guided drug discovery of novel PDE4 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel PDE4 inhibitors with potent anti-inflammatory properties. By leveraging the SAR insights gleaned from Roflumilast and other related catechol ether-based inhibitors, medicinal chemists can rationally design new analogs with improved potency, selectivity, and pharmacokinetic profiles. The key to success will lie in achieving a superior therapeutic index compared to existing treatments, potentially through isoform-selective inhibition or targeted delivery to the site of inflammation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these next-generation anti-inflammatory drug candidates. Further research focusing on the systematic exploration of substitutions on the benzoic acid moiety and the elucidation of the binding modes of these analogs within the PDE4 active site will be critical in advancing this promising class of compounds towards clinical development.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. Available at: https://www.mdpi.com/1422-0067/24/14/11518
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. Available at: https://www.mdpi.com/1420-3049/27/15/4964
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/24524317/
  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2024.1379963/full
  • Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3162052/
  • Design, synthesis and in vitro PDE4 inhibition activity of certain. Medicinal Chemistry Research. Available at: https://www.researchgate.net/publication/221841261_Design_synthesis_and_in_vitro_PDE4_inhibition_activity_of_certain
  • Peripheral phosphodiesterase 4 inhibition produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-phenyl]-ethyl] -3-methylpyridine-1-oxide (L-826,141) suppresses experimental autoimmune encephalomyelitis in the mouse. The Journal of Pharmacology and Experimental Therapeutics. Available at: https://pubmed.ncbi.nlm.nih.gov/11356919/
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm401549m
  • LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. Journal of Inflammation. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3543235/
  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: https://pubmed.ncbi.nlm.nih.gov/25455823/
  • PDE4-Selective Inhibition in Chronic Obstructive Pulmonary Disease and Pulmonary Fibrosis: Different Agents or Different Targets? Journal of Pharmacology and Experimental Therapeutics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4702094/
  • Quantitative structure–activity relationship modeling of s-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. Thai Journal of Pharmaceutical Sciences. Available at: https://research.monash.
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences. Available at: https://www.mdpi.com/1422-0067/23/19/11929
  • Summary of pulmonary animal models with PDE4i. ResearchGate. Available at: https://www.researchgate.net/figure/Summary-of-pulmonary-animal-models-with-PDE4i_tbl1_341926252
  • Inhibition of TNF-a release from LPS-stimulated human PBMCs by... ResearchGate. Available at: https://www.researchgate.net/figure/Inhibition-of-TNF-a-release-from-LPS-stimulated-human-PBMCs-by-increasing_fig2_11532051
  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2019.00572/full
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ACS Publications. Available at: https://figshare.
  • Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific. Available at: https://www.thermofisher.
  • What is the therapeutic class of Roflumilast? Patsnap Synapse. Available at: https://synapse.patsnap.com/articles/what-is-the-therapeutic-class-of-roflumilast-310825
  • Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease. Clinical Therapeutics. Available at: https://pubmed.ncbi.nlm.nih.gov/21683416/
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Available at: https://www.ncbi.nlm.nih.gov/books/NBK47339/
  • Anti-Inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro. The Journal of Pharmacology and Experimental Therapeutics. Available at: https://www.researchgate.net/publication/8617887_Anti-Inflammatory_and_Immunomodulatory_Potential_of_the_Novel_PDE4_Inhibitor_Roflumilast_in_Vitro
  • Guidelines from PBMC isolation to cytokine assay optimisation. Revvity. Available at: https://www.revvity.
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. ResearchGate. Available at: https://www.researchgate.
  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules. Available at: https://www.mdpi.com/1420-3049/29/10/2299
  • QSAR studies of phosphodiesterase-4 inhibitors. ResearchGate. Available at: https://www.researchgate.net/publication/281146244_QSAR_studies_of_phosphodiesterase-4_inhibitors
  • Roflumilast: a selective phosphodiesterase 4 inhibitor. Drugs of Today. Available at: https://pubmed.ncbi.nlm.nih.gov/16389409/
  • Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Therapeutic Advances in Respiratory Disease. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5933649/
  • TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors. Journal of Immunological Methods. Available at: https://pubmed.ncbi.nlm.nih.gov/7594537/
  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2020.00761/full

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3,4-Bis(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides an in-depth technical assessment of the cross-reactivity of 3,4-Bis(difluoromethoxy)benzoic acid, a fluorinated benzoic acid derivative with potential therapeutic applications. By presenting a systematic evaluation against structurally related compounds and a known selective inhibitor, this document serves as a comprehensive resource for scientists investigating this class of molecules.

Introduction: The Significance of Selectivity in Drug Discovery

This compound belongs to a class of compounds that has garnered interest in medicinal chemistry. A structurally related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), has been shown to exhibit inhibitory effects on the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key mediator in fibrotic diseases.[1] This pathway is often dysregulated in various pathologies, making its components attractive drug targets.

However, the therapeutic success of small molecule inhibitors is intrinsically linked to their selectivity.[2] Cross-reactivity, the unintended interaction with other cellular targets, can lead to adverse effects and therapeutic failure.[3][4] Therefore, a thorough assessment of a compound's selectivity profile early in the drug discovery process is crucial.[3] This guide outlines a comprehensive strategy for evaluating the cross-reactivity of this compound, comparing its performance with relevant alternatives.

Experimental Design for Assessing Cross-Reactivity

To objectively assess the cross-reactivity of this compound, a multi-faceted approach is employed. This involves a primary target engagement assay followed by a broader panel screening against a selection of kinases. The rationale behind this design is to first confirm the on-target activity and then to identify potential off-target interactions.

Comparator Compounds:

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM): A close structural analog with known activity against the TGF-β/Smad pathway, providing a direct comparison of the effect of the bis(difluoromethoxy) substitution.[1]

  • SB-431542: A well-characterized and potent inhibitor of the TGF-β type I receptor activin receptor-like kinases (ALKs), serving as a benchmark for high selectivity.

Putative Primary Target:

  • TGF-β Type I Receptor (ALK5): A serine/threonine kinase that is a central node in the TGF-β signaling cascade.

Off-Target Panel:

A representative panel of kinases from different families is selected to probe for promiscuous binding. This includes kinases involved in key cellular processes to identify potentially problematic cross-reactivities.

G cluster_0 Compound Selection cluster_1 Primary Target Assay cluster_2 Off-Target Screening cluster_3 Data Analysis & Comparison Test Compound\n(this compound) Test Compound (this compound) Enzyme Inhibition Assay\n(ALK5) Enzyme Inhibition Assay (ALK5) Test Compound\n(this compound)->Enzyme Inhibition Assay\n(ALK5) Kinase Panel Screening Kinase Panel Screening Test Compound\n(this compound)->Kinase Panel Screening Comparator 1\n(DGM) Comparator 1 (DGM) Comparator 1\n(DGM)->Enzyme Inhibition Assay\n(ALK5) Comparator 1\n(DGM)->Kinase Panel Screening Comparator 2\n(SB-431542) Comparator 2 (SB-431542) Comparator 2\n(SB-431542)->Enzyme Inhibition Assay\n(ALK5) Comparator 2\n(SB-431542)->Kinase Panel Screening IC50 Determination IC50 Determination Enzyme Inhibition Assay\n(ALK5)->IC50 Determination Kinase Panel Screening->IC50 Determination Selectivity Score Calculation Selectivity Score Calculation IC50 Determination->Selectivity Score Calculation Comparative Profiling Comparative Profiling Selectivity Score Calculation->Comparative Profiling

Figure 1: Experimental workflow for assessing cross-reactivity.

Methodologies

A critical aspect of generating reliable cross-reactivity data is the use of robust and validated assay methodologies. The following protocols are standard in the field of drug discovery for characterizing enzyme inhibitors.[5][6]

Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a target enzyme, in this case, the kinase ALK5. The assay quantifies the phosphorylation of a substrate by the enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test and comparator compounds in 100% DMSO.

    • Prepare a reaction buffer containing ATP and the specific peptide substrate for ALK5.

    • Prepare a solution of recombinant human ALK5 enzyme.

  • Assay Procedure:

    • Serially dilute the compound stock solutions to create a concentration gradient.

    • Add the diluted compounds to a 384-well plate.

    • Initiate the kinase reaction by adding the ALK5 enzyme and the reaction buffer to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence or fluorescence resonance energy transfer (FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Competitive Binding Assay

Principle: This assay determines the affinity of a test compound for a target protein by measuring its ability to displace a known, labeled ligand (probe) from the protein's binding site.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test and comparator compounds.

    • Prepare a solution of the target protein (e.g., ALK5) and a fluorescently labeled probe known to bind to the active site.

  • Assay Procedure:

    • Add the target protein and the labeled probe to the wells of a microplate.

    • Add the test or comparator compounds at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection:

    • Measure the signal from the labeled probe (e.g., fluorescence polarization). As the test compound displaces the probe, the signal will change.

  • Data Analysis:

    • Calculate the displacement of the labeled probe at each concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the labeled probe.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the enzyme inhibition and kinase panel screening assays.

Table 1: Inhibition of Primary Target (ALK5)

CompoundIC50 (nM)
This compound75
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)150
SB-43154210

Table 2: Cross-Reactivity Profiling against a Kinase Panel

Kinase TargetThis compound (IC50, nM)DGM (IC50, nM)SB-431542 (IC50, nM)
ALK5 (TGF-β Family) 75 150 10
p38α (MAPK Family)>10,000>10,000>10,000
ERK2 (MAPK Family)8,500>10,000>10,000
JNK1 (MAPK Family)>10,000>10,000>10,000
ROCK1 (AGC Family)5,2007,800>10,000
PKA (AGC Family)>10,000>10,000>10,000
CDK2 (CMGC Family)9,100>10,000>10,000
VEGFR2 (Tyrosine Kinase)3,5006,200>10,000

Interpretation and Discussion

The data presented in Tables 1 and 2 provide a clear comparison of the selectivity profiles of the three compounds.

  • This compound demonstrates potent inhibition of the primary target, ALK5, with an IC50 of 75 nM. Its selectivity profile is favorable, with significantly weaker inhibition of other kinases. The most notable off-target activity is against VEGFR2, with an IC50 of 3,500 nM, representing a selectivity window of approximately 47-fold.

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) is a less potent inhibitor of ALK5 (IC50 = 150 nM) compared to its bis(difluoromethoxy) counterpart. It also exhibits a clean selectivity profile, with its most significant off-target interaction being with VEGFR2 at 6,200 nM, resulting in a similar selectivity window of about 41-fold.

  • SB-431542 confirms its reputation as a highly potent and selective ALK5 inhibitor, with an IC50 of 10 nM and no significant off-target activity observed at concentrations up to 10,000 nM.

The comparison suggests that the substitution of the cyclopropylmethoxy group in DGM with a second difluoromethoxy group in this compound leads to a modest increase in on-target potency without significantly compromising selectivity. Both benzoic acid derivatives show some level of cross-reactivity with VEGFR2, a finding that warrants further investigation, especially if this compound is considered for in vivo studies.

G cluster_0 TGF-β Signaling Pathway cluster_1 Inhibitor Action TGF-β Ligand TGF-β Ligand TGF-β Receptor II TGF-β Receptor II TGF-β Ligand->TGF-β Receptor II ALK5 (TGF-β Receptor I) ALK5 (TGF-β Receptor I) TGF-β Receptor II->ALK5 (TGF-β Receptor I) Phosphorylates Smad2/3 Smad2/3 ALK5 (TGF-β Receptor I)->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->ALK5 (TGF-β Receptor I) Inhibits

Figure 2: Inhibition of the TGF-β signaling pathway.

Conclusion

This comparative guide provides a framework for assessing the cross-reactivity of this compound. The presented data, while hypothetical, illustrates a systematic approach to characterizing the selectivity of a small molecule inhibitor. The findings suggest that this compound is a potent inhibitor of ALK5 with a favorable selectivity profile, warranting further investigation into its therapeutic potential. The methodologies and comparative analysis outlined herein offer a valuable resource for researchers in the field of drug discovery and development.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Specificity and Cross-Reactivity. (n.d.). Immunology and Evolution of Infectious Disease - NCBI. [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Competitive-binding assays. (n.d.). BMG LABTECH. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. [Link]

  • How can off-target effects of drugs be minimised?. (2023). Patsnap Synapse. [Link]

Sources

Introduction: The Strategic Advantage of the Difluoromethoxy Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ensuring Reproducibility in Experiments Utilizing 3,4-Bis(difluoromethoxy)benzoic Acid

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It offers a unique blend of properties, including enhanced metabolic stability, modulated lipophilicity, and the ability to participate in favorable intermolecular interactions.[1][2]

This compound is a key building block that leverages these advantages. It serves as a crucial intermediate in the synthesis of complex therapeutic agents, including potent phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases and novel compounds targeting pathways in pulmonary fibrosis.[3][4]

However, the very properties that make this compound attractive can also introduce variability in experimental outcomes. Ensuring the reproducibility of experiments involving this compound is paramount for generating reliable data, whether in a synthesis campaign or a biological assay. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to achieve high fidelity and reproducibility in their work with this compound. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a comparative analysis against relevant alternatives.

Physicochemical Properties: The Foundation of Reproducibility

Understanding the inherent properties of this compound is the first step toward controlling experimental variables. The two difluoromethoxy groups significantly influence the molecule's behavior compared to its non-fluorinated or differently fluorinated counterparts.

The strong carbon-fluorine bonds contribute to high metabolic stability, as the -OCF₂H group is more resistant to oxidative metabolism (e.g., O-demethylation) than a standard methoxy (-OCH₃) group.[1] This stability can lead to a longer drug half-life in subsequent derivatives.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms impacts the acidity (pKa) of the carboxylic acid, influencing its ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement.[1][5] The -OCF₂H group can also act as a hydrogen bond donor, a capability not present in methoxy or trifluoromethoxy groups, allowing for unique interactions with biological targets.[1][6]

Inconsistent experimental results can often be traced back to a failure to account for these fundamental properties. For instance, unappreciated solubility issues can lead to inaccurate concentrations in biological assays, while unaccounted-for reactivity can result in variable yields and impurity profiles in synthesis.

Table 1: Comparative Physicochemical Properties of Benzoic Acid Analogs

Property3,4-Bis(methoxy)benzoic AcidThis compound3,4-Bis(trifluoromethoxy)benzoic Acid
Molecular Weight 182.17 g/mol 254.12 g/mol 322.11 g/mol
Lipophilicity (cLogP) LowerIntermediateHigher
Metabolic Stability Lower (Prone to O-demethylation)HigherHighest
H-Bonding Capability H-bond acceptor (ether oxygens)H-bond acceptor & donor (-OCF₂H )H-bond acceptor only
Acidity (pKa of COOH) Higher (Less acidic)IntermediateLower (More acidic)

Note: Specific experimental values can vary; this table represents general trends based on the known effects of these functional groups.[1]

Experimental Protocols for Reproducible Outcomes

Reproducibility is achieved through meticulous control of experimental parameters. Below are detailed, self-validating protocols for a common synthetic application and a critical analytical method for this compound.

Protocol 1: Synthesis of an Ester Derivative via DCC Coupling

This protocol describes the esterification of this compound with a generic alcohol (R-OH), a common step in synthesizing more complex active molecules.

Rationale: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol. The addition of 4-Dimethylaminopyridine (DMAP) as a catalyst is crucial for accelerating the reaction, especially with sterically hindered alcohols. The choice of an anhydrous aprotic solvent like Dichloromethane (DCM) is critical to prevent hydrolysis of the activated intermediate and the DCC reagent.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure this compound is dry and of high purity (≥98%). Verify purity via HPLC (see Protocol 2).

    • Use anhydrous DCM (<50 ppm H₂O).

    • Ensure the alcohol (R-OH), DCC, and DMAP are also anhydrous.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Add the alcohol (1.1 eq) and DMAP (0.1 eq) to the solution and stir.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side-product formation.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction Monitoring & Workup:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the benzoic acid is consumed.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ester.

Self-Validation Checkpoints:

  • Purity of Inputs: Confirm the purity of the starting benzoic acid via HPLC.

  • Reaction Completion: Use TLC or LC-MS to confirm the complete consumption of the starting material before workup.

  • Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be >95% by HPLC for subsequent biological testing.

Diagram: Synthetic Workflow for Esterification

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Validation prep_acid Dry 3,4-Bis(difluoromethoxy) benzoic acid (1.0 eq) setup Combine Acid, R-OH, DMAP in Anhydrous DCM under N2 atmosphere prep_acid->setup prep_reagents Prepare Anhydrous: - DCM (Solvent) - R-OH (1.1 eq) - DMAP (0.1 eq) prep_reagents->setup cool Cool to 0 °C setup->cool add_dcc Add DCC (1.1 eq) in DCM dropwise cool->add_dcc stir Stir 4-12h at RT add_dcc->stir monitor Monitor via TLC/LC-MS stir->monitor filter_dcu Filter DCU precipitate monitor->filter_dcu wash Aqueous Wash Sequence (HCl, NaHCO3, Brine) filter_dcu->wash purify Column Chromatography wash->purify characterize Characterize Product: - NMR, MS - HPLC Purity Check purify->characterize

Caption: Workflow for reproducible ester synthesis.

Protocol 2: Purity and Quantification Analysis by HPLC-DAD

This protocol provides a robust method to determine the purity of this compound and to quantify its concentration in solution, which is essential for reproducible dosing in biological assays.[7]

Rationale: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a powerful tool for separating the target compound from potential impurities and degradation products.[8] The DAD allows for spectral analysis of peaks to confirm identity and check for co-eluting impurities. A C18 reversed-phase column is suitable for retaining this relatively nonpolar aromatic acid. The mobile phase, a mixture of an acidified aqueous solution and an organic solvent, ensures good peak shape and resolution.

Step-by-Step Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Standard Preparation:

    • Accurately weigh a reference standard of this compound (purity >99%).

    • Prepare a stock solution of 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Perform serial dilutions to create a calibration curve with at least 5 concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample to be tested and dissolve it in the same diluent as the standard to a target concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Monitor at 254 nm (or the absorbance maximum of the compound).

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area for this compound in both standards and samples.

    • Generate a linear regression calibration curve from the standards (Area vs. Concentration). The correlation coefficient (r²) should be >0.999 for a reproducible assay.[9]

    • Calculate the concentration of the sample using the calibration curve.

    • Determine purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

Self-Validation Checkpoints:

  • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Linearity: The calibration curve must have an r² > 0.999.

  • Accuracy: Spike a blank sample with a known concentration of the standard and analyze. The recovery should be within 98-102%.[8]

Comparative Analysis with Alternative Benzoic Acids

The choice of starting material is a critical decision point. While this compound offers unique advantages, other analogs might be considered for different applications.

  • 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): This is a naturally occurring, inexpensive analog.[10] The hydroxyl groups are excellent for certain coupling reactions but are also susceptible to oxidation, which can complicate synthesis and reduce yields, posing a reproducibility challenge. They are also metabolically labile.

  • 3,4-Difluorobenzoic Acid: This analog replaces the methoxy groups with fluorine atoms.[11] Like the difluoromethoxy groups, the fluorine atoms are strongly electron-withdrawing, but they do not offer the same steric bulk or potential for improved metabolic stability against O-dealkylation.[12]

  • 3,4-Dimethoxybenzoic Acid (Veratric Acid): This is the non-fluorinated counterpart. It is generally less expensive but derivatives are highly susceptible to metabolic O-demethylation, which the difluoromethoxy group is designed to prevent.[1]

Table 2: Performance Comparison of Benzoic Acid Analogs in Synthesis

FeatureThis compound3,4-Dihydroxybenzoic Acid3,4-Difluorobenzoic Acid
Primary Advantage Enhanced metabolic stability & unique H-bonding in final product.[1]Low cost, natural product.High chemical stability.
Key Reproducibility Challenge Higher cost, requires stringent anhydrous conditions.Prone to oxidation; may require protecting groups.Different reactivity profile of the aromatic ring.
Typical Application Medicinal chemistry when metabolic stability is critical.[3][4]Synthesis where phenolic hydroxyls are desired for further reaction.Applications requiring strong electron-withdrawing effects without a methoxy linker.
Relative Cost HighLowModerate

Troubleshooting Reproducibility Issues

Even with robust protocols, issues can arise. A systematic approach to troubleshooting is essential for maintaining experimental reproducibility.

Diagram: Troubleshooting Decision Tree

G Q1 Inconsistent Results Observed (e.g., Yield, Purity, Bio-activity) Q2 Was starting material purity verified by HPLC? Q1->Q2 Q3 Were reaction conditions strictly controlled? Q2->Q3 Yes S1 Re-purify or source new starting material. Perform full characterization. Q2->S1 No Q4 Was the analytical method validated? Q3->Q4 Yes S2 Verify solvent quality (anhydrous). Check temperature control. Ensure inert atmosphere. Q3->S2 No Q5 Are biological reagents (enzymes, cells) consistent? Q4->Q5 Yes (For Bio-assays) S3 Run system suitability tests. Check column health. Re-validate calibration curve. Q4->S3 No S4 Thaw fresh aliquot of cells/enzyme. Verify passage number/lot number. Check assay buffer pH and composition. Q5->S4 No

Caption: A systematic approach to troubleshooting.

Conclusion

This compound is a powerful building block for the development of next-generation therapeutics due to the advantageous properties imparted by the difluoromethoxy groups.[1] However, achieving experimental reproducibility requires a deep understanding of its unique physicochemical nature and meticulous attention to detail in both synthesis and analysis. By implementing robust, self-validating protocols, carefully controlling all experimental variables from reagent purity to reaction conditions, and employing a systematic troubleshooting approach, researchers can ensure the generation of high-quality, reliable, and reproducible data. This disciplined methodology is the cornerstone of sound scientific and drug development progress.

References

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. Available at: [Link]

  • Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2061-2076. Available at: [Link]

  • Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. (2012). Google Patents (CN102690194A).
  • Supplementary Information for a related synthesis. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 3,4-Bis(difluoromethoxy)benzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Müller, K., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1262, 121-127. Available at: [Link]

  • The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. Available at: [Link]

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). (2017). ACS Publications. Available at: [Link]

  • Process for making certain benzoic acid compounds. (n.d.). Google Patents (EP1045823B1).
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (2013). SciELO. Available at: [Link]

  • Pearl, I. A. (n.d.). Protocatechuic acid. Organic Syntheses Procedure. Available at: [Link]

  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2024). DFG. Available at: [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2017). PMC - NIH. Available at: [Link]

  • 3,4-Difluoro-2-hydroxybenzoic acid. (2014). ResearchGate. Available at: [Link]

  • Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. (2011). ResearchGate. Available at: [Link]

  • Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). PubMed. Available at: [Link]

  • 3,4-Difluorobenzoic acid. (n.d.). PubChem. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. Available at: [Link]

  • Probing Differences in Mass-Transfer Coefficients in Beaker and Stirrer Digestion Systems and the USP Dissolution Apparatus 2 Using Benzoic Acid Tablets. (2021). MDPI. Available at: [Link]

  • Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%. (n.d.). Cole-Parmer. Available at: [Link]

  • 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2014). ResearchGate. Available at: [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Espacenet. Available at: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2019). NIH. Available at: [Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Available at: [Link]

Sources

The Strategic Advantage of 3,4-Bis(difluoromethoxy)benzoic Acid in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool to modulate key drug-like properties. This guide provides an in-depth technical analysis of 3,4-Bis(difluoromethoxy)benzoic acid, a building block that offers significant advantages in drug discovery programs. We will objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed protocols to enable researchers to leverage its potential.

The Rise of Fluorine: Understanding the Difluoromethoxy Advantage

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique set of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. It acts as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design. This property allows it to engage in favorable interactions with target proteins while modulating the overall lipophilicity of the molecule.

One of the most significant advantages of the difluoromethoxy group is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in a methoxy group. This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.

Comparative Analysis: this compound vs. Alternatives

To illustrate the practical advantages of this compound, we will focus on its application in the development of inhibitors for the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. This pathway is a key driver of fibrosis in various organs, and its inhibition is a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis (IPF).[2]

A compelling case study is the development of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), a derivative of our topic compound, as a potent inhibitor of pulmonary fibrosis.[2]

Performance Against a Non-Fluorinated Analog: 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

Protocatechuic acid, the non-fluorinated counterpart, possesses inherent biological activities, including antioxidant and anti-inflammatory properties.[3][4] However, its phenolic hydroxyl groups are prone to rapid metabolism through glucuronidation and sulfation, leading to poor pharmacokinetic profiles and limiting its therapeutic potential as a systemic drug.

PropertyThis compound Derivative (DGM)3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
Mechanism of Action Inhibition of TGF-β1/Smad signaling pathway[2]Antioxidant, anti-inflammatory[3][4]
Metabolic Stability High (Difluoromethoxy groups resist oxidation)Low (Phenolic hydroxyls prone to conjugation)
Lipophilicity Increased (improving cell permeability)Lower
In Vivo Efficacy (Pulmonary Fibrosis Model) Significant reduction in lung inflammation and fibrosis[2]Limited due to poor pharmacokinetics
Performance Against an Approved Drug: Pirfenidone

In a bleomycin-induced pulmonary fibrosis rat model, DGM demonstrated superior or comparable efficacy to Pirfenidone, an approved drug for IPF.[2]

Parameter (in vivo rat model)High-Dose DGMPirfenidone
Improvement in Lung Function Superior to Pirfenidone[2]Standard of Care
Reduction in Collagen Deposition More effective than Pirfenidone[2]Effective
Anti-inflammatory Effect Dose-dependent reduction in pro-inflammatory cytokines[2]Known anti-inflammatory effects

This data strongly suggests that the incorporation of the 3,4-bis(difluoromethoxy)phenyl moiety contributes to a significantly improved therapeutic profile in the context of fibrosis.

Visualizing the Mechanism: Inhibition of the TGF-β1/Smad Pathway

The diagram below illustrates the mechanism by which this compound derivatives can inhibit the fibrotic cascade.

TGF_beta_pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor Complex TGFb1->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (e.g., α-SMA, Collagen) Nucleus->Gene_transcription Promotes Fibrosis Fibrosis Gene_transcription->Fibrosis DGM 3,4-Bis(difluoromethoxy)benzoic Acid Derivative (DGM) DGM->pSmad23 Inhibits Phosphorylation

Caption: Inhibition of TGF-β1/Smad signaling by a this compound derivative.

Experimental Protocols

To facilitate the exploration of this compound and its derivatives, we provide the following detailed experimental protocols.

Synthesis of this compound

This two-step synthesis starts with the commercially available 3,4-dihydroxybenzoic acid.

synthesis_workflow start 3,4-Dihydroxybenzoic Acid step1 Difluoromethylation (e.g., with Sodium Chlorodifluoroacetate) start->step1 intermediate 3,4-Bis(difluoromethoxy)benzaldehyde step1->intermediate step2 Oxidation (e.g., with KMnO₄ or H₂O₂) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde

This procedure is adapted from established methods for difluoromethylation of phenols.[5]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dihydroxybenzaldehyde (1 equivalent), potassium carbonate (4 equivalents), and N,N-Dimethylformamide (DMF).

  • Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (4 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3,4-bis(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to this compound

This is a standard oxidation of an aldehyde to a carboxylic acid.[6]

  • Reaction Setup: Dissolve 3,4-bis(difluoromethoxy)benzaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Oxidant Addition: Add potassium permanganate (2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears. Acidify the mixture with 2N HCl to pH ~2.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

In Vitro TGF-β1/Smad Reporter Gene Assay

This assay quantitatively measures the inhibitory effect of a compound on the TGF-β1 signaling pathway.[7]

  • Cell Culture: Plate HEK293T cells stably expressing a Smad-responsive luciferase reporter construct in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound or a derivative for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[8]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or rat), and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes, then initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the development of novel therapeutics. Its unique physicochemical properties, particularly the ability of the difluoromethoxy groups to enhance metabolic stability and modulate lipophilicity, offer a distinct advantage over non-fluorinated and other halogenated analogs. The successful application of a derivative in a preclinical model of pulmonary fibrosis underscores its potential in targeting challenging disease pathways like TGF-β1/Smad.

The provided experimental protocols serve as a starting point for researchers to synthesize and evaluate their own compounds based on this promising scaffold. Future investigations should focus on exploring the utility of this compound in other therapeutic areas where metabolic instability of lead compounds is a hurdle. The continued exploration of such strategically fluorinated building blocks will undoubtedly fuel the discovery of the next generation of safer and more effective medicines.

References

  • CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.
  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types - MDPI. [Link]

  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google P
  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. [Link]

  • Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermediate. [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. [Link]

  • Protocatechuic Acid | C7H6O4 | CID 72 - PubChem. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. [Link]

  • Title:: To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde | PDF - Scribd. [Link]

  • (PDF) 3,4-Difluoro-2-hydroxybenzoic acid - ResearchGate. [Link]

  • a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. [Link]

  • Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime - PrepChem.com. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. [Link]

  • Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. [Link]

  • Measurement of active TGF-beta generated by cultured cells - ResearchGate. [Link]

  • A comparative study of N.C.A. fluorine-18 labeling of proteins via acylation and photochemical conjugation - PubMed. [Link]

  • Pharmacokinetic evaluation of roflumilast - PubMed. [Link]

  • The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC - NIH. [Link]

  • 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition - PubMed. [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid - ResearchGate. [Link]

  • (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES - ResearchGate. [Link]

  • Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR) - Indigo Biosciences. [Link]

  • (PDF) Steady-State Pharmacokinetics of Roflumilast and Roflumilast N-Oxide in Patients with Mild and Moderate Liver Cirrhosis - ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermedi
  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. [Link]

  • protocatechuic acid - Organic Syntheses Procedure. [Link]

  • UC San Francisco Previously Published Works - eScholarship.org. [Link]

  • SBE Reporter Kit (TGFβ/SMAD signaling pathway) TGF-b 60654 - BPS Bioscience. [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed. [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Request PDF - ResearchGate. [Link]

  • Comparison of the antiproliferative effects of transforming growth factor-beta, N,N-dimethylformamide and retinoic acid on a human colon carcinoma cell line - PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Bis(difluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The incorporation of two difluoromethoxy groups onto the benzoic acid scaffold can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These alterations are often sought after in the optimization of lead compounds during drug development. This guide provides a comparative analysis of two potential synthetic routes to this important compound, offering insights into their respective methodologies, advantages, and challenges to aid researchers in selecting the most appropriate strategy for their needs.

Strategic Overview of Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound are considered herein:

  • Route 1: Direct Double Difluoromethoxylation. This approach involves the direct conversion of a commercially available starting material, protocatechuic acid (3,4-dihydroxybenzoic acid), through a one-pot double difluoromethoxylation reaction.

  • Route 2: Two-Step Synthesis via a Benzaldehyde Intermediate. This pathway begins with the double difluoromethoxylation of 3,4-dihydroxybenzaldehyde to form the key intermediate, 3,4-Bis(difluoromethoxy)benzaldehyde. Subsequent oxidation of the aldehyde functionality furnishes the target benzoic acid.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes.

Route 1: Direct Double Difluoromethoxylation of Protocatechuic Acid

This route is conceptually the most direct approach, aiming to install both difluoromethoxy groups in a single synthetic operation.

Reaction Mechanism

The difluoromethoxylation of phenols is typically achieved using a source of difluorocarbene (:CF₂). A common and cost-effective reagent for this purpose is sodium chlorodifluoroacetate, which upon heating, decarboxylates to generate the highly reactive difluorocarbene intermediate. The phenoxide, formed in situ under basic conditions, then acts as a nucleophile, attacking the electrophilic difluorocarbene. A subsequent protonation event yields the desired difluoromethyl ether. In the case of protocatechuic acid, this process would need to occur at both phenolic hydroxyl groups.

Route 1 Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack ClCF2COONa Sodium Chlorodifluoroacetate :CF2 Difluorocarbene ClCF2COONa->:CF2 Δ (-CO₂, -NaCl) CO2 CO₂ NaCl NaCl Protocatechuic_Acid Protocatechuic Acid (or its ester) Phenoxide Dianionic Phenoxide Protocatechuic_Acid->Phenoxide Base (e.g., K₂CO₃) Intermediate Intermediate Adduct Phenoxide->Intermediate + 2 x :CF₂ Product 3,4-Bis(difluoromethoxy) -benzoic acid Intermediate->Product Protonation Route 2 Step 1 Start 3,4-Dihydroxybenzaldehyde Intermediate 3,4-Bis(difluoromethoxy) -benzaldehyde Start->Intermediate 1. Base (e.g., K₂CO₃) 2. ClCF₂COONa, Δ 3. DMF Route 2 Step 2 Intermediate 3,4-Bis(difluoromethoxy) -benzaldehyde Product 3,4-Bis(difluoromethoxy) -benzoic acid Intermediate->Product Oxidizing Agent (e.g., H₂O₂, KOH) Methanol, reflux

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Bis(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of 3,4-Bis(difluoromethoxy)benzoic acid. The procedural, step-by-step guidance herein is designed to directly answer your operational questions and establish a self-validating system of safety and protocol. Our commitment is to empower your research and development with the highest standards of laboratory safety.

Hazard Assessment and Immediate Safety Concerns
  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust or mist.[1][3][4]

Given these potential hazards, a stringent adherence to the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Core Personal Protective Equipment (PPE) Requirements

The following is a detailed breakdown of the minimum PPE required for handling this compound. The selection of specific PPE should always be informed by a risk assessment of the particular procedure being undertaken.

Direct contact with the eyes can cause serious irritation.[2][3] Therefore, robust eye and face protection is critical.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.

  • Recommended for Splash Hazard: A face shield worn in conjunction with safety goggles is recommended when there is a potential for splashing, such as during dissolution or transfer of solutions.[1]

To prevent skin irritation, appropriate protective gloves and clothing are mandatory.[2][5]

  • Gloves: Chemical-resistant gloves are essential.[6] While specific breakthrough times for this compound are not published, general guidance for carboxylic acids suggests the use of:

    • Neoprene: Offers good resistance to a range of chemicals.[5]

    • Nitrile: A common and effective choice for many laboratory chemicals. It is crucial to consult the glove manufacturer's compatibility charts for specific chemical resistance data.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat is the minimum requirement.[6] For larger quantities or procedures with a higher risk of exposure, chemically resistant overalls or an apron made from materials like Tychem® are recommended.[5] All protective clothing should be clean and put on before commencing work.[5]

Inhalation of dust or aerosols can lead to respiratory irritation.[1][3] Engineering controls, such as working in a well-ventilated area or a fume hood, are the primary means of controlling exposure.[1][8]

  • For operations that may generate dust (e.g., weighing, transferring solid): Use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100).[7]

  • In case of insufficient ventilation: A suitable respiratory equipment should be worn.[1] The selection of a respirator must be based on the potential airborne concentration and in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[5]

Operational Plan: Step-by-Step PPE Protocol

A systematic approach to the use of PPE is fundamental to ensuring its effectiveness. The following workflow should be adopted for all procedures involving this compound.

  • Verify Engineering Controls: Ensure the fume hood or ventilated enclosure is functioning correctly.

  • Inspect PPE: Thoroughly inspect all PPE for damage, contamination, or expiration dates.

  • Review the Procedure: Mentally walk through the experimental steps to anticipate potential hazards.

PPE_Donning_Sequence A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Safety Goggles B->C D 4. Face Shield (if required) C->D E 5. Gloves D->E

Figure 1: Recommended sequence for donning Personal Protective Equipment.

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it down the arms and folding the contaminated exterior inward.

  • Respirator: Remove last, touching only the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical advice if irritation persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention if symptoms occur.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[3][8] Seek immediate medical attention.
Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is essential to protect personnel and the environment.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste. Place it in a designated, sealed container for chemical waste.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations. The recommended method is through an authorized incinerator equipped with an afterburner and scrubber.[1] Do not wash into the sewer system.[9]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow Start Start: Handling This compound Weighing Weighing Solid? Start->Weighing SplashRisk Risk of Splash? Weighing->SplashRisk No AddRespirator Add Particulate Respirator Weighing->AddRespirator Yes BasePPE Base PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes End Proceed with Experiment BasePPE->End AddRespirator->SplashRisk AddFaceShield->BasePPE

Figure 2: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility in the laboratory.

References

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(Difluoromethoxy)benzoic acid, 97%. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • eCFR. 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • U.S. Chemical Services. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。